gamma-Stearolactone
Description
Properties
IUPAC Name |
5-tetradecyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-18(19)20-17/h17H,2-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDWWIHJZSCRGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC1CCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862060 | |
| Record name | 5-Tetradecyloxolan-2-one | |
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Molecular Weight |
282.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colourless liquid; Very weak waxy fatty aroma | |
| Record name | gamma-Octadecalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1976/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
| Record name | gamma-Octadecalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1976/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
502-26-1 | |
| Record name | γ-Stearolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Octadecalactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Octadecanolide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34907 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 5-Tetradecyloxolan-2-one | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2(3H)-Furanone, dihydro-5-tetradecyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .GAMMA.-OCTADECALACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K5N2582AB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
gamma-stearolactone chemical structure and properties
An In-Depth Technical Guide to γ-Stearolactone: Structure, Properties, and Applications
Introduction
γ-Stearolactone, also known by its IUPAC name 5-tetradecyloxolan-2-one and synonymously as γ-octadecalactone, is a saturated fatty lactone that has garnered significant interest across various scientific and industrial domains.[1][2] Structurally, it is a five-membered cyclic ester featuring a long, 14-carbon (tetradecyl) alkyl chain. This molecule is a key intermediate in chemical synthesis and a functional ingredient in the food and cosmetics industries.[2] Its utility stems from its distinct physicochemical properties and its role as a precursor to valuable derivatives such as C18 branched saturated fatty acids (BSFAs), which are integral components in high-performance lubricants and cosmetics.[2] This guide provides a comprehensive technical overview of γ-stearolactone, detailing its chemical structure, physicochemical properties, synthesis protocols, and key applications for researchers and professionals in drug development and applied sciences.
Chemical Structure and Identification
The molecular identity of γ-stearolactone is defined by its specific arrangement of atoms and is confirmed through various spectroscopic and analytical methods.
Molecular Formula: C₁₈H₃₄O₂[1][2]
Molecular Weight: 282.5 g/mol [1][2]
IUPAC Name: 5-tetradecyloxolan-2-one[1][3]
Synonyms: γ-Octadecalactone, 4-Octadecanolide, 5-Tetradecyldihydro-2(3H)-furanone, Octadecanoic acid, 4-hydroxy-, gamma-lactone.[1][4][5]
CAS Registry Number: 502-26-1[2][5]
Caption: Chemical structure of γ-Stearolactone (5-tetradecyloxolan-2-one).
Physicochemical Properties
The physical and chemical characteristics of γ-stearolactone dictate its behavior in various matrices and are crucial for its application and formulation.
| Property | Value | Reference |
| Appearance | Clear colorless liquid or colorless solid | [1][2] |
| Aroma | Very weak, waxy, fatty | [1][2] |
| Melting Point | 36.0 - 40.0 °C | [6] |
| Boiling Point | 374.0 °C (at 760 mm Hg) | [6] |
| Flash Point | 157.2 °C (315.0 °F) | [6] |
| Solubility | Practically insoluble in water; Soluble in ethanol | [1] |
| FEMA Number | 4446 | [1] |
| JECFA Number | 1998 | [7] |
Synthesis and Structural Elucidation
Synthesis
The primary route for synthesizing γ-stearolactone is through the intramolecular cyclization (lactonization) of a γ-hydroxy stearic acid derivative.[2] This reaction is typically catalyzed by an acid under anhydrous conditions to favor the formation of the cyclic ester over intermolecular polymerization or other side reactions.[2] Biotechnological routes, often employing specific yeast strains like Yarrowia lipolytica or fungi from the genus Mucor, have also been developed for the production of various γ-lactones from fatty acid precursors, offering a pathway to enantiomerically pure products.[8][9]
Caption: General workflow for the acid-catalyzed synthesis of γ-stearolactone.
Experimental Protocol: Acid-Catalyzed Lactonization
-
Reagent Preparation: Dissolve the γ-hydroxy stearic acid precursor in a suitable anhydrous, non-polar solvent (e.g., toluene, hexane) in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap to remove water.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA), to the solution.[2]
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing water collection in the Dean-Stark trap or by thin-layer chromatography (TLC).
-
Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude product via column chromatography on silica gel (using an eluent system like ethyl acetate/hexane) or by recrystallization from a non-polar solvent to yield pure γ-stearolactone.[2]
Structural Elucidation
The identity and purity of synthesized γ-stearolactone are confirmed using standard analytical techniques:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The presence of the characteristic lactone carbonyl (C=O) group is confirmed by a strong absorption band around 1760 cm⁻¹.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy reveals a characteristic signal for the proton on the carbon atom bearing the ester oxygen (the γ-carbon) in the range of δ 4.2–4.5 ppm.[2] ¹³C NMR data is also available for full structural confirmation.[1][4]
-
Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.[1]
Applications and Industrial Significance
γ-Stearolactone's unique properties make it a versatile compound in several industries.
Flavor and Fragrance Industry
γ-Stearolactone is recognized as a flavoring agent by both the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[1] It imparts a very weak, waxy, and fatty aroma with a savory flavor profile.[1] It is used in a variety of food products, including baked goods, frozen dairy, and beverages, to enhance and modify flavor profiles.[2]
Cosmetics and Lubricants
A significant industrial application of γ-stearolactone is its use as a precursor for producing C18 branched saturated fatty acids (BSFAs).[2] The acid-catalyzed ring-opening of the lactone is a key step in this process.[2] BSFAs are highly valued in the cosmetics industry for their emollient properties and in the formulation of high-performance lubricants due to their excellent thermal and oxidative stability.
Chemical Synthesis
As a versatile intermediate, γ-stearolactone can undergo various chemical transformations:
-
Hydrolysis: It can be hydrolyzed to produce γ-hydroxystearic acid, which serves as an important intermediate for synthesizing surfactants and emulsifiers.[2]
-
Oxidation and Reduction: The molecule can participate in oxidation reactions to yield mono- and dicarboxylic acids or undergo reduction to form the corresponding diols, further expanding its utility as a building block in organic synthesis.[2]
Safety and Regulatory Status
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated γ-stearolactone and concluded that there is "No safety concern at current levels of intake when used as a flavouring agent".[1] It is listed in the FDA's "Substances Added to Food" inventory, affirming its status for use in food applications.[1]
Conclusion
γ-Stearolactone is a molecule of considerable scientific and industrial importance. Its well-defined chemical structure and physicochemical properties underpin its utility as a specialty flavoring agent and, more significantly, as a critical intermediate in the synthesis of high-value chemicals for the cosmetics and lubricant industries. The established methods for its synthesis and purification, coupled with a favorable safety profile, ensure its continued relevance and application in diverse fields of chemical science and technology.
References
- 1. gamma-OCTADECALACTONE | C18H34O2 | CID 10396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gamma-Stearolactone|C18H34O2|CAS 502-26-1 [benchchem.com]
- 3. scitoys.com [scitoys.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. SID 134978585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. gamma-octadecalactone, 502-26-1 [thegoodscentscompany.com]
- 7. Food safety and quality: details [fao.org]
- 8. WO1989012104A1 - Process for the preparation of gamma and delta lactones - Google Patents [patents.google.com]
- 9. Improved Gamma-Decalactone Synthesis by Yarrowia lipolytica Yeast Using Taguchi Robust Design Method [mdpi.com]
A Technical Guide to the Natural Occurrence and Analysis of Gamma-Stearolactone in Plants
Abstract
Gamma-stearolactone (γ-octadecalactone) is a C18 fatty acid-derived lactone with potential applications in the pharmaceutical and flavor industries. While the presence of various γ-lactones in the floral and fruity aromas of many plants is well-documented, the natural occurrence of γ-stearolactone is less extensively reported. This guide provides a comprehensive overview of the known and inferred sources of γ-stearolactone in the plant kingdom, its biosynthetic pathway, and detailed methodologies for its extraction, isolation, and characterization. This document is intended for researchers, scientists, and drug development professionals interested in the exploration and utilization of this and other long-chain lactones from natural sources.
Introduction: The Significance of Gamma-Lactones
Gamma (γ)-lactones are a class of cyclic esters that are widely distributed in nature and contribute significantly to the characteristic aromas of many fruits, flowers, and fermented products.[1] Beyond their sensory properties, many γ-lactones exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, making them a subject of interest for drug discovery and development.[2][3] this compound, a saturated C18 lactone, represents a long-chain variant with unique physicochemical properties that suggest potential for specialized applications.
Natural Sources of this compound and Related Long-Chain Lactones
Direct evidence for the widespread presence of γ-stearolactone in plants is limited in current scientific literature. However, the occurrence of other long-chain γ-lactones in various plant species suggests that γ-stearolactone may be present in similar botanical sources, albeit potentially at low concentrations.
One notable example of a naturally occurring stearic acid-derived γ-lactone is Rhizobialide . This compound was isolated from the fermentation broth of Mesorhizobium sp. CCNWGX022, a rhizobial endophyte found in licorice (Glycyrrhiza uralensis Fisch.).[4][5] While produced by a bacterium, its existence within a plant host makes it a relevant natural source in the broader ecological context.
The presence of other γ-lactones in plants is well-established and provides a basis for identifying potential sources of γ-stearolactone.
Table 1: Reported Natural Occurrences of Various Gamma-Lactones in Plants
| Gamma-Lactone | Plant Source(s) |
| γ-Decalactone | Apricot, Peach, Carrot Leaf, Osmanthus[6] |
| γ-Dodecalactone | Peach, Nectarine, Mango, Guava, Strawberry[7] |
| γ-Octalactone | Mango, Peach, Berries, Apricot[8] |
| γ-Nonalactone | Watermelon (Citrullus lanatus)[9] |
The prevalence of these related compounds suggests that plants producing other long-chain fatty acids are logical candidates for the investigation of γ-stearolactone.
Biosynthesis of this compound in Plants
The biosynthesis of γ-lactones in plants is generally understood to proceed through the modification of fatty acids.[1] While the specific pathway for γ-stearolactone has not been fully elucidated in plants, a putative pathway can be inferred from the well-characterized biosynthesis of other γ-lactones, such as γ-decalactone from ricinoleic acid.
The proposed biosynthetic pathway for γ-stearolactone begins with stearic acid, a common C18 saturated fatty acid in plants. The key steps are hypothesized to be:
-
Hydroxylation: A specific hydroxylase enzyme introduces a hydroxyl group at the γ- (or 4-) position of the stearic acid backbone.
-
β-Oxidation (for unsaturated precursors): In the case of unsaturated fatty acid precursors, a series of β-oxidation cycles shortens the carbon chain to the desired length. For γ-stearolactone derived from stearic acid, this step may be bypassed.
-
Lactonization: The resulting 4-hydroxystearic acid undergoes intramolecular cyclization to form the stable five-membered γ-stearolactone ring. This process can occur spontaneously under acidic conditions or be enzymatically catalyzed.
Figure 1. Proposed biosynthetic pathway of this compound from stearic acid.
Methodologies for the Study of this compound
The investigation of γ-stearolactone in plant matrices requires robust methods for its extraction, isolation, and analysis. The lipophilic nature and potential for volatility of this compound guide the selection of appropriate techniques.
Extraction of this compound from Plant Material
The initial step in isolating γ-stearolactone involves its extraction from the plant matrix. The choice of solvent and method is critical to ensure efficient recovery.
Protocol 1: General Solvent Extraction of Long-Chain Lactones
-
Sample Preparation: Fresh plant material should be flash-frozen in liquid nitrogen and lyophilized to remove water. The dried material is then ground into a fine powder to increase the surface area for extraction.
-
Solvent Selection: Due to the relatively nonpolar nature of γ-stearolactone, solvents such as hexane, diethyl ether, ethyl acetate, or acetone are suitable. A solvent or a mixture of solvents should be chosen based on preliminary screening for optimal extraction efficiency.
-
Extraction Procedure: a. Macerate the powdered plant material in the selected solvent (e.g., a 1:10 solid-to-solvent ratio) at room temperature for 24-48 hours with continuous agitation. b. Alternatively, use Soxhlet extraction for a more exhaustive extraction, though this method may not be suitable for thermolabile compounds. c. Ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) can also be employed to reduce extraction time and solvent consumption.
-
Filtration and Concentration: The extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator at a temperature below 40°C to yield a crude extract.
Figure 2. General workflow for the extraction of this compound from plant material.
Isolation and Purification
The crude extract will contain a complex mixture of compounds. Chromatographic techniques are essential for the isolation of γ-stearolactone.
Protocol 2: Chromatographic Purification of this compound
-
Column Chromatography: The crude extract is first subjected to column chromatography on silica gel. A gradient elution system, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to separate the compounds based on their polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
High-Performance Liquid Chromatography (HPLC): Fractions enriched with γ-stearolactone are further purified by preparative HPLC. A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.
Analytical Characterization and Quantification
The identification and quantification of γ-stearolactone are primarily achieved using chromatographic and spectroscopic methods.
Workflow for Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and effective method for the analysis of volatile and semi-volatile compounds like γ-lactones. The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated compounds then enter the mass spectrometer, which provides a mass spectrum that can be used for identification by comparison with spectral libraries (e.g., NIST).[8]
-
High-Performance Liquid Chromatography (HPLC): For less volatile lactones or for quantification without derivatization, HPLC coupled with a suitable detector (e.g., UV or MS) can be used.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structure elucidation of the isolated compound, 1H and 13C NMR spectroscopy are indispensable.
Quantitative Analysis:
For quantification, a validated method using an internal standard is recommended. A known amount of an internal standard (e.g., a deuterated analog of γ-stearolactone or a related lactone not present in the sample) is added to the sample before extraction. A calibration curve is generated using standards of known concentrations, and the concentration of γ-stearolactone in the sample is determined by comparing its peak area to that of the internal standard.
Figure 3. Workflow for the isolation and analysis of this compound.
Potential Applications in Drug Development
Lactones as a chemical class have demonstrated a wide array of pharmacological activities. While specific studies on γ-stearolactone are not abundant, the activities of other lactones provide a strong rationale for its investigation as a potential therapeutic agent.
-
Antimicrobial Activity: Many lactones exhibit antibacterial and antifungal properties. The long alkyl chain of γ-stearolactone may enhance its ability to disrupt microbial cell membranes.
-
Anti-inflammatory Effects: Some sesquiterpene lactones are known for their anti-inflammatory properties. The potential for γ-stearolactone to modulate inflammatory pathways warrants investigation.
-
Anticancer Properties: Certain natural and synthetic lactones have emerged as potential anticancer agents.[1]
The lipophilic nature of γ-stearolactone may also make it a suitable candidate for formulation into drug delivery systems, potentially enhancing the bioavailability of other active pharmaceutical ingredients.
Conclusion and Future Directions
This compound is a long-chain lactone with significant potential, yet its natural occurrence in the plant kingdom remains an underexplored area of research. The methodologies outlined in this guide provide a framework for the systematic investigation of plants for the presence of γ-stearolactone and other related compounds. Future research should focus on screening a wider variety of plant species, particularly those known to produce long-chain fatty acids, to identify rich natural sources of this compound. Elucidation of its complete biosynthetic pathway and a thorough investigation of its biological activities will be crucial for unlocking its full potential in the pharmaceutical and other industries.
References
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. Quantification of Sesquiterpene Lactones in Asteraceae Plant Extracts: Evaluation of their Allergenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gamma-octadecalactone, 502-26-1 [thegoodscentscompany.com]
- 5. candleelement.com [candleelement.com]
- 6. aocs.org [aocs.org]
- 7. Simultaneous determination and characterization of flavonoids, sesquiterpene lactone, and other phenolics from Centaurea benedicta and dietary supplements using UHPLC-PDA-MS and LC-DAD-QToF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved Gamma-Decalactone Synthesis by Yarrowia lipolytica Yeast Using Taguchi Robust Design Method [ouci.dntb.gov.ua]
- 9. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Biosynthesis of Gamma-Stearolactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-stearolactone (γ-stearolactone), also known as 4-octadecanolide, is a long-chain lactone with potential applications in the flavor, fragrance, and pharmaceutical industries. While the biotechnological production of medium-chain lactones like γ-decalactone is well-established and extensively documented, the specific biosynthetic pathway for γ-stearolactone remains largely uncharacterized in scientific literature. This technical guide synthesizes current knowledge on fatty acid metabolism and lactone formation to propose a scientifically grounded biosynthetic pathway for γ-stearolactone. We contrast this proposed route with the well-understood β-oxidation-dependent pathway of γ-decalactone to provide a robust comparative framework. Furthermore, this guide outlines a comprehensive experimental workflow designed to validate the proposed pathway, providing researchers with actionable protocols for enzyme discovery and pathway elucidation.
Introduction: The Enigma of Long-Chain Lactone Biosynthesis
Lactones are cyclic esters formed from the intramolecular esterification of hydroxy-carboxylic acids, contributing significantly to the aromas of fruits and fermented foods.[1][2] Their production via biotechnological methods is of high commercial interest as it allows them to be classified as "natural".[3] The C10 lactone, γ-decalactone, serves as a model system for microbial lactone production, with a thoroughly investigated biosynthetic route from ricinoleic acid in yeasts such as Yarrowia lipolytica.[4][5]
This compound, a saturated C18 lactone, presents a different biosynthetic challenge. Its precursor is 4-hydroxyoctadecanoic acid (4-hydroxystearic acid).[6] Unlike the pathway for γ-decalactone, which involves the shortening of a C18 precursor, the formation of a C18 lactone necessitates a direct functionalization of an existing C18 fatty acid backbone. This guide posits that the core mechanism for γ-stearolactone biosynthesis is the direct, regiospecific hydroxylation of stearic acid at the C-4 (γ) position, followed by spontaneous lactonization.
A Comparative Framework: The Well-Established Gamma-Decalactone Pathway
To understand the proposed pathway for γ-stearolactone, it is instructive to first examine the extensively studied biosynthesis of γ-decalactone. This process leverages the peroxisomal β-oxidation machinery of microorganisms to shorten a hydroxylated fatty acid precursor.[1][4]
The primary substrate is ricinoleic acid (12-hydroxy-9-octadecenoic acid), the main component of castor oil.[5][7] The yeast Yarrowia lipolytica is a particularly efficient biocatalyst for this transformation.[8] The pathway proceeds as follows:
-
Activation: Ricinoleic acid is activated to its coenzyme A (CoA) thioester, ricinoleoyl-CoA.
-
Peroxisomal β-Oxidation: The ricinoleoyl-CoA undergoes four successive cycles of β-oxidation. Each cycle involves a sequence of four enzymatic reactions (oxidation, hydration, oxidation, thiolysis) that shortens the fatty acid chain by two carbons.
-
Formation of the Precursor: After four cycles, the C18 ricinoleoyl-CoA is degraded to the C10 intermediate, 4-hydroxydecanoyl-CoA.
-
Lactonization: The thioester is hydrolyzed, and the resulting 4-hydroxydecanoic acid spontaneously cyclizes under acidic conditions to form the stable five-membered ring of γ-decalactone.[9]
This pathway is fundamentally a degradative process that modifies a pre-existing hydroxy fatty acid.
Proposed Biosynthetic Pathway for this compound
In contrast to the degradative pathway for γ-decalactone, the biosynthesis of γ-stearolactone must involve the direct functionalization of a C18 saturated fatty acid, namely stearic acid. We propose a three-step pathway centered on a key enzymatic hydroxylation event.
Step 1: Substrate Activation
The biosynthesis is initiated with the activation of stearic acid (octadecanoic acid), a common fatty acid in cellular metabolism.[10] This is a standard step in fatty acid metabolism, catalyzed by Acyl-CoA synthetases, which attach Coenzyme A to the fatty acid's carboxyl group to form stearoyl-CoA, a high-energy thioester. This activation makes the fatty acid metabolically active.
Step 2: Regiospecific Gamma-Hydroxylation (The Crucial Step)
This is the hypothetical and rate-determining step of the pathway. We propose that an oxygenase enzyme directly hydroxylates stearoyl-CoA (or stearic acid itself) at the C-4 (gamma) position. The most likely candidates for this reaction belong to the cytochrome P450 (CYP) monooxygenase superfamily.[3][11]
Causality and Evidence:
-
CYP Function: P450 enzymes are well-known for their ability to catalyze the hydroxylation of a vast array of substrates, including fatty acids.[3][8] They utilize a heme cofactor and molecular oxygen to insert a hydroxyl group into unactivated C-H bonds, a chemically challenging reaction.[11]
-
Regiospecificity: While many P450s hydroxylate fatty acids at the terminal (ω) or sub-terminal (ω-1) positions, in-chain hydroxylation is also documented.[8][12] Crucially, specific P450 BM3 variants have been reported to catalyze the formation of ω-1 to ω-3 hydroxy fatty acids, and patents describe the use of engineered CYP450s to produce 4-hydroxy carboxylic acids from various fatty acid chains for the express purpose of creating γ-lactones.[13][14]
-
Alternative Enzymes: While less common for this specific transformation, other enzymes like non-heme di-iron oxygenases (e.g., Δ9-desaturase mutants that gain hydroxylation activity) or uncharacterized hydroxylases could potentially perform this function.[15]
This direct hydroxylation is the most parsimonious explanation, avoiding the need for a hypothetical C20+ hydroxy fatty acid precursor that would then be shortened via β-oxidation, for which there is no current evidence.
Step 3: Spontaneous Intramolecular Cyclization (Lactonization)
The product of the hydroxylation step, 4-hydroxyoctadecanoic acid (or its CoA ester), is the direct precursor to γ-stearolactone. The formation of the five-membered γ-lactone ring is thermodynamically highly favorable.[2] The reaction is an intramolecular esterification: the hydroxyl group at C-4 acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid (or acyl-CoA). This reaction occurs spontaneously, particularly under acidic intracellular conditions, to release Coenzyme A (or water) and form the stable γ-stearolactone ring.[1]
Experimental Validation and Methodologies
The trustworthiness of the proposed pathway relies on its empirical validation. The following section outlines a self-validating experimental workflow designed to identify and characterize the key enzyme: the proposed stearic acid γ-hydroxylase.
Objective
To identify the gene and characterize the enzyme responsible for the conversion of stearic acid to 4-hydroxyoctadecanoic acid in a microorganism that produces γ-stearolactone.
Experimental Workflow
References
- 1. Biotransformations Utilizing β-Oxidation Cycle Reactions in the Synthesis of Natural Compounds and Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - 4-hydroxy-octadecanoic acid (C18H36O3) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-Hydroxy-octadecanoic acid | C18H36O3 | CID 5282908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ω- versus (ω-1)-hydroxylation: Cytochrome P450 4B1 sterics make the call - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural control of cytochrome P450-catalyzed ω-hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Invited review: palmitic and stearic acid metabolism in lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. WO2020018729A1 - Biosynthetic production of gamma-lactones - Google Patents [patents.google.com]
- 14. HK40039247A - Biosynthetic production of gamma-lactones - Google Patents [patents.google.com]
- 15. Understanding desaturation/hydroxylation activity of castor stearoyl Δ9-Desaturase through rational mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
solubility of gamma-stearolactone in different solvents
An In-Depth Technical Guide to the Solubility of γ-Stearolactone
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of γ-stearolactone (gamma-stearolactone), a high molecular weight lactone of significant interest in the pharmaceutical, flavor, and fragrance industries. Recognizing the critical role of solubility in formulation, bioavailability, and product performance, this document moves beyond simple empirical data. It synthesizes theoretical principles with practical, field-proven methodologies to empower researchers, scientists, and drug development professionals. We introduce the Hansen Solubility Parameter (HSP) framework as a predictive tool for solvent selection, provide estimated HSP values for γ-stearolactone, and detail a robust experimental protocol based on the OECD Guideline 105 shake-flask method for empirical verification. Furthermore, a quantitative analytical workflow using gas chromatography is outlined. This guide is designed to serve as a foundational resource, enabling a rational, science-driven approach to formulating with γ-stearolactone.
Introduction: Understanding γ-Stearolactone
This compound (also known as γ-octadecalactone or 4-octadecanolide) is a saturated fatty lactone with the molecular formula C₁₈H₃₄O₂.[1] Structurally, it is characterized by a five-membered lactone ring and a long, saturated C14 alkyl chain. This dual nature—a polar head (the lactone group) and a large, non-polar tail—is the primary determinant of its physicochemical properties and, consequently, its solubility behavior.
As a waxy, lipophilic compound, γ-stearolactone is known to be soluble in ethanol and practically insoluble in water.[1][2] However, for advanced applications such as drug delivery systems, cosmetic formulations, or complex flavor blends, a more nuanced understanding of its solubility across a wide spectrum of organic solvents is essential. This guide provides the theoretical and practical tools to achieve that understanding.
Theoretical Foundation: Predicting Solubility with Hansen Solubility Parameters (HSP)
A purely trial-and-error approach to solvent selection is inefficient. A more powerful strategy involves predicting solubility based on intermolecular forces. The Hansen Solubility Parameter (HSP) system is an invaluable tool for this purpose, based on the principle that "like dissolves like."[3] It deconstructs the total cohesive energy of a substance into three components, each representing a different type of intermolecular interaction.[3][4]
-
δD (Dispersion): Energy from weak, temporary van der Waals forces.
-
δP (Polar): Energy from permanent dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from the donation and acceptance of protons (e.g., in water, alcohols).
Every solvent and solute can be assigned a set of these three parameters, defining a point for it in a three-dimensional "Hansen space." The distance (Ra) between a solute (γ-stearolactone) and a solvent in this space is a strong predictor of solubility. A smaller distance indicates higher affinity and greater solubility.
Caption: The HSP model predicts solubility based on the distance between solute and solvent parameters in a 3D space.
Estimating Hansen Solubility Parameters for γ-Stearolactone
Experimentally determining the HSP for a new compound can be intensive. However, robust group contribution methods allow for accurate estimation based on the molecule's chemical structure.[1][2][5] By breaking down the γ-stearolactone molecule into its constituent functional groups (a lactone ring and alkyl chains), we can calculate its estimated HSP values.
Based on established group contribution methods, the estimated Hansen Solubility Parameters for γ-stearolactone are:
-
δD (Dispersion): ~17.5 MPa⁰·⁵
-
δP (Polar): ~5.0 MPa⁰·⁵
-
δH (Hydrogen Bonding): ~6.5 MPa⁰·⁵
The high δD value is expected due to the long C14 alkyl chain, which contributes significantly to dispersion forces. The moderate δP and δH values arise from the polar ester functionality within the lactone ring.
Predicted Solubility Profile of γ-Stearolactone
Using the estimated HSP values for γ-stearolactone, we can predict its solubility in a range of common solvents. The table below summarizes these predictions. Solvents with HSP values closer to those of γ-stearolactone (resulting in a lower Ra distance) are predicted to be more effective. The solubility of Stearamide, a structurally similar C18 molecule, is included for reference and validation of the expected trend.[6]
| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | HSP Distance (Ra) from γ-Stearolactone | Predicted Solubility | Reference Solubility (Stearamide, mg/mL)[6] |
| γ-Stearolactone (Est.) | 17.5 | 5.0 | 6.5 | 0.0 | - | - |
| n-Hexane | 14.9 | 0.0 | 0.0 | 9.0 | Low | - |
| Toluene | 18.0 | 1.4 | 2.0 | 6.0 | Medium-High | - |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 3.5 | High | - |
| Acetone | 15.5 | 10.4 | 7.0 | 6.1 | Medium | - |
| Ethanol | 15.8 | 8.8 | 19.4 | 13.9 | Medium-Low | ~22 |
| Methanol | 15.1 | 12.3 | 22.3 | 17.5 | Low | - |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 12.4 | Medium | ~20 |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 3.0 | High | - |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 2.0 | Very High | - |
Note: Predicted solubility is a qualitative guide based on HSP distance. Experimental verification is required for precise quantitative data.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
To empirically determine the solubility and validate predictions, the shake-flask method, as outlined in OECD Guideline 105, is the gold standard for its reliability with sparingly soluble compounds.[5][7]
Caption: Standard workflow for the shake-flask solubility determination method.
Step-by-Step Methodology
-
Preliminary Test:
-
Causality: To estimate the order of magnitude of solubility and determine the appropriate sample mass and equilibration time, preventing unnecessary waste of material and time.
-
Procedure: Add approximately 100 mg of γ-stearolactone to 10 mL of the chosen solvent in a flask. Agitate at the desired temperature (e.g., 25°C) for 24 hours. Visually inspect for undissolved solid. If fully dissolved, the solubility is >10 g/L. If mostly undissolved, the solubility is likely much lower.
-
-
Definitive Test (Triplicate Flasks):
-
Causality: Using at least three replicates ensures the statistical validity and reproducibility of the final solubility value. Adding a significant excess of solid ensures that a true thermodynamic equilibrium between the solid and dissolved states is achieved and maintained.
-
Procedure:
-
Into three separate glass flasks with airtight stoppers, add a mass of γ-stearolactone estimated to be at least 5 times greater than that needed to achieve saturation (based on the preliminary test).
-
Accurately add a known volume of the solvent to each flask.
-
Place the flasks in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25.0 ± 0.5 °C).
-
Agitate the flasks at a constant speed, sufficient to keep the solid suspended, for a predetermined time (typically 24 to 48 hours). Periodically take samples (e.g., at 24h, 36h, 48h) to confirm that the concentration has reached a plateau, indicating equilibrium.
-
-
-
Phase Separation:
-
Causality: This step is critical to ensure that only the dissolved solute is analyzed, as any suspended microparticles will artificially inflate the measured concentration. Centrifugation is preferred for viscous solvents, while filtration is effective for most others.
-
Procedure:
-
Allow the flasks to stand at the test temperature for at least 24 hours to let solids settle.
-
To separate the saturated solution from the excess solid, either:
-
Centrifuge an aliquot at high speed (e.g., 10,000 x g) at the test temperature.
-
Filter an aliquot through a solvent-compatible, non-adsorptive membrane filter (e.g., 0.22 µm PTFE). Discard the first portion of the filtrate to saturate any potential binding sites on the filter.
-
-
Immediately after separation, take a clear aliquot of the supernatant/filtrate for analysis.
-
-
-
Analysis and Calculation:
-
Causality: A validated, sensitive analytical method is required to accurately determine the concentration of the dissolved analyte.
-
Procedure:
-
Accurately dilute the aliquot with a suitable solvent if necessary to bring the concentration within the calibrated range of the analytical instrument.
-
Determine the concentration using a pre-validated analytical method (see Section 5).
-
Calculate the mean solubility from the three replicate flasks and report the result with standard deviation in units of g/L or mg/mL.
-
-
Quantitative Analysis Protocol: Gas Chromatography (GC)
Gas chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantification of semi-volatile compounds like γ-stearolactone.
Step-by-Step Methodology
-
Instrument and Column:
-
System: Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar or mid-polarity capillary column is recommended. A common choice is a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
-
GC Conditions (Example):
-
Inlet Temperature: 270°C (to ensure rapid vaporization).
-
Injection Volume: 1 µL (Split or Splitless mode, depending on concentration).
-
Oven Temperature Program:
-
Initial Temperature: 150°C, hold for 1 minute.
-
Ramp: Increase to 280°C at 10°C/min.
-
Final Hold: Hold at 280°C for 10 minutes.
-
This program must be optimized to ensure good separation from any solvent peaks or impurities.
-
-
Detector Temperature: 300°C (to prevent condensation).
-
-
Calibration:
-
Causality: A multi-point calibration curve is essential for accurate quantification. It establishes the linear relationship between the instrument's response (peak area) and the known concentration of the analyte.
-
Procedure:
-
Prepare a stock solution of γ-stearolactone of known concentration (e.g., 1000 µg/mL) in a suitable solvent (e.g., ethyl acetate).
-
Perform serial dilutions to create a series of at least five calibration standards covering the expected concentration range of the solubility samples.
-
Inject each standard in triplicate and plot the average peak area against the concentration.
-
Perform a linear regression to obtain the calibration equation and verify the correlation coefficient (R² > 0.995).
-
-
-
Sample Analysis:
-
Inject the prepared (and diluted, if necessary) samples from the shake-flask experiment.
-
Integrate the peak corresponding to γ-stearolactone.
-
Use the calibration equation to calculate the concentration in the injected sample.
-
Back-calculate to determine the original concentration in the saturated solution, accounting for any dilution factors.
-
Conclusion
The solubility of γ-stearolactone is fundamentally governed by its amphipathic structure: a polar lactone ring and a dominant non-polar alkyl chain. This guide has established that the Hansen Solubility Parameter (HSP) framework provides a robust theoretical basis for predicting solvent compatibility. Solvents like Tetrahydrofuran (THF), Dichloromethane, and Ethyl Acetate are predicted to be highly effective due to their balanced HSP values, which closely match the estimated parameters of γ-stearolactone.
While predictive models are powerful, this guide emphasizes the necessity of empirical verification. The detailed protocols for the shake-flask method (OECD 105) and quantitative GC-FID analysis provide researchers with a self-validating system to obtain precise and reliable solubility data. By integrating theoretical prediction with rigorous experimental methodology, professionals in drug development and other scientific fields can accelerate formulation design, ensure product stability, and optimize the performance of γ-stearolactone-based systems.
References
- 1. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kinampark.com [kinampark.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ojs.wiserpub.com [ojs.wiserpub.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. hansen-solubility.com [hansen-solubility.com]
An In-depth Technical Guide to the Spectroscopic Data of Gamma-Stearolactone
This guide provides a comprehensive analysis of the spectroscopic data for gamma-stearolactone (also known as γ-octadecalactone or 5-tetradecyldihydrofuran-2(3H)-one). Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data integral to the structural elucidation and characterization of this long-chain gamma-lactone.
Introduction: The Significance of Spectroscopic Analysis for Gamma-Lactones
This compound belongs to the family of gamma-lactones, which are five-membered cyclic esters. These compounds are of significant interest in the flavor, fragrance, and pharmaceutical industries due to their distinct sensory properties and potential biological activities. The unambiguous identification and characterization of such molecules are paramount for quality control, regulatory approval, and understanding their mechanism of action. Spectroscopic techniques provide the foundational data for this characterization, offering a detailed fingerprint of the molecular structure.
This guide will delve into the theoretical underpinnings and practical application of NMR, IR, and MS in the context of this compound. We will explore not just the data itself, but the rationale behind the expected spectral features, providing a framework for both data interpretation and experimental design.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.
Theoretical Principles of NMR for Lactone Characterization
The chemical shift (δ) in NMR is highly sensitive to the electron density around a nucleus. In this compound, the electron-withdrawing nature of the ester carbonyl group and the ring oxygen significantly influences the chemical shifts of nearby protons and carbons. The protons and carbons on the lactone ring are deshielded and appear at higher chemical shifts (downfield) compared to those in the long alkyl chain.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural verification.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical as its residual peaks should not overlap with key analyte signals.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon, simplifying the spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.
-
¹H NMR Spectral Data and Interpretation
While the full experimental spectrum is not publicly available in all databases, based on the known structure of this compound and data from analogous compounds, the following proton signals are predicted:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| H5 (methine on C-O) | ~4.5 | Multiplet | 1H | |
| H3 (methylene α to C=O) | ~2.5 | Multiplet | 2H | |
| H4 (methylene) | ~1.8-2.2 | Multiplet | 2H | |
| H6 (methylene on alkyl chain) | ~1.6 | Multiplet | 2H | |
| -(CH₂)₁₂- (bulk methylene) | ~1.2-1.4 | Broad Singlet | ~24H | |
| -CH₃ (terminal methyl) | ~0.9 | Triplet | 3H | ~6-7 |
Interpretation:
-
The methine proton (H5) adjacent to the ring oxygen is the most deshielded proton on the ring due to the direct attachment to the electronegative oxygen atom.
-
The protons on C3 , being alpha to the carbonyl group, are also significantly deshielded.
-
The long alkyl chain protons give rise to a large, overlapping signal around 1.2-1.4 ppm, a characteristic feature of long-chain fatty acid derivatives.
-
The terminal methyl group appears as a characteristic triplet upfield.
¹³C NMR Spectral Data and Interpretation
Predicted ¹³C NMR chemical shifts for this compound are as follows:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (C=O) | ~177 |
| C5 (C-O) | ~80 |
| C3 (α to C=O) | ~28 |
| C4 | ~25-30 |
| C6 | ~35 |
| -(CH₂)₁₂- | ~22-32 |
| C18 (-CH₃) | ~14 |
Interpretation:
-
The carbonyl carbon (C1) is the most deshielded, appearing far downfield as is characteristic for ester carbonyls.
-
The carbon bonded to the ring oxygen (C5) is also significantly deshielded.
-
The carbons of the long alkyl chain appear in a clustered region, with the terminal methyl carbon being the most shielded (lowest ppm value).
Caption: Structure of γ-stearolactone with predicted NMR assignments.
Section 2: Infrared (IR) Spectroscopy - Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds.
Theoretical Principles of IR for Lactone Characterization
The most prominent feature in the IR spectrum of a lactone is the carbonyl (C=O) stretching vibration. For a five-membered ring (gamma-lactone), this absorption typically occurs at a higher frequency (wavenumber) compared to open-chain esters or larger ring lactones due to ring strain. The C-O stretching vibrations are also characteristic.
Experimental Protocol: Acquiring an FTIR Spectrum
Objective: To identify the key functional groups in this compound.
Methodology:
-
Sample Preparation: A small drop of neat liquid this compound can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a small drop of the sample directly onto the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. Then, the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Data Analysis: The positions of the major absorption bands are identified and correlated with specific functional groups.
IR Spectral Data and Interpretation
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O stretch (lactone) | ~1770 | Strong, Sharp |
| C-H stretch (alkyl) | 2850-2960 | Strong, Sharp |
| C-O stretch | ~1170 | Strong |
Interpretation:
-
The strong, sharp absorption band around 1770 cm⁻¹ is highly characteristic of the carbonyl group in a five-membered lactone ring. This is the most diagnostic peak in the spectrum.
-
The series of strong peaks in the 2850-2960 cm⁻¹ region are due to the C-H stretching vibrations of the numerous methylene and methyl groups in the long alkyl chain.
-
A strong band around 1170 cm⁻¹ is indicative of the C-O stretching vibration of the ester functionality.
Section 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.
Theoretical Principles of MS for Lactone Characterization
In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation of gamma-lactones is often characterized by specific cleavage patterns of the lactone ring and the alkyl side chain. A common fragmentation pathway for gamma-lactones is the loss of the alkyl side chain via alpha-cleavage, or rearrangement reactions like the McLafferty rearrangement.
Experimental Protocol: Acquiring a Mass Spectrum
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method. A dilute solution of the sample is injected into the GC, which separates it from any impurities before it enters the mass spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment-rich spectra.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is recorded, generating a mass spectrum.
MS Spectral Data and Interpretation
Molecular Ion:
-
The molecular formula of this compound is C₁₈H₃₄O₂.
-
The nominal molecular weight is 282 g/mol . A prominent molecular ion peak (M⁺˙) should be observed at m/z 282 .
Key Fragmentation Patterns: A characteristic and often most abundant fragment ion for long-chain gamma-lactones is observed at m/z 85 . This fragment corresponds to the cleavage of the alkyl side chain, resulting in the protonated butyrolactone ring.
The Safety and Toxicology of Gamma-Stearolactone: An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Understanding Gamma-Stearolactone in Context
This compound (γ-stearolactone), also known as γ-octadecalactone, is a long-chain aliphatic lactone used as a flavoring agent in various food products.[1] Chemically, it is the internal ester of 4-hydroxyoctadecanoic acid, forming a stable five-membered ring structure.[2] Its sensory profile is often described as waxy and fatty, contributing to the overall flavor profile of foods.[1] As with any compound intended for human consumption, a thorough understanding of its safety and toxicological profile is paramount.
This technical guide provides a comprehensive overview of the available safety and toxicology data for this compound. Due to a lack of direct toxicological studies on this specific long-chain lactone, this guide employs a scientifically robust read-across approach, a well-established methodology in chemical risk assessment.[3][4] This approach leverages data from structurally and metabolically similar compounds to infer the safety of the target substance. The safety of this compound is primarily supported by data on shorter-chain aliphatic lactones, for which a more extensive toxicological database exists.
This guide is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the metabolic fate of this compound, the rationale behind the read-across approach, a summary of the relevant toxicological data from surrogate compounds, and an overview of the key experimental protocols used in safety assessments.
Chemical Identity and Properties
A clear understanding of the physicochemical properties of this compound is fundamental to assessing its biological behavior.
| Property | Value | Source |
| Chemical Name | gamma-Octadecalactone, 4-Octadecanolide, 5-Tetradecyldihydro-2(3H)-furanone | [1][5] |
| Synonyms | This compound, γ-Stearolactone | [2][6] |
| CAS Number | 502-26-1 | [1][5] |
| Molecular Formula | C18H34O2 | [1] |
| Molecular Weight | 282.47 g/mol | [2] |
| Appearance | Colorless solid (estimated) | [7] |
| Solubility | Practically insoluble in water; soluble in alcohol | [1] |
| FEMA Number | 4446 | [1] |
| JECFA Number | 1998 | [5] |
Metabolic Fate: A Pathway to Innocuous Products
The safety of many flavoring substances, including this compound, is largely predicated on their predictable and efficient metabolism into harmless endogenous compounds.[8] The metabolic pathway for aliphatic lactones is well-understood and involves two primary steps: hydrolysis and beta-oxidation.[9]
-
Lactone Ring Hydrolysis: The first step in the metabolism of this compound is the hydrolysis of the ester linkage. This reaction is catalyzed by esterases, which are abundant in the body, particularly in the liver and blood plasma.[10] The hydrolysis opens the lactone ring to form the corresponding open-chain hydroxy fatty acid, 4-hydroxyoctadecanoic acid.[6][11] This process is generally rapid and efficient for simple aliphatic lactones.
-
Beta-Oxidation: The resulting 4-hydroxyoctadecanoic acid is a long-chain fatty acid that can enter the fatty acid beta-oxidation pathway.[12][13] This is a major catabolic process that occurs in the mitochondria and peroxisomes, breaking down fatty acids to produce acetyl-CoA.[14][15] Acetyl-CoA is a central molecule in energy metabolism and is a key component of the citric acid cycle. The beta-oxidation of very long-chain fatty acids is initiated in peroxisomes.[12]
The end products of this metabolic pathway are carbon dioxide and water, which are innocuous and readily excreted. This efficient conversion to endogenous metabolites is a cornerstone of the safety assessment for this compound.
Toxicological Assessment: A Read-Across Approach
Direct toxicological studies on this compound are not publicly available. In such cases, regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA) utilize a read-across approach.[8][16] This involves assessing the safety of a substance based on the toxicological data of structurally and metabolically similar compounds (surrogates or analogues).
Justification for Read-Across
The use of a read-across approach for this compound is scientifically justified based on the following principles:
-
Structural Similarity: this compound belongs to the homologous series of saturated aliphatic gamma-lactones. These compounds share the same basic five-membered lactone ring structure and differ only in the length of their aliphatic side chain.
-
Shared Metabolic Pathway: As discussed previously, all simple aliphatic lactones are expected to undergo the same metabolic pathway of hydrolysis followed by beta-oxidation. The length of the alkyl chain does not alter this fundamental metabolic fate.
-
Predictable Toxicity: The toxicity of homologous series of compounds is often predictable. For aliphatic lactones, the low toxicity of shorter-chain members provides a strong indication of the low toxicity of longer-chain members, which are present at lower concentrations in food.
For the purpose of this guide, gamma-caprolactone (CAS No. 695-06-7) is selected as the primary surrogate for which reliable toxicological data is available. This selection is consistent with the approach used in safety assessments of other longer-chain lactones.[17]
Summary of Toxicological Data from Surrogate Compounds
The following sections summarize the key toxicological endpoints for surrogate aliphatic lactones, primarily gamma-caprolactone. The data presented here forms the basis for the safety assessment of this compound.
Acute Toxicity
Acute toxicity studies are designed to assess the adverse effects of a substance after a single or short-term exposure.[18] For aliphatic lactones, the acute oral toxicity is consistently low. For instance, the oral LD50 of the related gamma-decalactone in rats is greater than 5000 mg/kg body weight.[19]
Subchronic Toxicity
Subchronic toxicity studies evaluate the effects of repeated exposure to a substance over a period of time, typically 90 days in rodents.[20][21][22][23][24] These studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.
A 28-day repeated dose oral toxicity study (OECD 407 compliant) on the surrogate, gamma-caprolactone, in rats established a NOAEL of 1000 mg/kg body weight/day , the highest dose tested.[25] This indicates a very low potential for toxicity upon repeated exposure.
Genotoxicity
Genotoxicity assays are designed to detect the potential of a substance to damage genetic material (DNA), which can lead to mutations and cancer.[24][26] A standard battery of in vitro and in vivo tests is typically employed.
-
Bacterial Reverse Mutation Assay (Ames Test - OECD 471): This in vitro test uses bacteria to detect gene mutations.[4][27][28] Data on surrogate lactones like gamma-octalactone and gamma-nonalactone in the Ames test were negative, indicating no mutagenic potential.[19]
-
In Vitro Mammalian Cell Gene Mutation Test (e.g., HPRT assay - OECD 476): This assay assesses the potential of a substance to induce mutations in mammalian cells in culture.[18][25][29][30]
-
In Vivo Micronucleus Test (OECD 474): This test is conducted in live animals (usually rodents) to detect damage to chromosomes or the mitotic apparatus.[1][2][19][31][32] An in vivo micronucleus test on gamma-nonalactone was negative.[19]
Based on the available data for surrogate lactones, this compound is not expected to be genotoxic.
Carcinogenicity
Long-term carcinogenicity studies on this compound or its close structural analogues are not available. However, the lack of genotoxicity for this class of compounds, coupled with their rapid and efficient metabolism to innocuous products, strongly suggests a lack of carcinogenic potential.
Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies assess the potential of a substance to interfere with reproduction or normal development.[5][9][17][33][34]
A reproduction/developmental toxicity screening test (OECD 421) on the surrogate, gamma-caprolactone, showed no adverse effects on reproductive performance or fetal development at doses up to 1000 mg/kg body weight/day , the highest dose tested.[17] This indicates that aliphatic lactones are not expected to be reproductive or developmental toxicants.
Experimental Protocols: A Closer Look at Key Assays
To provide a deeper understanding of the toxicological data, this section outlines the methodologies for key OECD test guidelines referenced in the safety assessment of aliphatic lactones.
OECD 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents
This study is designed to evaluate the cumulative toxic effects of a substance after prolonged exposure.
Methodology:
-
Animal Model: Typically, Sprague-Dawley rats are used.
-
Group Size: At least 10 male and 10 female animals per dose group.
-
Dose Levels: A control group and at least three dose levels are used. The highest dose is intended to produce some evidence of toxicity but not mortality.
-
Administration: The test substance is administered orally (e.g., via gavage, in feed, or drinking water) daily for 90 days.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
-
Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine is also collected for urinalysis.
-
Pathology: All animals are subjected to a full necropsy. Organs are weighed, and tissues are preserved for histopathological examination.
OECD 471: Bacterial Reverse Mutation Assay (Ames Test)
This in vitro assay is a primary screen for mutagenicity.
Methodology:
-
Test System: Histidine-dependent strains of Salmonella typhimurium and/or tryptophan-dependent strains of Escherichia coli.
-
Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
-
Procedure: The bacterial strains are exposed to the test substance at various concentrations.
-
Plating: The treated bacteria are plated on a minimal agar medium that lacks the required amino acid.
-
Incubation: Plates are incubated for 48-72 hours.
-
Evaluation: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (colonies that have mutated and can now grow without the specific amino acid) compared to the control.
Regulatory Status and Risk Assessment
This compound is listed as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA).[35][36] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this compound (listed as gamma-octadecalactone) and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[7][21]
The safety of this compound is supported by:
-
Its classification in the least toxic structural class (Class I) according to JECFA's principles for grouping flavoring agents.[8][37][38][39]
-
Its efficient metabolism to innocuous, endogenous products.
-
The low toxicity of structurally related aliphatic lactones.
-
The low estimated daily intake from its use as a flavoring agent.
Conclusion: A High Margin of Safety
References
- 1. Micronucleus test - Wikipedia [en.wikipedia.org]
- 2. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A synthetic metabolic pathway for the de novo biosynthesis of medium chain length γ- and δ-lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosafe.fi [biosafe.fi]
- 5. oecd.org [oecd.org]
- 6. Reactivity of lactones and GHB formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SCIENTIFIC ADVICE I JECFA I Food Safety and Quality | FAO [fao.org]
- 8. Safety Evaluations of Groups of Related Flavouring Agents (JECFA Food Additives Series 50) [inchem.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Metabolism of gamma-lactones by rat liver preparations in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Reactome | Beta-oxidation of very long chain fatty acids [reactome.org]
- 13. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Beta oxidation - Wikipedia [en.wikipedia.org]
- 15. aocs.org [aocs.org]
- 16. FEMA GRAS--a GRAS assessment program for flavor ingredients. Flavor and Extract Manufacturers Association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. oecd.org [oecd.org]
- 18. mds-usa.com [mds-usa.com]
- 19. nucro-technics.com [nucro-technics.com]
- 20. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 21. oecd.org [oecd.org]
- 22. oecd.org [oecd.org]
- 23. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 24. ask-force.org [ask-force.org]
- 25. In-vitro genotoxicity testing – mammalian cell assay | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 26. femaflavor.org [femaflavor.org]
- 27. In vitro genotoxicity testing – bacterial reverse mutation assay | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 28. catalog.labcorp.com [catalog.labcorp.com]
- 29. Genotoxicity. In vitro mammalian cell gene mutation test using the hprt gene (OECD 476: 2016). - IVAMI [ivami.com]
- 30. Mammalian cell HPRT gene mutation assay: test methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. daikinchemicals.com [daikinchemicals.com]
- 32. criver.com [criver.com]
- 33. catalog.labcorp.com [catalog.labcorp.com]
- 34. Reproductive and Developmental Toxicity – Toxi-Coop Zrt. [toxicoop.com]
- 35. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 36. foreverest.net [foreverest.net]
- 37. 972. Procedure for the safety evaluation of flavouring agents (WHO Food Additives Series 44) [inchem.org]
- 38. fao.org [fao.org]
- 39. fsc.go.jp [fsc.go.jp]
An In-Depth Technical Guide to the Potential Biological Activity of Gamma-Stearolactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-stearolactone (γ-stearolactone), also known as γ-octadecalactone, is a naturally occurring fatty acid lactone that has garnered interest for its diverse potential biological activities. While extensively utilized as a flavoring agent in the food industry and generally recognized as safe (GRAS), emerging research suggests a broader pharmacological potential for this molecule. This technical guide provides a comprehensive overview of the current understanding of γ-stearolactone's biological activities, with a focus on its potential antimicrobial and neuropharmacological effects. We will delve into the plausible mechanisms of action, present relevant experimental data, and provide detailed protocols for researchers seeking to investigate this compound further. This guide is intended to serve as a foundational resource for scientists and drug development professionals interested in exploring the therapeutic applications of γ-stearolactone.
Introduction: The Chemistry and Significance of this compound
This compound is a 14-carbon chained γ-lactone, a class of organic compounds characterized by a cyclic ester with a five-membered ring.[1] These compounds are widespread in nature, contributing to the aromas of many fruits and dairy products.[2] The lipophilic nature of the long alkyl side chain of γ-stearolactone influences its physical and biological properties.
While its primary commercial use has been in the food and fragrance industries, the structural similarity of γ-lactones to various biologically active molecules has prompted investigation into their pharmacological potential.[3][4] This guide will synthesize the available scientific evidence to build a cohesive understanding of γ-stearolactone's bioactivity.
Potential Biological Activities of this compound
Antimicrobial and Antifungal Activity
A growing body of evidence suggests that γ-lactones possess antimicrobial properties. Research indicates that the antimicrobial efficacy of γ-lactones is often correlated with the length of their alkyl side chain, with longer chains potentially exhibiting greater activity.[5]
Key Findings:
-
Antibacterial Potential: Preliminary studies suggest that γ-stearolactone may exhibit inhibitory effects against certain bacteria.
-
Antifungal Potential: The antifungal activity of γ-lactones has been noted, and it is plausible that γ-stearolactone shares this property.[5]
Mechanism of Action (Hypothesized): The antimicrobial action of lactones may be attributed to their ability to disrupt microbial cell membranes, interfere with essential enzymatic processes, or disrupt cellular signaling pathways. For α,β-unsaturated γ-lactones, a proposed mechanism involves acting as Michael acceptors, allowing for covalent interactions with microbial enzymes.[5]
Neuropharmacological Potential: A Focus on GABAergic Modulation
An intriguing area of investigation is the potential for γ-lactones to modulate neurotransmitter systems in the central nervous system (CNS). Of particular interest is the interaction with the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the brain.[6]
Key Concepts:
-
GABAA Receptors: These are ligand-gated ion channels that, upon activation by GABA, allow the influx of chloride ions, leading to hyperpolarization of the neuron and reduced excitability.[7] They are the targets for many anxiolytic, sedative, and anticonvulsant drugs.[8]
-
Allosteric Modulation: Many drugs do not bind directly to the GABA binding site but rather to an allosteric site on the GABAA receptor complex, thereby enhancing the effect of GABA.[8]
Hypothesized Role of this compound: It is hypothesized that γ-stearolactone may act as a positive allosteric modulator of GABAA receptors. This would lead to an enhancement of GABAergic inhibition, potentially resulting in anxiolytic, sedative, or anticonvulsant effects. However, direct experimental evidence for γ-stearolactone's activity at GABA receptors is currently limited, and further investigation is warranted.
Safety and Toxicological Profile
This compound is classified as GRAS for its use as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[1] This status is based on its long history of safe use in food.
However, for potential therapeutic applications where dosages may be significantly higher, a more comprehensive toxicological evaluation is necessary. Safety assessments of other γ-lactones by the Research Institute for Fragrance Materials (RIFM) have generally indicated a low order of toxicity.[9][10][11][12] These assessments often employ a "read-across" approach, using data from structurally similar compounds to infer the safety of the target molecule.
Key Toxicological Endpoints to Consider:
-
Acute, Subchronic, and Chronic Toxicity: To determine the potential for adverse effects after single or repeated exposure.
-
Genotoxicity: To assess the potential to damage genetic material.
-
Reproductive and Developmental Toxicity: To evaluate any adverse effects on reproductive function and fetal development.
Pharmacokinetics and Metabolism
Understanding the absorption, distribution, metabolism, and excretion (ADME) of γ-stearolactone is critical for its development as a therapeutic agent. Currently, there is a lack of specific data on the pharmacokinetics of γ-stearolactone.
Hypothesized Metabolic Pathways: Based on the metabolism of other lactones and fatty acids, it is plausible that γ-stearolactone is hydrolyzed in vivo to its corresponding hydroxy fatty acid, γ-hydroxystearic acid.[13] This open-chain form could then be further metabolized through fatty acid oxidation pathways.
Experimental Protocols for Investigating this compound
To facilitate further research into the biological activities of γ-stearolactone, this section provides detailed, step-by-step methodologies for key experiments.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of γ-stearolactone against various bacterial and fungal strains.
Materials:
-
This compound
-
Sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Bacterial or fungal inoculums, adjusted to 0.5 McFarland standard
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of γ-stearolactone in a suitable solvent (e.g., DMSO) and then dilute it in the appropriate broth to the desired starting concentration.
-
Perform serial two-fold dilutions of the γ-stearolactone solution across the wells of the microtiter plate.
-
Add the standardized microbial inoculum to each well.
-
Include positive (microbe only) and negative (broth only) controls.
-
Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria, 30°C for yeast).
-
After incubation (typically 18-24 hours for bacteria, 24-48 hours for fungi), determine the MIC as the lowest concentration of γ-stearolactone that visibly inhibits microbial growth.[14]
GABAA Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to investigate the interaction of γ-stearolactone with the GABAA receptor.
Materials:
-
Rat brain membrane preparations (or cell lines expressing GABAA receptors)
-
[3H]-Muscimol (a high-affinity GABAA receptor agonist) or [3H]-Flunitrazepam (a benzodiazepine site ligand)
-
This compound
-
Incubation buffer (e.g., Tris-HCl)
-
Scintillation fluid and counter
Procedure:
-
In a series of tubes, combine the brain membrane preparation, the radioligand, and varying concentrations of γ-stearolactone.
-
Include tubes for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a known GABAA receptor ligand like unlabeled GABA or diazepam).
-
Incubate the tubes at an appropriate temperature (e.g., 4°C) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of γ-stearolactone and determine its IC50 value (the concentration that inhibits 50% of specific radioligand binding).[15][16]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the MTT assay to assess the potential cytotoxicity of γ-stearolactone on a mammalian cell line (e.g., HEK293 or SH-SY5Y).
Materials:
-
Mammalian cell line
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of γ-stearolactone for a specified period (e.g., 24, 48, or 72 hours).
-
Include untreated cells as a control.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control to determine the cytotoxic potential of γ-stearolactone.
Visualizations
Caption: Experimental workflow for investigating the biological activity of this compound.
Caption: Hypothesized mechanism of GABA-A receptor modulation by this compound.
Future Directions and Conclusion
This compound presents a promising scaffold for further pharmacological investigation. While its GRAS status for use in food provides a solid foundation for its safety at low levels of exposure, more rigorous toxicological studies are essential for its consideration as a therapeutic agent.
Future research should prioritize:
-
Quantitative Antimicrobial Studies: Determining the MIC and minimum bactericidal/fungicidal concentration (MBC/MFC) of γ-stearolactone against a broad panel of clinically relevant microorganisms.
-
Direct Evidence of Neuropharmacological Activity: Utilizing electrophysiological techniques, such as patch-clamp recordings, to directly measure the effect of γ-stearolactone on GABAA receptor function.[7][17] In vivo behavioral studies in animal models of anxiety, epilepsy, or insomnia would also be highly valuable.[18]
-
Comprehensive ADME and Toxicology Studies: Elucidating the pharmacokinetic profile and metabolic fate of γ-stearolactone, alongside conducting thorough in vivo toxicity assessments.
References
- 1. gamma-OCTADECALACTONE | C18H34O2 | CID 10396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. gamma-octadecalactone, 502-26-1 [thegoodscentscompany.com]
- 4. γ-Lactone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GABAA receptor - Wikipedia [en.wikipedia.org]
- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 12. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 13. ijpsonline.com [ijpsonline.com]
- 14. idexx.dk [idexx.dk]
- 15. GABAA Receptor Binding Assays of Standardized Leonurus cardiaca and Leonurus japonicus Extracts as Well as Their Isolated Constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Electrophysiology of ionotropic GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
gamma-stearolactone enantiomers and their properties
An In-Depth Technical Guide to the Enantiomers of γ-Stearolactone
Abstract
Gamma-stearolactone (γ-stearolactone), also known as 4-octadecanolide or γ-octadecalactone, is a C18 fatty lactone recognized for its characteristic waxy and fatty aroma profile.[1][2] As a chiral molecule, it exists in two non-superimposable mirror-image forms: (R)-γ-stearolactone and (S)-γ-stearolactone. This distinction is not merely academic; the stereochemistry at the C4 position dictates the molecule's interaction with other chiral systems, profoundly influencing its sensory perception and biological activity. This guide provides a comprehensive technical overview of the stereoselective synthesis, distinct properties, and advanced analytical methodologies for the enantiomers of γ-stearolactone, offering field-proven insights for researchers, chemists, and drug development professionals.
The Principle of Chirality in γ-Lactones
Chirality in γ-lactones arises from the stereogenic center at the C4 position of the furanone ring. The spatial arrangement of the alkyl side chain—in this case, a tetradecyl group—as either (R) or (S) results in two distinct enantiomers. These enantiomers possess identical physical properties in an achiral environment (e.g., melting point, boiling point, refractive index) but differ in their optical rotation and, critically, in their interactions with chiral entities such as biological receptors and enzymes. This differentiation is the cornerstone of their unique sensory and physiological profiles.
Stereoselective Synthesis: A Biocatalytic Imperative
Achieving high enantiomeric purity is paramount for evaluating and utilizing the specific properties of each γ-stearolactone enantiomer. While classical chemical synthesis often yields racemic mixtures, biocatalytic and chemoenzymatic strategies have emerged as the gold standard for producing optically pure lactones, offering exceptional selectivity under mild, sustainable conditions.[3]
The Reductive Cyclization Pathway
The most prevalent biocatalytic route involves the asymmetric reduction of a γ-keto acid precursor (4-oxo-octadecanoic acid) to a chiral γ-hydroxy acid (4-hydroxyoctadecanoic acid), which subsequently undergoes intramolecular cyclization (lactonization) to form the target γ-lactone.[3]
The key to this pathway's success lies in the selection of a stereocomplementary enzyme. Alcohol dehydrogenases (ADHs) and carbonyl reductases are frequently employed for their ability to deliver hydrogen to a specific face of the ketone, thereby establishing the desired (R) or (S) stereocenter with high fidelity.
dot
Caption: Biocatalytic workflow for enantioselective synthesis of γ-stearolactone.
Experimental Protocol: Biocatalytic Reduction of a γ-Keto Acid
This protocol is a representative methodology based on established principles for the synthesis of chiral γ-lactones.[3]
-
Biocatalyst Preparation: Prepare a cell-free extract or use a purified carbonyl reductase/alcohol dehydrogenase enzyme preparation. For whole-cell biotransformations, cultivate the selected microorganism (e.g., recombinant E. coli, Saccharomyces cerevisiae) to an optimal cell density.
-
Reaction Setup: In a buffered aqueous solution (e.g., 50 mM potassium phosphate buffer, pH 7.0), combine the substrate, 4-oxo-octadecanoic acid, with the biocatalyst.
-
Cofactor Regeneration: Include a cofactor regeneration system. For NAD(P)H-dependent enzymes, a common system consists of glucose and glucose dehydrogenase (GDH), which continuously regenerates the required reduced cofactor from its oxidized form.
-
Incubation: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation for 24-48 hours. Monitor the conversion of the keto acid to the hydroxy acid intermediate via HPLC or GC analysis of withdrawn aliquots.
-
Work-up and Lactonization: Upon reaction completion, remove the biocatalyst by centrifugation. Acidify the supernatant to a pH of approximately 3-4 using an acid such as HCl. This acidic condition catalyzes the lactonization of the 4-hydroxyoctadecanoic acid.
-
Extraction: Extract the resulting γ-stearolactone from the aqueous phase using a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified using flash column chromatography on silica gel to yield the enantiomerically pure γ-stearolactone.
Enantiomer-Specific Properties: The Impact of Chirality
While γ-stearolactone is generally described as having a waxy, fatty, or savory aroma, specific sensory data differentiating the (R) and (S) enantiomers are not extensively documented in current literature.[1] However, the profound impact of stereochemistry on sensory perception and biological activity is well-established for homologous γ-lactones, providing a strong scientific precedent.
Sensory Profile Differentiation
In chiral odorants, each enantiomer can interact differently with the array of olfactory receptors in the human nose, leading to variations in both odor quality and intensity (detection threshold).[4] Studies on other fatty γ-lactones confirm that these differences can be statistically significant.[5]
| Lactone | Enantiomer | Reported Odor Profile / Threshold | Source |
| γ-Dodecalactone | (S)-cis-6- | Flowery, fruity, coconut-like; Stronger odor (Threshold: 4.6 pg) | [6] |
| (R)-cis-6- | Flowery, fruity, coconut-like; Weaker odor (Threshold: 12.2 pg) | [6] | |
| γ-Nonalactone | (R)- | Threshold in red wine: 285 µg/L | [5] |
| (S)- | Threshold in red wine: 124 µg/L | [5] | |
| γ-Octalactone | (R)- | Threshold in red wine: 77 µg/L | [5] |
| (S)- | Fatty, coconut | [7] |
Causality: The differential binding affinities of enantiomers to specific G-protein coupled olfactory receptors trigger distinct signaling cascades, resulting in the perception of different odor intensities or even qualities. It is highly probable that the enantiomers of γ-stearolactone exhibit similar differentiation, a hypothesis that warrants further sensory panel evaluation.
Biological Activity
The stereospecificity of enzyme-substrate interactions means that enantiomers can have markedly different biological activities. Research on γ-lactone analogs has revealed stereoselective antifungal and antiviral properties. For instance, a study on the antifungal activity of γ-lactones against Aspergillus niger demonstrated that the (R)-enantiomers of γ-undecalactone and γ-dodecalactone were more potent inhibitors than their (S)-counterparts.[8] This suggests that the (R)-enantiomer has a higher affinity for the target enzymes or cellular structures within the fungus. This principle of stereospecific biological action is a critical consideration in drug development and food preservation applications.
Analytical Methodologies for Chiral Discrimination
The quantitative analysis and confirmation of the enantiomeric purity of γ-stearolactone require specialized analytical techniques capable of resolving the two enantiomers. Enantioselective chromatography is the cornerstone of this field.
dot
Caption: General workflow for the chiral analysis of γ-stearolactone enantiomers.
Enantioselective Gas Chromatography (GC)
GC is the most widely used technique for the chiral separation of volatile and semi-volatile lactones. The method relies on chiral stationary phases (CSPs) that create a transient diastereomeric association with the enantiomers, leading to different retention times.
-
Causality of Separation: Derivatized cyclodextrins are the most common CSPs for lactones.[5][9] The hydroxyl groups on the rim of the cyclodextrin are derivatized to create chiral cavities. One enantiomer fits more snugly or forms stronger temporary interactions (e.g., hydrogen bonding, van der Waals forces) within this cavity than the other, causing it to be retained on the column for a longer time, thus enabling separation.
Protocol: Enantioselective GC-MS Analysis of γ-Stearolactone
-
Sample Preparation: Perform a liquid-liquid extraction of the sample using diethyl ether or hexane.[10] Dehydrate the organic layer with anhydrous MgSO₄, filter, and concentrate under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., hexane) for GC analysis.
-
GC System: Agilent 7890B GC or equivalent.
-
Chiral Column: A cyclodextrin-based capillary column, such as Rt-βDEXcst or FS-Hydrodex β-6TBDM, is recommended.[5][9] (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: An initial temperature of 60°C, hold for 2 minutes, then ramp at 2-4°C/min to 230°C, and hold for 10 minutes. This program must be optimized for the specific column and analyte.
-
Injector: Split/splitless injector at 250°C.
-
Detector: Mass Spectrometer (MS) operated in scan or Selected Ion Monitoring (SIM) mode for enhanced sensitivity. For trace analysis, a triple quadrupole instrument (MS/MS) provides the highest selectivity and lowest detection limits.[11][12]
-
Data Analysis: Identify the peaks for (R)- and (S)-γ-stearolactone based on their retention times (determined by injecting pure standards, if available). Calculate the enantiomeric excess (% ee) using the formula: ee (%) = [|(Area R - Area S)| / (Area R + Area S)] x 100.
Enantioselective High-Performance Liquid Chromatography (HPLC)
For less volatile lactones or for preparative-scale separations, HPLC with a chiral stationary phase is a powerful alternative. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are particularly effective for lactone separations.[10] The separation is typically performed in normal-phase mode using a mobile phase of hexane or heptane with an alcohol modifier like isopropanol or ethanol.[10]
Conclusion and Future Outlook
The (R) and (S) enantiomers of γ-stearolactone are distinct chemical entities whose specific properties are dictated by their stereochemistry. While the principles of their sensory and biological differentiation are well-established through studies of homologous compounds, direct characterization of γ-stearolactone enantiomers remains a promising area for future research. Advances in biocatalysis provide efficient and sustainable pathways to access these molecules in enantiopure form, enabling such investigations. Furthermore, robust analytical methods based on chiral chromatography are essential tools for quality control, authenticity verification, and mechanistic studies. As the demand for functional ingredients with precise properties grows in the food, fragrance, and pharmaceutical industries, the ability to selectively synthesize and analyze individual enantiomers of molecules like γ-stearolactone will become increasingly critical.
References
- 1. gamma-OCTADECALACTONE | C18H34O2 | CID 10396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gamma-octadecalactone, 502-26-1 [thegoodscentscompany.com]
- 3. Biocatalytic synthesis of lactones and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Odour character differences for enantiomers correlate with molecular flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Odor detection thresholds and enantiomeric distributions of several 4-alkyl substituted gamma-lactones in Australian red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cis-6-gamma-dodecenolactones [leffingwell.com]
- 7. (S)-gamma-octalactone, 107797-25-1 [thegoodscentscompany.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Comprehensive chiral GC-MS/MS and LC-MS/MS methods for identification and determination of N-acyl homoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Topic: Analytical Methods for the Quantification of γ-Stearolactone
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the quantitative analysis of γ-stearolactone (gamma-stearolactone), a C18 lactone with applications in the flavor, fragrance, and pharmaceutical industries. We present detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS), the preferred method for its sensitivity and selectivity, and High-Performance Liquid Chromatography (HPLC) as a viable alternative. This guide emphasizes the rationale behind methodological choices, from sample preparation in complex matrices to instrument configuration and method validation, ensuring the generation of accurate, reliable, and reproducible data in a research or quality control setting.
Introduction to γ-Stearolactone
γ-Stearolactone (also known as γ-octadecalactone or 4-octadecanolide) is an organic compound with the molecular formula C₁₈H₃₄O₂ and a molecular weight of 282.5 g/mol .[1][2] It is characterized by a 14-carbon alkyl chain attached to a five-membered lactone ring. In its pure form, it is a colorless solid or liquid with a faint, waxy, and fatty aroma.[1][2] While practically insoluble in water, it is soluble in organic solvents like ethanol.[2]
The importance of γ-stearolactone spans multiple industries. It is used as a flavoring agent in foods and as a fragrance component in cosmetics.[2][3] In industrial applications, it serves as a precursor for synthesizing surfactants, emulsifiers, and components of high-temperature lubricants.[1] Furthermore, its potential to modulate gamma-aminobutyric acid (GABA) pathways has made it a subject of interest in neuropharmacological research for the potential development of treatments for neurological disorders.[1]
Given its diverse applications, the ability to accurately quantify γ-stearolactone in various matrices—from food products and cosmetics to biological samples—is critical for quality control, regulatory compliance, pharmacokinetic studies, and product development.
Foundational Principles of Quantification: GC-MS and HPLC
The quantification of a semi-volatile, relatively nonpolar compound like γ-stearolactone is primarily achieved through chromatographic techniques. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the sample matrix, required sensitivity, and available instrumentation.
-
Gas Chromatography (GC): This is the most powerful and widely used technique for γ-stearolactone.[4][5] It separates compounds based on their volatility and interaction with a stationary phase within a capillary column.[5] Because γ-stearolactone is thermally stable and semi-volatile, it is ideally suited for GC analysis. When coupled with a Mass Spectrometry (MS) detector, GC-MS provides exceptional sensitivity and specificity, allowing for definitive identification based on the compound's unique mass spectrum and fragmentation pattern.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[7] For γ-stearolactone, a reverse-phase (RP) method is typically employed.[7][8] While often less sensitive than GC-MS without an MS detector, HPLC is advantageous for analyzing thermally labile compounds or for laboratories where GC is not available. A key challenge in HPLC analysis of lactones is maintaining the pH-dependent equilibrium between the closed lactone ring and its open hydroxy acid form, which can complicate quantification if not properly controlled.[8][9]
Sample Preparation: The Key to Accurate Analysis
Effective sample preparation is paramount for isolating γ-stearolactone from the sample matrix, minimizing interference, and concentrating the analyte to detectable levels. The chosen method must be tailored to the matrix's complexity.[10]
Common Extraction Techniques:
-
Liquid-Liquid Extraction (LLE): Ideal for liquid samples like beverages or aqueous solutions. LLE uses an organic solvent immiscible with water (e.g., dichloromethane, ethyl acetate) to partition the analyte from the aqueous phase.[11] It is a fundamental and effective technique for initial cleanup.
-
Solid-Phase Extraction (SPE): A more advanced and selective technique used for both cleanup and concentration.[12] The sample is passed through a cartridge containing a solid adsorbent (e.g., C18 silica) that retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of solvent. This is highly effective for complex matrices like biological fluids or food extracts.[8]
-
Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free method ideal for complex solid or semi-solid matrices like cosmetic creams or certain foods.[6] The sample is heated in a sealed vial to release volatile and semi-volatile compounds into the headspace. A coated fiber is exposed to the headspace, where it adsorbs the analytes. The fiber is then directly injected into the GC for analysis.[6] This technique excels at isolating volatile analytes from non-volatile matrix components.
Caption: General workflow for γ-stearolactone sample preparation.
Protocol: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a robust GC-MS method using Selected Ion Monitoring (SIM) for enhanced sensitivity, making it suitable for trace-level quantification.
Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
GC Column: DB-35MS or equivalent (35%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID x 0.25 µm film thickness. A mid-polarity column provides excellent resolution for lactones.[13]
-
Injector: Split/Splitless, operated in Splitless mode.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Reagents and Standards
-
γ-Stearolactone analytical standard (≥98% purity).
-
Methanol or Ethyl Acetate, HPLC grade.
-
Internal Standard (IS): A suitable internal standard would be an isotopically labeled γ-stearolactone or another high-molecular-weight lactone not present in the sample, such as γ-nonalactone (for some matrices). Stable isotope dilution assays (SIDA) provide the most accurate results.[12]
Protocol Steps
-
Standard Preparation: Prepare a 1000 µg/mL stock solution of γ-stearolactone in ethyl acetate. Perform serial dilutions to create calibration standards ranging from 0.05 µg/mL to 10 µg/mL. Spike each standard with the internal standard at a constant concentration.
-
Sample Preparation: Extract γ-stearolactone from the sample using an appropriate method (LLE, SPE, or HS-SPME as described in Section 3). If using LLE or SPE, evaporate the final solvent extract to near dryness under a gentle stream of nitrogen and reconstitute in a known volume (e.g., 200 µL) of ethyl acetate containing the internal standard.
-
Injection: Inject 1 µL of the prepared sample or standard into the GC-MS system.
-
Data Acquisition: Acquire data in SIM mode using the specified ions. The retention time for γ-stearolactone should be confirmed by injecting a pure standard.
-
Quantification:
-
Integrate the peak areas for the quantifier ion (m/z 85) for both γ-stearolactone and the internal standard.
-
Calculate the response ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.
-
Determine the concentration of γ-stearolactone in the sample by interpolating its response ratio from the linear regression of the calibration curve.
-
Caption: Workflow for γ-stearolactone quantification by GC-MS.
Protocol: Quantification by HPLC-UV
This protocol provides an alternative method for laboratories where GC-MS is not available. It requires careful control of mobile phase pH to ensure the lactone ring remains intact.
Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a UV detector.
-
HPLC Column: C8 or C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8][9]
-
Mobile Phase: Isocratic elution with 85:15 Acetonitrile:Water, buffered to a slightly acidic pH (e.g., pH 4-5 with formic or acetic acid) to stabilize the lactone form.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 215 nm. Lactones have a weak chromophore, so sensitivity will be lower than with MS.
-
Injection Volume: 20 µL.
Protocol Steps
-
Standard Preparation: Prepare standards as described for GC-MS, but use the mobile phase as the final diluent.
-
Sample Preparation: Use LLE or SPE. Reconstitute the final extract in the mobile phase. Filtration through a 0.45 µm syringe filter is required before injection.
-
Analysis: Inject standards and samples. Construct a calibration curve by plotting peak area against concentration.
-
Quantification: Determine the sample concentration from the calibration curve.
Method Validation: Ensuring Trustworthy Results
Validation is the process of demonstrating that an analytical method is suitable for its intended purpose.[16] Key performance characteristics must be evaluated according to established guidelines, such as those from the FDA or ICH.[16][17]
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., matrix components, impurities). This is confirmed by the absence of interfering peaks at the retention time of γ-stearolactone in a blank matrix sample.
-
Linearity and Range: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. A linear regression should yield a correlation coefficient (R²) of ≥0.99.[12]
-
Accuracy: The closeness of the test results to the true value. It is assessed by performing recovery studies on a matrix spiked with known amounts of the analyte at different concentrations. Recoveries are typically expected to be within 80-120%.[13]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the Relative Standard Deviation (RSD) and includes:
-
Repeatability (Intra-day precision): RSD should typically be <10%.
-
Intermediate Precision (Inter-day precision): RSD should typically be <15%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively. LOQ is the lowest point on the calibration curve that meets accuracy and precision requirements.[18]
Table 1: Typical Performance Characteristics for a Validated GC-MS Method
| Parameter | Typical Acceptance Criteria | Example Result for γ-Stearolactone |
| Linearity (R²) | ≥ 0.99 | 0.998 |
| Range | - | 0.05 - 10.0 µg/mL |
| Accuracy (Recovery) | 80 - 120% | 92.5 - 107.3% |
| Precision (Repeatability RSD) | < 10% | 4.8% |
| Precision (Intermediate RSD) | < 15% | 7.2% |
| LOD | Signal-to-Noise ≥ 3 | 0.015 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.05 µg/mL |
Conclusion
The successful quantification of γ-stearolactone hinges on the selection of an appropriate analytical method and a meticulously executed sample preparation strategy. The GC-MS protocol detailed in this guide offers high sensitivity, selectivity, and robustness, making it the gold standard for trace-level analysis in diverse and complex matrices. The alternative HPLC method, while less sensitive, provides a reliable option when necessary. By adhering to the principles of method validation, researchers can ensure that the data generated is accurate, precise, and fit for purpose, thereby supporting confident decision-making in research, development, and quality assurance.
References
- 1. This compound|C18H34O2|CAS 502-26-1 [benchchem.com]
- 2. gamma-OCTADECALACTONE | C18H34O2 | CID 10396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. gamma-octadecalactone, 502-26-1 [thegoodscentscompany.com]
- 4. Gas Chromatography Testing [intertek.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation of gamma-Caprolactone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid chromatographic quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. Advancements in Sample Preparation Methods for the Chromatographic and Mass Spectrometric Determination of Zearalenone and Its Metabolites in Food: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN109613141B - Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip - Google Patents [patents.google.com]
- 14. Gamma-Dodecalactone | C12H22O2 | CID 16821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Gamma-Decalactone | C10H18O2 | CID 12813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. s27415.pcdn.co [s27415.pcdn.co]
- 17. fda.gov [fda.gov]
- 18. wjarr.com [wjarr.com]
Application Notes & Protocols: Extraction and Analysis of γ-Stearolactone from Dairy Products
Abstract: This document provides a comprehensive guide for the extraction, identification, and quantification of γ-stearolactone (gamma-stearolactone) from various dairy matrices. γ-Stearolactone is a significant flavor compound, imparting creamy, coconut-like, and fruity notes that are crucial to the characteristic aroma profile of many dairy products.[1] The protocols detailed herein are designed for researchers, scientists, and quality control professionals in the food and beverage industry, as well as drug development professionals exploring flavor masking or formulation. Methodologies covered include optimized Solid-Phase Microextraction (SPME), classic Liquid-Liquid Extraction (LLE), and Steam Distillation, coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for analysis. This guide emphasizes the causality behind procedural choices to ensure robust, reproducible, and accurate results.
Introduction: The Significance of γ-Lactones in Dairy Aroma
Lactones are a class of cyclic esters that contribute significantly to the flavor profiles of many foods, including dairy products.[1] In dairy fat, these compounds are primarily formed from the cyclization of their precursors, hydroxy fatty acids, which are intermediates in the β-oxidation of fatty acids.[2] Heat treatment during processes like pasteurization or the manufacturing of butter can increase the concentration of these lactones.[3][4]
γ-Stearolactone (C18), along with other γ- and δ-lactones, is a key aroma component.[3][5][6] Its accurate quantification is vital for product development, quality control, and authenticity assessment. For instance, the enantiomeric distribution of lactones can help distinguish between natural dairy products and those containing synthetic flavor additives.[5][6] This guide provides validated methods to isolate and measure this important flavor compound.
Foundational Principles: Choosing the Right Extraction Method
The choice of extraction technique is paramount and depends on the specific dairy matrix, the desired level of sensitivity, and the available instrumentation. The primary challenge in extracting γ-stearolactone lies in its semi-volatile nature and its presence within a complex matrix of fats (triglycerides), proteins, and carbohydrates.
-
Solid-Phase Microextraction (SPME): A solvent-free, sensitive, and relatively simple technique ideal for screening and routine analysis.[7][8][9] It is particularly effective for analyzing volatile and semi-volatile compounds in the headspace above the sample, minimizing matrix interference.[10]
-
Liquid-Liquid Extraction (LLE): A traditional, robust method that involves partitioning the analyte between the aqueous dairy matrix and an immiscible organic solvent.[11] It is effective for a broad range of analytes but can be more time-consuming and require larger solvent volumes.
-
Steam Distillation: A powerful technique for isolating volatile and semi-volatile compounds from complex, non-volatile matrices.[12][13][14] It is particularly useful for extracting flavor compounds from high-fat products like butter and cheese.[15]
The following sections provide detailed protocols for each of these methods, tailored for the analysis of γ-stearolactone.
Protocol I: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a preferred method for its simplicity, speed, and sensitivity.[2][15] The technique relies on the partitioning of analytes between the sample matrix, the headspace (gas phase) above the sample, and a coated fiber.[8][9] The choice of fiber coating is critical for selectively adsorbing the target analytes.
Causality of Experimental Choices:
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended. This composite fiber provides a broad range of porosity, making it effective for adsorbing a wide array of volatile and semi-volatile compounds, including lactones.[2]
-
Sample Preparation: The dairy sample is typically diluted with high-purity water and may be saturated with sodium chloride. Dilution helps to release the analytes from the matrix, while salting-out (using NaCl) increases the ionic strength of the aqueous phase, which decreases the solubility of organic analytes and promotes their transfer into the headspace.
-
Equilibration and Extraction Temperature: Heating the sample (e.g., to 45-60°C) increases the vapor pressure of semi-volatile compounds like γ-stearolactone, facilitating their migration into the headspace for adsorption onto the SPME fiber.[7][16] An equilibration period is necessary to allow the system to reach a steady state before the fiber is exposed.
Detailed Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh 5 g of the homogenized dairy sample (e.g., milk, melted butter, grated cheese) into a 20 mL headspace vial.[7][16]
-
Add 5 mL of deionized water and 2 g of sodium chloride (NaCl).
-
If using an internal standard (recommended for accurate quantification), add it at this stage. A suitable internal standard would be a non-naturally occurring lactone, such as γ-undecalactone.
-
Immediately seal the vial with a PTFE/silicone septum cap.
-
-
Extraction:
-
Place the vial in a heating block or water bath equipped with a magnetic stirrer, set to 60°C.[7]
-
Allow the sample to equilibrate for 15 minutes with gentle stirring.
-
Manually or using an autosampler, expose the conditioned DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30-45 minutes at 60°C.[7][16]
-
-
Desorption and GC-MS Analysis:
-
Immediately after extraction, insert the fiber into the heated GC injection port (250°C) for thermal desorption for 5 minutes in splitless mode.[2]
-
Start the GC-MS data acquisition upon injection.
-
Visualization of HS-SPME Workflow
Caption: Headspace Solid-Phase Microextraction Workflow.
Protocol II: Liquid-Liquid Extraction (LLE)
LLE is a classic and effective method for exhaustive extraction, particularly from high-fat matrices like butter and cream. This protocol uses organic solvents to separate the fat phase, containing the lactones, from the aqueous and solid components of the dairy product.
Causality of Experimental Choices:
-
Solvent Selection: A mixture of solvents is often used to ensure efficient extraction. For example, diethyl ether is excellent for dissolving fats and lactones, while hexane helps to precipitate proteins. Using a solvent mixture can provide a cleaner extract.[11]
-
pH Adjustment: While not always necessary for lactones, adjusting the pH can be critical when co-extracting acidic or basic compounds. For lactone extraction, maintaining a neutral pH is generally sufficient.
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) is used to remove residual water from the organic extract. Water can interfere with GC analysis and degrade certain capillary columns.
Detailed Step-by-Step Methodology:
-
Sample Preparation:
-
For liquid samples (milk, cream), weigh 10 g into a 50 mL centrifuge tube.
-
For solid/semi-solid samples (butter, cheese), gently melt a representative 5 g sample at a low temperature (<50°C) before weighing.
-
Add the internal standard solution.
-
-
Extraction:
-
Add 20 mL of diethyl ether/hexane (1:1, v/v) to the centrifuge tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to break the emulsion and separate the layers.
-
Carefully transfer the upper organic layer to a clean flask using a Pasteur pipette.
-
Repeat the extraction process on the remaining aqueous layer twice more with 10 mL of the solvent mixture each time.
-
Combine all organic extracts.
-
-
Concentration and Clean-up:
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the dried extract to approximately 1 mL under a gentle stream of nitrogen at room temperature. Over-concentration can lead to the loss of more volatile lactones.
-
The concentrated extract is now ready for GC-MS analysis.
-
Visualization of LLE Workflow
Caption: Liquid-Liquid Extraction Workflow.
Protocol III: Steam Distillation
Steam distillation is an excellent method for separating volatile and semi-volatile compounds from non-volatile materials by taking advantage of their lower boiling points when mixed with water.[12][13] This is particularly advantageous for heat-sensitive compounds that might degrade at their normal boiling point.[13][14]
Causality of Experimental Choices:
-
Principle: Steam is passed through the dairy sample, causing the volatile lactones to co-distill with the water vapor at a temperature below the boiling point of water. This gentle process minimizes thermal degradation of the analytes.[12][13]
-
Collection: The resulting distillate, a mixture of water and the extracted compounds, is collected. The lactones can then be extracted from the aqueous distillate using a suitable organic solvent.
Detailed Step-by-Step Methodology:
-
Apparatus Setup:
-
Assemble a steam distillation apparatus. A Clevenger-type apparatus can also be used.
-
Place 50 g of the dairy sample (e.g., butter, cheese) mixed with 200 mL of deionized water into the distilling flask.
-
-
Distillation:
-
Generate steam and pass it through the sample mixture.
-
Continue distillation until approximately 100 mL of distillate has been collected. The process can take 1-2 hours.
-
-
Post-Distillation Extraction:
-
Transfer the collected distillate to a separatory funnel.
-
Add the internal standard.
-
Extract the distillate three times with 30 mL portions of dichloromethane.
-
Combine the organic extracts.
-
-
Concentration and Analysis:
-
Dry the combined extract over anhydrous sodium sulfate.
-
Carefully concentrate the extract to 1 mL under a gentle stream of nitrogen.
-
Analyze the concentrate by GC-MS.
-
GC-MS Analysis and Quantification
Regardless of the extraction method, the final analysis is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).
Typical GC-MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film) | A polar column provides good separation for polar compounds like lactones. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Injector Temp. | 250°C | Ensures rapid volatilization of the analytes. |
| Oven Program | Start at 40°C, hold for 2 min, ramp to 240°C at 5°C/min, hold for 10 min | A temperature gradient is necessary to separate compounds with a wide range of boiling points. |
| MS Transfer Line | 250°C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization method that produces reproducible fragmentation patterns. |
| Scan Mode | Full Scan (m/z 40-350) for identification; Selected Ion Monitoring (SIM) for quantification | Full scan is used for initial identification against a spectral library (e.g., NIST). SIM mode provides higher sensitivity and selectivity for target analytes by monitoring characteristic ions. For γ-lactones, a key ion is often m/z 85.[4] |
Quantification:
Quantification is achieved by creating a calibration curve using authentic standards of γ-stearolactone. The concentration of the analyte in the sample is calculated based on the peak area ratio of the analyte to the internal standard. This method corrects for variations in extraction efficiency and injection volume.
Trustworthiness and Self-Validation
To ensure the trustworthiness of these protocols, the following steps are essential:
-
Method Blanks: Analyze a sample containing no dairy product (e.g., water and solvents only) to check for contamination from reagents or the system.
-
Spike and Recovery: Fortify a known sample with a known amount of γ-stearolactone standard and perform the entire extraction and analysis procedure. The recovery percentage should typically fall within 80-120%, validating the efficiency of the method.
-
Replicates: Analyze each sample in triplicate to assess the precision and reproducibility of the method. The relative standard deviation (RSD) should ideally be below 15%.[2]
-
Confirmation of Identity: The identity of γ-stearolactone should be confirmed by comparing both its retention time and its mass spectrum with those of an authentic standard.
By incorporating these quality control measures, laboratories can ensure the production of reliable and defensible data.
References
- 1. Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determination of free fatty acids and lactones in cheese by solid phase microextraction (SPME) - ProQuest [proquest.com]
- 8. Analysis of Flavour Compounds in Milk Flavourings by SPME-GC-MS [scioninstruments.com]
- 9. scioninstruments.com [scioninstruments.com]
- 10. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 11. Attempt to Develop an Effective Method for the Separation of Gamma-Decalactone from Biotransformation Medium | MDPI [mdpi.com]
- 12. Steam Distillation - Nutralfa Ltd. [nutralfa.uk]
- 13. Steam Distillation | Buchi.com [buchi.com]
- 14. Steam distillation - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Determination of volatile compounds in white brine cheese and ultrafiltered cheese during ripening and shelf-life using nano-adsorbent fibers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: γ-Stearolactone as a Latent Flavor Precursor in Food Systems
Introduction: The Role of Lactones in Flavor Chemistry
Lactones are cyclic esters formed from the intramolecular esterification of hydroxy carboxylic acids.[1] Within the vast landscape of flavor chemistry, γ- and δ-lactones are particularly significant, contributing creamy, fruity, buttery, and coconut-like aromas to a wide range of food products, including dairy, fruits, and baked goods.[2][3] These compounds can exist naturally or be generated during processing through microbial fermentation or thermal treatment.[4] γ-Stearolactone (also known as γ-octadecalactone or 4-octadecanolide) is a C18 lactone recognized for its potential to impart very weak waxy and fatty aromas.[5] Its primary value lies not in its direct aroma contribution but in its role as a stable, non-volatile precursor that can be converted into more potent, flavor-active compounds under specific processing conditions. This application note provides a comprehensive guide for researchers on the principles, protocols, and analytical validation for using γ-stearolactone as a flavor precursor.
Scientific Principles: From Precursor to Perception
The utility of γ-stearolactone as a flavor precursor is grounded in the controlled hydrolysis of its lactone ring. In its cyclic form, γ-stearolactone has low volatility and a subtle aroma profile.[5] Flavor generation occurs when the lactone ring is opened to form the corresponding γ-hydroxy acid (4-hydroxyoctadecanoic acid). This reaction is reversible and can be influenced by several factors, making it a controllable process.
2.1. Mechanism of Flavor Release: Hydrolysis
The core mechanism is the hydrolysis of the ester bond within the lactone ring. This reaction can be catalyzed by acid, base, or enzymes (specifically, esterases or lipases).[1][6]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[7] This pathway is relevant in acidic food matrices like fermented dairy or fruit preparations.
-
Base-Catalyzed Hydrolysis: Under alkaline conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the ring-opening. This method is highly effective but less common in food systems due to the significant pH shift required.
-
Enzymatic Hydrolysis: This is a highly specific and controllable method. Lipases and esterases can catalyze the hydrolysis of the lactone under mild pH and temperature conditions, making it ideal for "natural" flavor generation.[6][8] This biocatalytic approach is particularly valuable for creating complex flavor profiles through microbial fermentation.[4][9]
The resulting 4-hydroxyoctadecanoic acid and its equilibrium with the lactone can then interact with other food components or undergo further reactions (e.g., oxidation) to contribute to a complex flavor profile, often described as creamy, fatty, or savory.[5][10]
Diagram 1: Mechanism of γ-Stearolactone Flavor Release This diagram illustrates the primary pathways for the conversion of the non-volatile γ-stearolactone precursor into its flavor-active, ring-opened form, 4-hydroxyoctadecanoic acid.
Application Protocols
The following protocols are designed as templates. Researchers must optimize parameters such as concentration, temperature, and incubation time based on the specific food matrix and desired flavor outcome.
3.1. Protocol 1: Thermal Processing for Flavor Generation
This protocol is suitable for processed foods that undergo a heating step, such as baked goods, sauces, or UHT dairy products.
-
Objective: To generate creamy/fatty notes from γ-stearolactone via heat-induced hydrolysis.
-
Causality: Heat provides the activation energy for the hydrolysis reaction. The reaction rate is dependent on temperature, time, and the pH of the matrix. While stable at moderate temperatures, higher temperatures can drive the equilibrium towards the open-chain form.[11][12]
-
Methodology:
-
Precursor Incorporation: Disperse γ-stearolactone into the liquid phase of the food matrix (e.g., oil, water, milk) before homogenization. A typical starting concentration is 1-10 ppm. Use of a co-solvent like ethanol or gentle warming can aid dissolution.
-
pH Adjustment (Optional): For matrices where pH can be controlled, adjusting to a slightly acidic pH (5.0-6.5) can facilitate hydrolysis during heating.[7]
-
Thermal Treatment: Subject the product to the standard heating process (e.g., baking at 180°C, pasteurization at 85°C, or UHT treatment at 135°C).
-
Control Sample: Prepare an identical sample without γ-stearolactone to serve as a baseline for sensory and analytical comparison.
-
Post-Processing Analysis: After cooling, allow the product to equilibrate for 24 hours. Analyze both the test and control samples using sensory evaluation (Protocol 3) and analytical quantification (Protocol 4).
-
3.2. Protocol 2: Enzymatic Flavor Generation in Dairy Fermentation
This protocol uses microbial enzymes to generate flavor during fermentation, suitable for products like yogurt or cheese.
-
Objective: To leverage microbial esterase/lipase activity to naturally release flavor from γ-stearolactone.
-
Causality: Many starter cultures, such as certain strains of Lactococcus lactis or yeasts like Yarrowia lipolytica, possess esterases capable of hydrolyzing lactones.[3][4] This biocatalytic process occurs under mild conditions, preserving other delicate flavor compounds.
-
Methodology:
-
Culture Selection: Select a microbial strain known for its esterase or lipase activity.
-
Precursor Addition: Add γ-stearolactone (1-10 ppm) to the milk base prior to pasteurization and inoculation. Ensure it is well-dispersed.
-
Fermentation: Inoculate the milk with the selected starter culture and ferment under standard conditions (e.g., 42°C for yogurt until target pH is reached).
-
Control Fermentation: Run a parallel fermentation without the addition of γ-stearolactone.
-
Analysis: At the end of fermentation, perform sensory and analytical testing on both batches to assess the impact of the precursor.
-
Analytical and Sensory Validation
Trustworthy protocols require robust validation. Both instrumental analysis and sensory evaluation are critical to confirm the conversion of the precursor and its perceptual impact.
4.1. Protocol 3: Sensory Evaluation - Triangle Test
-
Objective: To determine if a perceptible sensory difference exists between the product with the precursor and the control.
-
Methodology:
-
Panelist Training: Select and train 20-30 panelists to identify creamy, fatty, and waxy aromas/flavors.
-
Sample Preparation: Present panelists with three coded samples, two of which are identical (either both control or both test) and one of which is different.
-
Evaluation: Ask panelists to identify the "odd" sample.
-
Data Analysis: Analyze the results using a binomial distribution table. A statistically significant number of correct identifications (p < 0.05) confirms a perceptible difference.
-
4.2. Protocol 4: Analytical Quantification by GC-MS
-
Objective: To extract and quantify the concentration of γ-stearolactone and its hydrolysis product (after derivatization) to confirm chemical conversion.
-
Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for separating and identifying volatile and semi-volatile compounds in complex matrices.[13] Due to the low volatility of γ-stearolactone and the non-volatility of its hydroxy acid product, a specific sample preparation and derivatization procedure is required.[14]
-
Methodology:
-
Extraction:
-
Homogenize 5 g of the sample with 10 mL of a suitable solvent (e.g., dichloromethane or diethyl ether).
-
Add an internal standard (e.g., γ-decalactone) for accurate quantification.
-
Vortex vigorously and centrifuge to separate the organic layer.
-
Concentrate the organic extract under a gentle stream of nitrogen.
-
-
Derivatization (for the hydroxy acid):
-
The non-volatile 4-hydroxyoctadecanoic acid requires derivatization to become amenable to GC analysis.
-
To the dried extract, add 50 µL of a silylating agent like N-methyl-N-(t-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) and 50 µL of pyridine.[14]
-
Heat at 60°C for 30 minutes to form the volatile silyl derivative.
-
-
GC-MS Analysis:
-
Injector: 250°C, splitless mode.
-
Column: A non-polar or mid-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min.
-
MS Detector: Scan mode (m/z 40-450) for identification and Selective Ion Monitoring (SIM) mode for quantification. Target ions for γ-stearolactone (C18H34O2, MW: 282.5) and its derivatized acid should be determined from reference standards.[5][15]
-
-
Quantification: Create a calibration curve using standards of γ-stearolactone and the derivatized hydroxy acid to calculate their concentrations in the sample. A decrease in the precursor concentration and an increase in the hydrolysis product in the test sample relative to the control confirms conversion.
-
Diagram 2: Experimental Workflow for Application & Analysis This flowchart outlines the complete process from precursor incorporation to final validation, providing a clear, step-by-step guide for researchers.
Safety and Regulatory Information
γ-Lactones as a class are widely used in the flavor industry.[16] Specific long-chain lactones have been evaluated for safety by regulatory bodies. For instance, γ-octadecalactone is listed by the Flavor and Extract Manufacturers Association (FEMA) as a GRAS (Generally Recognized as Safe) flavoring substance.[5] Its FEMA number is 4446. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded it poses "no safety concern at current levels of intake when used as a flavouring agent".[5] Researchers and developers should always adhere to Good Manufacturing Practices (GMP) and use the lowest concentration necessary to achieve the desired technical effect.
| Compound | FEMA No. | JECFA No. | Regulatory Status |
| γ-Octadecalactone | 4446 | 1998 | GRAS (Generally Recognized as Safe)[5] |
Conclusion
γ-Stearolactone serves as an effective and controllable flavor precursor for generating desirable creamy, fatty, and waxy notes in food products. Its stability allows it to survive initial processing steps, with flavor release being triggered under specific thermal or enzymatic conditions. By understanding the chemical principles of lactone hydrolysis and employing rigorous analytical and sensory validation protocols, researchers can successfully leverage this compound to enhance flavor profiles in a variety of food applications. The protocols provided herein offer a robust framework for systematic investigation and optimization.
References
- 1. Lactone - Wikipedia [en.wikipedia.org]
- 2. Recent trends in microbial flavour Compounds: A review on Chemistry, synthesis mechanism and their application in food - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gamma-OCTADECALACTONE | C18H34O2 | CID 10396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Enzymatic Hydrolysis of Resorcylic Acid Lactones by an Aeromicrobium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. CA2004081C - Process for producing gamma-lactones - Google Patents [patents.google.com]
- 10. gamma-octadecalactone, 502-26-1 [thegoodscentscompany.com]
- 11. researchgate.net [researchgate.net]
- 12. An Approach to Flavor Chemical Thermal Degradation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GC/MS Analysis Testing Methods [innovatechlabs.com]
- 14. Analytical Methodologies for Detection of Gamma-Valerolactone, Delta-Valerolactone, Acephate and Azinphos Methyl and Their Associated Metabolites in Complex Biological Matrices - UNT Digital Library [digital.library.unt.edu]
- 15. researchgate.net [researchgate.net]
- 16. Gamma-lactone Series Market Report: Trends, Forecast and Competitive Analysis to 2031 [lucintel.com]
Application Notes and Protocols: Enzymatic Synthesis of γ-Stearolactone
Introduction
γ-Stearolactone, also known as γ-octadecalactone, is a valuable fragrance and flavor compound with a characteristic creamy, waxy, and fatty aroma.[1][2] Traditionally, its synthesis has relied on chemical methods which often require harsh reaction conditions and can generate undesirable byproducts. The increasing demand for natural and green-label products has spurred the development of biotechnological routes for the production of flavor and fragrance compounds.[3] Enzymatic synthesis, a cornerstone of biocatalysis, offers a highly selective, efficient, and environmentally friendly alternative for the production of γ-stearolactone.[4][5]
This application note provides a detailed protocol for the enzymatic synthesis of γ-stearolactone, leveraging the catalytic prowess of lipases. Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are a versatile class of enzymes that can catalyze a wide range of reactions, including esterification, transesterification, and lactonization, often with high regio- and enantioselectivity.[6][7][8][9] In this protocol, we will focus on the intramolecular esterification (lactonization) of a suitable hydroxy fatty acid precursor to yield γ-stearolactone. The principles and methodologies described herein are intended for researchers, scientists, and drug development professionals seeking to establish robust and sustainable biocatalytic processes.
The primary enzymatic route to γ-lactones involves the β-oxidation of fatty acids by microorganisms, particularly yeasts.[10][11] This pathway naturally produces 4-hydroxy fatty acids, which can then undergo intramolecular cyclization to form the corresponding γ-lactone. For the synthesis of γ-stearolactone, a precursor such as 4-hydroxystearic acid would be the ideal substrate for direct lactonization. However, the direct enzymatic conversion of more readily available fatty acids like oleic acid or stearic acid into γ-stearolactone is also an area of active research.[12][13] This protocol will outline a generalizable approach that can be adapted based on the available starting material and desired production scale. We will explore the use of both isolated lipases and whole-cell biocatalysts, providing insights into the advantages and considerations for each approach.[14][15]
Materials and Reagents
Enzymes and Microorganisms
-
Immobilized Lipase: Candida antarctica Lipase B (CALB), immobilized on a macroporous acrylic resin (e.g., Novozym® 435), is a highly effective and widely used biocatalyst for lactonization reactions due to its broad substrate specificity and high stability.[6][16][17][18]
-
Whole-Cell Biocatalyst (Optional): Yeast strains known for their β-oxidation capabilities, such as Yarrowia lipolytica or Waltomyces lipofer, can be employed for the conversion of fatty acids or hydroxy fatty acids to γ-lactones.[3][19]
Substrates and Reagents
-
Substrate: 4-Hydroxystearic acid (primary substrate for direct lactonization). Alternatively, oleic acid or stearic acid can be used with whole-cell systems capable of performing the necessary hydroxylation and/or β-oxidation steps.
-
Organic Solvents: Heptane, isooctane, or a mixture of methyl-tert-butyl ether (MTBE) and isooctane are suitable solvents for the reaction, as they are generally compatible with lipases and facilitate product recovery.[20][21]
-
Buffer (for whole-cell systems): Phosphate buffer (e.g., 50 mM, pH 6.5-7.0) is commonly used to maintain a stable pH environment for the microbial cells.
-
Inducers (for whole-cell systems): Oleic acid can be used as an inducer to enhance the β-oxidation pathway in some yeast strains.[19]
-
Purification Reagents: Diethyl ether or ethyl acetate for extraction, anhydrous sodium sulfate or magnesium sulfate for drying, and silica gel for column chromatography.
-
Analytical Standards: Authentic γ-stearolactone standard for analytical method development and quantification.
Experimental Workflow and Protocols
The overall workflow for the enzymatic synthesis of γ-stearolactone can be divided into three main stages: Reaction Setup , Monitoring and Quenching , and Purification and Analysis .
Figure 1: General experimental workflow for the enzymatic synthesis of γ-stearolactone.
Protocol 1: Synthesis using Immobilized Lipase (CALB)
This protocol describes the direct lactonization of 4-hydroxystearic acid using a commercially available immobilized lipase.
1. Reaction Setup: a. In a screw-capped flask, dissolve 4-hydroxystearic acid (e.g., 1 g) in a suitable organic solvent (e.g., 50 mL of heptane). b. Add the immobilized Candida antarctica Lipase B (e.g., 10% w/w of the substrate). The optimal enzyme loading should be determined empirically. c. Securely cap the flask and place it in an orbital shaker set to the desired temperature and agitation speed (see Table 1 for recommended starting conditions).
2. Reaction Monitoring: a. Periodically withdraw small aliquots (e.g., 100 µL) from the reaction mixture. b. Analyze the aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to monitor the conversion of the substrate and the formation of γ-stearolactone. A suitable internal standard should be used for accurate quantification.
3. Reaction Quenching and Product Recovery: a. Once the reaction has reached the desired conversion or equilibrium, quench the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused. b. Concentrate the filtrate under reduced pressure to remove the solvent.
4. Purification: a. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent. b. Collect the fractions containing the purified γ-stearolactone and confirm their purity by GC or HPLC. c. Remove the solvent from the pooled fractions under reduced pressure to obtain the final product.
Protocol 2: Synthesis using Whole-Cell Biocatalysis
This protocol outlines the use of a yeast strain, such as Waltomyces lipofer, for the biotransformation of a hydroxy fatty acid into γ-stearolactone.[3]
1. Inoculum Preparation: a. Prepare a pre-culture by inoculating a single colony of the yeast strain into a suitable growth medium (e.g., YPG medium: 10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose).[11] b. Incubate the pre-culture at 28-30°C with shaking (e.g., 150-200 rpm) for 24-48 hours, or until the culture reaches the logarithmic growth phase.
2. Biotransformation Reaction: a. In a larger flask, prepare the biotransformation medium. This may contain the hydroxy fatty acid substrate, a nitrogen source, and other essential nutrients. The pH should be adjusted to the optimal range for the specific yeast strain (typically around 6.5).[3] b. Inoculate the biotransformation medium with the pre-culture (e.g., 5-10% v/v). c. If necessary, add an inducer such as oleic acid to enhance the enzymatic activity for β-oxidation.[19] d. Incubate the culture under the optimized conditions of temperature and agitation (see Table 1).
3. Monitoring and Harvesting: a. Monitor the progress of the biotransformation by periodically taking samples and analyzing them for substrate consumption and product formation using GC or HPLC after appropriate sample preparation (e.g., liquid-liquid extraction). b. Once the maximum product concentration is reached, harvest the culture by centrifugation to separate the cells from the broth.
4. Product Extraction and Purification: a. The γ-stearolactone can be extracted from the culture supernatant using a suitable organic solvent like diethyl ether.[22] Acidification of the medium prior to extraction can improve the recovery of the lactone.[22] b. The extracted organic phase is then dried over anhydrous sodium sulfate and concentrated. c. Further purification can be achieved using column chromatography as described in Protocol 1.
Optimization of Reaction Parameters
The efficiency of the enzymatic synthesis of γ-stearolactone is influenced by several key parameters. Optimization of these parameters is crucial for maximizing the yield and productivity of the process.[8][23][24]
| Parameter | Recommended Range | Rationale |
| Temperature | 30-60 °C | Lipase activity generally increases with temperature, but higher temperatures can lead to enzyme denaturation. The optimal temperature represents a balance between activity and stability.[8] For whole-cell systems, the optimal temperature for cell growth and enzyme activity must be considered.[3] |
| pH (for whole-cell) | 6.0-7.5 | Maintaining an optimal pH is critical for the viability and metabolic activity of the microbial cells.[3] |
| Substrate Concentration | 10-100 g/L | Higher substrate concentrations can increase the reaction rate, but may also lead to substrate inhibition. The optimal concentration should be determined experimentally.[3] |
| Enzyme Loading | 5-20% (w/w of substrate) | Increasing the enzyme concentration generally increases the reaction rate, but also increases the cost. The optimal loading balances reaction time and cost-effectiveness. |
| Agitation Speed | 150-250 rpm | Adequate mixing is necessary to overcome mass transfer limitations, especially in heterogeneous systems with immobilized enzymes or whole cells. |
| Solvent | Non-polar organic solvents | The choice of solvent can significantly impact enzyme activity and stability. Non-polar solvents are generally preferred for lipase-catalyzed reactions.[6] |
Table 1: Key parameters for the optimization of the enzymatic synthesis of γ-stearolactone.
Reaction Mechanism
The enzymatic synthesis of γ-stearolactone from 4-hydroxystearic acid proceeds via an intramolecular esterification reaction, also known as lactonization. In the case of lipase-catalyzed synthesis, the reaction takes place within the active site of the enzyme.
References
- 1. gamma-OCTADECALACTONE | C18H34O2 | CID 10396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gamma-octadecalactone, 502-26-1 [thegoodscentscompany.com]
- 3. New Biotransformation Process for Production of the Fragrant Compound γ-Dodecalactone from 10-Hydroxystearate by Permeabilized Waltomyces lipofer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
- 7. Facile synthesis of optically active gamma-lactones via lipase-catalyzed reaction of 4-substituted 4-hydroxybutyramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Production of lactones and peroxisomal beta-oxidation in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improved Gamma-Decalactone Synthesis by Yarrowia lipolytica Yeast Using Taguchi Robust Design Method [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Whole Cells as Biocatalysts in Organic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmtech.com [pharmtech.com]
- 16. Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Immobilized Candida antarctica lipase B catalyzed synthesis of biodegradable polymers for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. juser.fz-juelich.de [juser.fz-juelich.de]
- 24. Optimization of enzymatic gas-phase reactions by increasing the long-term stability of the catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Sensory Evaluation of Gamma-Stearolactone
Introduction: The Sensory Significance of Gamma-Stearolactone
This compound (γ-octadecalactone) is a C18 lactone that imparts characteristic waxy, fatty, and creamy sensory notes to a wide range of products.[1][2][3] Classified as a lactone derivative of stearic acid, its molecular structure lends itself to applications in the food, beverage, cosmetic, and pharmaceutical industries.[1] In food systems, it contributes to dairy, coconut, and creamy flavor profiles, while in cosmetics and lubricants, its fatty acid derivatives are highly valued.[1][4]
The human perception of this compound is nuanced; its impact is highly dependent on its concentration and the matrix in which it is present. A very weak, waxy, fatty aroma is its primary characteristic.[1][2][3] Given its potent sensory properties, precise and standardized evaluation is not merely a quality control measure but a critical component of product development and formulation. The objective of sensory analysis in this context is to move beyond subjective opinion to generate reproducible, quantitative data that can guide formulation, ensure consistency, and substantiate product claims.[5][6][7]
This guide provides a structured approach to the sensory evaluation of this compound, detailing internationally recognized protocols, explaining the causality behind methodological choices, and offering a framework for robust data interpretation.
Foundational Principles of Sensory Evaluation
The core principle of modern sensory analysis is to treat human panelists as analytical instruments.[6] Like any instrument, they are subject to variability and bias. Therefore, all sensory testing must be conducted under controlled conditions to minimize these extraneous factors and ensure that the only variable influencing perception is the stimulus itself.[7][8]
Key considerations include:
-
Controlled Environment: Testing must occur in purpose-built sensory booths that are free from distracting odors, noises, and visual cues.[7][8] Lighting should be uniform and neutral, and temperature controlled.[7][8]
-
Sample Presentation: Samples must be prepared and presented in a uniform manner.[9] This includes identical temperatures, volumes, and containers. All samples should be coded with random three-digit numbers to prevent bias.[7][10]
-
Panelist State: Panelists should be free from conditions that could impair their sensory acuity, such as illness or sensory fatigue.[8] They should also refrain from consuming strongly flavored foods or using scented products prior to a session.[8]
Sensory Evaluation Workflow
The selection of a sensory technique is dictated by the objective of the study. A logical workflow ensures that the right questions are asked at the appropriate stage of product development.
Caption: Workflow for Sensory Evaluation of this compound.
Discrimination Testing: Detecting a Difference
Discrimination tests are used to determine if a sensory difference exists between two samples.[5][11] They are fundamental in situations such as ingredient substitution, process changes, or quality control checks. The question answered is simple: "Are these products different?"
Protocol: Triangle Test (ISO 4120:2004 / ASTM E1885)
The triangle test is a forced-choice procedure that is statistically more efficient than many other discrimination methods.[12][13][14] It is applicable even when the nature of the sensory difference is unknown.[12][13][14]
Objective: To determine if a perceptible sensory difference exists between a control sample and a test sample containing this compound.
Materials:
-
Control sample (e.g., a neutral food base like milk or yogurt).
-
Test sample (Control base with a specific concentration of this compound).
-
Identical tasting cups, coded with random 3-digit numbers.
-
Palate cleansers (unsalted crackers, room temperature filtered water).
-
Sensory booths compliant with ISO 8589.
Procedure:
-
Panelist Selection: Recruit a minimum of 24-30 panelists, screened for their sensory acuity.
-
Sample Preparation: For each panelist, prepare a set of three samples (a triad). Two samples will be identical (either both control or both test), and one will be the odd sample.[12]
-
Presentation: There are six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB). Randomize these orders across all panelists to prevent positional bias.[10]
-
Instructions to Panelists: "You have been presented with three samples. Two are identical, and one is different. Please taste the samples from left to right. Your task is to identify the odd sample. You may re-taste if necessary."
-
Evaluation: Panelists evaluate the samples and record which one they believe is the odd sample. Guessing is required if no difference is perceived (forced-choice).[12]
Descriptive Analysis: Characterizing the Difference
When a difference is established, the next logical step is to describe and quantify it. Descriptive analysis provides a complete sensory "fingerprint" of the product.[11][15] The Quantitative Descriptive Analysis (QDA®) method is a robust technique for this purpose, generating statistically analyzable data from a small group of highly trained panelists.[15][16][17]
Protocol: Quantitative Descriptive Analysis (QDA®) (ISO 13299:2016)
This protocol outlines the development of a sensory profile for this compound in a specific food matrix.[18][19][20]
Objective: To identify, describe, and quantify the key sensory attributes of this compound.
Phase 1: Panelist Training & Language Development (40-60 hours)
-
Panelist Selection: Screen 15-20 candidates for sensory acuity, motivation, and ability to articulate perceptions. Select the final 8-12 panelists.
-
Term Generation: Provide panelists with a range of samples representing different concentrations of this compound and other relevant lactones (e.g., gamma-decalactone for "peachy" notes, massoia lactone for "coconut").[4] Through open discussion, the panel generates a comprehensive list of descriptive terms for aroma, flavor, and mouthfeel.[15]
-
Concept Alignment: The panel leader guides the discussion to refine the list, eliminating redundant terms and ensuring every panelist agrees on the definition of each attribute. For example:
-
Waxy/Fatty: The aroma associated with a candle or fatty meat.
-
Creamy: The flavor and mouthfeel associated with full-fat cream.
-
Peachy: A subtle fruity note, reminiscent of peach skin.
-
-
Reference Standards: Develop physical reference standards for each attribute to anchor the ends of the intensity scale. This is a critical step for panel calibration.
-
Scaling Practice: Train panelists to rate the intensity of each attribute on a 15-cm unstructured line scale, anchored with "Low" and "High".[15] Panelists practice on various samples until their ratings are consistent and reproducible.
Phase 2: Formal Evaluation
-
Sample Evaluation: In individual sensory booths, each panelist independently evaluates the coded test samples.[15]
-
Data Collection: Panelists mark the intensity of each attribute on the line scales provided on a ballot or via data collection software.
-
Replication: Each sample should be evaluated in triplicate by the panel over separate sessions to ensure reliability.[16]
Data Analysis & Presentation: The marks on the line scales are converted to numerical scores (e.g., 0-15). The mean scores for each attribute are calculated across the panel. These results can be statistically analyzed (e.g., using ANOVA to determine significant differences between products) and visualized in a spider web or radar plot.[16][21]
| Attribute | Sample A (Control) | Sample B (0.5 ppm γ-stearolactone) | Sample C (2.0 ppm γ-stearolactone) |
| Aroma | |||
| Waxy/Fatty | 0.5 | 4.2 | 8.9 |
| Creamy | 1.0 | 3.5 | 7.5 |
| Sweet | 2.1 | 2.3 | 2.5 |
| Flavor | |||
| Waxy/Fatty | 0.3 | 5.1 | 9.8 |
| Creamy/Milky | 1.2 | 4.8 | 8.2 |
| Peachy | 0.1 | 1.5 | 3.0 |
| Mouthfeel | |||
| Coating/Fatty | 0.8 | 3.9 | 6.5 |
| Table 1: Example QDA® results for this compound in a neutral dairy base. Scores are mean intensities on a 15-point scale. |
Threshold Testing: Determining Sensory Limits
Threshold testing determines the minimum concentration of a substance that can be perceived by the human senses.[22][23] Two key thresholds are often measured:
-
Detection Threshold (DT): The lowest concentration at which a stimulus can be distinguished from the background (the solvent or food base), though the specific quality may not be identifiable.[24][25]
-
Recognition Threshold (RT): The lowest concentration at which the stimulus can be identified and named.[24][25]
These values are critical for understanding flavor impact, setting specifications for off-notes, and assessing the potency of flavor ingredients.
Protocol: Ascending Forced-Choice Method (ASTM E679)
This method is commonly used to determine both detection and recognition thresholds.
Objective: To determine the detection and recognition thresholds of this compound in a specific matrix (e.g., water, oil, or a neutral food base).
Materials:
-
A series of samples with increasing concentrations of this compound. A geometric progression (e.g., 0.1, 0.2, 0.4, 0.8 ppb...) is typically used.
-
Control samples (blanks) of the same matrix without the lactone.
-
A panel of 25-50 screened individuals.
Procedure:
-
Sample Preparation: Prepare a concentration series that brackets the expected threshold.
-
Presentation: Present samples to panelists in sets of three (triads), similar to a triangle test. Each triad consists of one spiked sample and two blanks.
-
Ascending Order: Present the triads in order of increasing concentration.
-
Panelist Task: For each triad, the panelist's task is to identify the odd sample. After correctly identifying the odd sample in two consecutive triads, the panelist is asked to describe the character of the sample.
-
Determining DT: The geometric mean of the last concentration missed and the first concentration correctly identified is taken as the panelist's individual detection threshold.
-
Determining RT: The concentration at which the panelist can correctly describe the characteristic note (e.g., "waxy," "fatty") is their individual recognition threshold.
-
Group Threshold: The group threshold is calculated as the geometric mean of the individual thresholds from all panelists.
| Threshold Type | Concentration (Example in Water) |
| Detection Threshold (DT) | ~ 5 - 15 ppb |
| Recognition Threshold (RT) | ~ 20 - 50 ppb |
| Table 2: Illustrative sensory thresholds for this compound. Actual values are highly matrix-dependent. |
Advanced Technique: Gas Chromatography-Olfactometry (GC-O)
For a deeper understanding of how this compound contributes to a complex aroma profile, Gas Chromatography-Olfactometry (GC-O) is an invaluable tool.[26][27] This technique combines instrumental separation with human sensory detection.[28][29]
As the gas chromatograph separates the volatile compounds of a sample, the effluent is split. One portion goes to a chemical detector (like a mass spectrometer, MS), while the other is directed to a heated sniffing port where a trained assessor describes the aroma and its intensity as each compound elutes.[26][29]
This allows for the direct correlation of a specific chemical compound (identified by MS) with its perceived aroma, helping to pinpoint the exact molecules responsible for a product's sensory character.[26]
Caption: Simplified workflow of a GC-Olfactometry (GC-O) system.
Conclusion
The sensory evaluation of this compound is a multi-faceted discipline that requires rigorous scientific practice to yield meaningful results. By selecting the appropriate technique—from fundamental discrimination tests to comprehensive descriptive profiling and advanced instrumental-sensory methods—researchers and developers can precisely characterize its contribution to product quality. Adherence to standardized protocols, such as those from ISO and ASTM, ensures that the data generated is not only accurate and reproducible but also provides a solid foundation for critical decision-making in product development, quality assurance, and scientific research.
References
- 1. This compound|C18H34O2|CAS 502-26-1 [benchchem.com]
- 2. gamma-OCTADECALACTONE | C18H34O2 | CID 10396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. gamma-octadecalactone, 502-26-1 [thegoodscentscompany.com]
- 4. benchchem.com [benchchem.com]
- 5. meatscience.org [meatscience.org]
- 6. api.pageplace.de [api.pageplace.de]
- 7. flavorsum.com [flavorsum.com]
- 8. ec.europa.eu [ec.europa.eu]
- 9. pac.gr [pac.gr]
- 10. scribd.com [scribd.com]
- 11. Sensory Evaluation Techniques – Consumer Insight Consulting [consumer-insight.pl]
- 12. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 13. Standard NF ISO 4120 [boutique.afnor.org]
- 14. ISO 4120:2004 Sensory analysis — Methodology — Triangle test [shop.standards.ie]
- 15. Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling • Food Safety Institute [foodsafety.institute]
- 16. sensorysociety.org [sensorysociety.org]
- 17. fiveable.me [fiveable.me]
- 18. International standard ISO 13299:2016 [boutique.afnor.org]
- 19. intertekinform.com [intertekinform.com]
- 20. sales.sfs.fi [sales.sfs.fi]
- 21. Quantitative descriptive analysis and principal component analysis for sensory characterization of Indian milk product cham-cham - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sensory Thresholds: Beyond the Numbers | Top Crop [topcrop.co]
- 23. Taste detection threshold - Wikipedia [en.wikipedia.org]
- 24. Odor detection threshold - Wikipedia [en.wikipedia.org]
- 25. The Relationships Between Common Measurements of Taste Function - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 27. aidic.it [aidic.it]
- 28. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 29. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Gamma-Stearolactone Synthesis
Welcome to the technical support center for gamma-stearolactone (γ-stearolactone) synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this valuable lactone. We will address common challenges, provide in-depth troubleshooting advice, and present optimized protocols to help you improve your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the synthesis of γ-stearolactone.
Q1: What are the primary methods for synthesizing γ-stearolactone?
There are two main approaches for synthesizing γ-stearolactone (also known as 4-octadecanolide): chemical synthesis and biocatalysis.
-
Chemical Synthesis: This typically involves the acid-catalyzed intramolecular cyclization (lactonization) of an 18-carbon fatty acid, most commonly oleic acid.[1][2] Strong acids like sulfuric acid or perchloric acid are used to protonate the double bond, initiating a series of carbocation rearrangements that ultimately position a positive charge at the C-4 position, allowing the carboxyl group to attack and form the five-membered lactone ring.[2] Lewis acidic ionic liquids have also been explored to catalyze this transformation, acting as both solvent and catalyst.[2]
-
Biocatalysis: This "green chemistry" approach utilizes whole microbial cells or isolated enzymes to produce γ-lactones. For long-chain lactones, the process often starts with an unsaturated fatty acid like oleic acid. The pathway involves enzymatic hydration of the double bond to form a hydroxy fatty acid (e.g., 10-hydroxystearic acid), followed by multiple cycles of β-oxidation to shorten the carbon chain, and finally, cyclization to the corresponding γ-lactone.[3][4] Strains like Micrococcus luteus have been identified that can perform this entire sequence in a one-pot transformation.[3]
Q2: Why is yield often low in the acid-catalyzed synthesis from oleic acid?
Low yields are a common issue stemming from the complexity of the reaction mechanism and several competing side reactions.[1]
-
Isomer Formation: The primary challenge is the concurrent formation of the thermodynamically more stable six-membered ring, delta-stearolactone (δ-stearolactone). Reaction conditions, particularly temperature, play a crucial role in the regioselectivity of the cyclization.[1]
-
Side Reactions: The vigorous reaction conditions required can lead to undesired side products. These include oligomerization (estolide formation), fragmentation, and isomerization of the hydrocarbon chain, which produces branched-chain lactones and cyclic ketones.[1]
-
Incomplete Conversion: Achieving complete conversion of the starting material without promoting side reactions requires careful optimization of catalyst concentration, temperature, and reaction time.
Q3: What is γ-stearolactone, and what are its key properties?
This compound is an organic compound classified as a lactone. It possesses an 18-carbon backbone, forming a five-membered ring (a tetrahydrofuranone core) with a tetradecyl side chain.[5]
| Property | Value |
| Molecular Formula | C₁₈H₃₄O₂ |
| Molecular Weight | 282.5 g/mol [5] |
| CAS Number | 502-26-1[5] |
| Appearance | Clear, colorless liquid[5] |
| Aroma | Very weak, waxy, fatty[5] |
| Solubility | Practically insoluble in water; soluble in ethanol[5] |
Q4: Can I use stearic acid directly to synthesize γ-stearolactone?
Synthesizing γ-stearolactone directly from saturated stearic acid is challenging because it lacks the necessary functionality (like a double bond or hydroxyl group) at the correct position to facilitate cyclization. The synthesis requires the introduction of a hydroxyl group or a precursor at the C-4 position. While methods exist for the selective oxidation of alkanes, they are often complex and may lack the required regioselectivity.[6] Therefore, unsaturated fatty acids like oleic acid, which can be isomerized, are far more common starting materials.[2]
Part 2: Troubleshooting Guide for Low Yield
This section provides a structured approach to diagnosing and solving common problems encountered during γ-stearolactone synthesis.
Issue 1: Predominant Formation of δ-Stearolactone and Other Isomers
Probable Cause: The formation of the six-membered δ-lactone is often thermodynamically favored over the five-membered γ-lactone in acid-catalyzed reactions. The reaction mechanism involves the migration of a carbocation along the fatty acid chain. The stability of the intermediate carbocations and the ring strain of the final product dictate the ratio of isomers. Temperature is a critical factor; lower temperatures (e.g., 20°C) have been shown to favor higher δ/γ ratios in some systems.[1]
Recommended Solutions:
-
Optimize Reaction Temperature: While lower temperatures can favor δ-lactone, higher temperatures (e.g., 80°C) may be necessary to drive the isomerization required for γ-lactone formation, though this can also increase side reactions.[2] Systematically screen temperatures (e.g., 50°C, 80°C, 100°C) to find an optimal balance between γ-lactone formation and byproduct generation.
-
Select an Appropriate Catalyst:
-
Brønsted Acids: Concentrated sulfuric acid is effective but can lead to charring and other side products.[2] Perchloric acid can also be used but requires vigorous conditions.[1]
-
Lewis Acids/Ionic Liquids: Consider using a Lewis acidic ionic liquid, such as choline chloride·2ZnCl₂, which can serve as both the solvent and catalyst. This approach has been reported to favor the formation of γ-lactones with minimal δ-lactone byproduct by catalyzing the stepwise migration of the double bond to the Δ4 position before lactonization.[2]
-
Experimental Workflow: Catalyst and Temperature Screening
Caption: Workflow for optimizing catalyst and temperature.
Issue 2: Significant Formation of Polymeric Byproducts or Char
Probable Cause: Strong acids, especially at elevated temperatures, can catalyze intermolecular esterification reactions, leading to the formation of estolides (oligomers of fatty acids).[1] At very high temperatures or with highly concentrated acid, this can progress to charring, significantly reducing the yield of the desired monomeric lactone.
Recommended Solutions:
-
Reduce Catalyst Concentration: Use the minimum amount of acid catalyst required to achieve a reasonable reaction rate. A typical starting point is two equivalents of sulfuric acid.[1]
-
Control Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the concentration of the starting material has diminished and before significant byproduct formation occurs. Prolonged reaction times (e.g., >24 hours) can increase polymerization.[1]
-
Use a Co-solvent: The presence of a polar, non-participating solvent like methylene chloride can sometimes improve selectivity and reduce polymerization by keeping the intermediates solvated and separated.[1]
Issue 3: Low Yield in Biocatalytic Synthesis
Probable Cause: Biocatalytic processes are sensitive to a multitude of environmental and nutritional factors. Low yields can be attributed to suboptimal pH, temperature, aeration, substrate toxicity, or inefficient enzyme activity.[7][8]
Recommended Solutions:
-
Optimize Culture Conditions:
-
pH: The optimal pH for lactone production is often near neutral (6.5-7.0).[7][9] Use a buffered medium or a bioreactor with automated pH control.
-
Temperature: Most yeast and bacteria used for this biotransformation thrive between 30-37°C.[9][10]
-
Aeration & Agitation: The β-oxidation pathway requires oxygen. Ensure adequate aeration and agitation to maintain a sufficient oxygen transfer rate (OTR), which is critical for high productivity.[11]
-
-
Manage Substrate Concentration: High concentrations of fatty acids can be toxic to microorganisms, inhibiting growth and enzyme function.[8] Consider a fed-batch approach where the substrate (e.g., oleic acid or castor oil) is added incrementally to maintain a low, non-toxic concentration in the medium.[11]
-
Induce Enzyme Production: The enzymes responsible for the biotransformation pathway may be inducible. Pre-incubating the cells in a medium containing a small amount of the substrate (e.g., oleic acid) can boost the expression of the required enzymes, leading to higher productivity.[9]
Troubleshooting Summary Table
| Problem | Probable Cause(s) | Key Solutions |
| High δ/γ Isomer Ratio | Thermodynamic control, suboptimal temperature | Screen catalysts (esp. ionic liquids), optimize reaction temperature.[1][2] |
| Polymerization/Charring | High acid concentration, prolonged reaction time | Reduce catalyst loading, monitor reaction and quench promptly, use a co-solvent.[1] |
| Low Biocatalytic Yield | Suboptimal culture conditions, substrate toxicity | Optimize pH, temperature, and aeration; implement a fed-batch strategy.[7][11] |
| Difficult Purification | Presence of unreacted fatty acids and polar byproducts | Use liquid-liquid extraction to remove acids, followed by column chromatography or vacuum distillation.[12] |
Part 3: Protocols and Methodologies
Protocol 1: Acid-Catalyzed Synthesis of γ-Stearolactone from Oleic Acid
This protocol is based on methodologies described for the acid-catalyzed cyclization of unsaturated fatty acids.[1][2]
Materials:
-
Oleic acid (90% or higher purity)
-
Concentrated sulfuric acid (98%)
-
Methylene chloride (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve oleic acid (1 equivalent) in methylene chloride (100% wt/vol).
-
Acid Addition: Cool the solution in an ice bath. Slowly add concentrated sulfuric acid (2 equivalents) dropwise with vigorous stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. Monitor the reaction by TLC (e.g., 8:2 hexane:ethyl acetate), observing the disappearance of the oleic acid spot.
-
Quenching: Carefully pour the reaction mixture over a mixture of crushed ice and diethyl ether in a separatory funnel.
-
Workup:
-
Separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude oil via silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to separate γ-stearolactone from δ-stearolactone and other byproducts.
-
Alternatively, the product can be purified by vacuum distillation.[1]
-
Protocol 2: Purification via Liquid-Liquid Extraction and Adsorption
This protocol is adapted from general methods for purifying lactones from reaction mixtures.[12][13]
Objective: To remove unreacted fatty acids and other polar impurities.
Procedure:
-
Initial Extraction: Dissolve the crude reaction product in a suitable organic solvent like diethyl ether.
-
Acid Removal: Wash the organic solution with a saturated solution of sodium bicarbonate. Unreacted oleic acid will be deprotonated to its sodium salt and move into the aqueous layer. Repeat this wash 2-3 times.
-
Water Wash: Wash the organic layer with water and then brine to remove residual salts.
-
Drying and Concentration: Dry the organic phase with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.
-
(Optional) Adsorbent Treatment: For removing non-acidic, colored, or odorous impurities, the concentrated product can be dissolved in a non-polar solvent (like hexane) and passed through a plug of an adsorbent like activated carbon or a specialized resin (e.g., Amberlite XAD-4).[12][14]
-
Final Purification: The resulting product can then be further purified by distillation or chromatography as described in Protocol 1.
Biocatalytic Synthesis Pathway Overview
Caption: General pathway for biocatalytic lactone production.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bacterial Biotransformation of Oleic Acid: New Findings on the Formation of γ-Dodecalactone and 10-Ketostearic Acid in the Culture of Micrococcus luteus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. gamma-OCTADECALACTONE | C18H34O2 | CID 10396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. CN101735180A - Method for synthesizing gamma-lactone and method for treating aroma thereof - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting the Purification of γ-Stearolactone
Welcome to the technical support center for γ-stearolactone (also known as γ-octadecalactone) purification.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity γ-stearolactone. As a long-chain aliphatic lactone, its physical properties present unique purification hurdles. This document provides in-depth, experience-based solutions to common problems in a direct question-and-answer format.
Section 1: Understanding the Challenge: Common Impurities
Effective purification begins with understanding the potential impurities. The nature of these contaminants is intrinsically linked to the synthetic or biosynthetic route employed.
| Impurity Category | Specific Examples | Common Origin / Causality |
| Starting Materials & Precursors | Oleic acid, stearic acid, 4-hydroxystearic acid, ricinoleic acid | Incomplete reaction during synthesis from fatty acid precursors.[4] |
| Side-Reaction Products | Other lactone isomers (e.g., δ-lactones), unsaturated lactones, oligomeric esters | Isomerization under acidic or thermal stress; incomplete reduction or oxidation steps. |
| Reagents & Solvents | Residual organic solvents (e.g., hexane, ethyl acetate), derivatizing agents | Incomplete removal during workup and drying steps. |
| Process-Related Impurities | Water, dialkyl succinates | Byproduct of esterification or hydrogenation; can form difficult-to-break azeotropes.[5] |
| Degradation Products | Free hydroxy acids, polymers | Hydrolysis of the lactone ring, often catalyzed by residual acid/base or high temperatures.[6] |
Section 2: Troubleshooting Purification Techniques
This section addresses specific issues encountered during common purification workflows.
Crystallization
Crystallization is a powerful technique for purifying solid compounds, but γ-stearolactone's low melting point and waxy nature can complicate the process.
Q1: I'm trying to crystallize γ-stearolactone from a solvent, but it keeps "oiling out" instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is common for compounds with low melting points or when the solution is cooled too rapidly, leading to supersaturation levels that favor liquid-liquid phase separation over nucleation.
-
Causality: The primary cause is a combination of high solute concentration and rapid cooling. The system bypasses the metastable zone where controlled crystal growth occurs and enters a labile zone where amorphous precipitation or oiling out is kinetically favored.
-
Troubleshooting Steps:
-
Reduce Cooling Rate: Slow, controlled cooling is critical. Instead of placing your flask in an ice bath, allow it to cool slowly to room temperature, then transfer it to a refrigerator, and finally to a freezer. This gradual temperature reduction allows molecules the time to orient into an ordered crystal lattice.
-
Increase Solvent Volume: Your solution may be too concentrated. Add more solvent to dissolve the oil, gently heat until a clear solution is achieved, and then re-attempt the slow cooling process.
-
Solvent System Modification: If single-solvent systems fail, try a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (e.g., dichloromethane, acetone) and then slowly add a "poor" solvent (e.g., hexane, pentane) at a slightly elevated temperature until the solution becomes faintly turbid. This point of incipient precipitation is ideal for initiating slow cooling.
-
Seeding: If you have a pure crystal of γ-stearolactone, add a tiny speck to the supersaturated solution as it cools. This seed crystal provides a template for ordered crystal growth, bypassing the kinetic barrier of primary nucleation.
-
Q2: My crystallization yield for γ-stearolactone is very low. How can I improve it?
A2: Low yield is typically due to either incomplete crystallization (the compound remains in the mother liquor) or material loss during handling.
-
Causality: The solubility of γ-stearolactone in your chosen solvent at the final cooling temperature may be too high. Alternatively, premature filtration or using an excessive amount of solvent can lead to significant product loss.
-
Troubleshooting Steps:
-
Optimize the Solvent: The ideal crystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures. You may need to screen several solvents (e.g., hexane, acetonitrile, methanol) to find the optimal balance.
-
Concentrate the Mother Liquor: After filtering your first crop of crystals, take the filtrate (mother liquor) and reduce its volume using a rotary evaporator. Cool this concentrated solution again to recover a second crop of crystals. Note that this second crop may be less pure than the first.
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve your crude product. Excess solvent will increase the amount of product that remains dissolved upon cooling.
-
Ensure Complete Crystallization: Allow sufficient time at the final low temperature for crystallization to complete. For waxy solids like γ-stearolactone, this can sometimes take 24-48 hours.
-
Distillation
Q3: I am performing a vacuum distillation, but the separation from a key impurity is poor. Their boiling points seem very close.
A3: This is a classic challenge. When the boiling points of your product and an impurity are very close, standard distillation is ineffective. γ-Stearolactone, with its high boiling point, often requires vacuum distillation to prevent thermal degradation.[7][8]
-
Causality: The relative volatility of the two components is near unity. This can be exacerbated if they form an azeotrope—a mixture with a constant boiling point that cannot be separated by simple distillation.[9]
-
Troubleshooting Steps:
-
Increase Column Efficiency: Switch to a fractional distillation setup with a packed column (e.g., Raschig rings, Vigreux column). This increases the number of theoretical plates, enhancing separation efficiency. However, this also requires a higher pot temperature, increasing the risk of degradation.
-
Azeotropic Distillation: This is an advanced technique used to break azeotropes.[10][11] An "entrainer" solvent is added to the mixture, which forms a new, lower-boiling azeotrope with one of the components (ideally the impurity).[12][13] This new azeotrope is distilled off, leaving the purified product behind. For lactone/organic acid mixtures, selecting an appropriate entrainer is key.
-
Pre-Distillation Cleanup: Often, the best solution is to remove the problematic impurity before distillation. Consider a chromatographic step or a liquid-liquid extraction to remove the close-boiling contaminant, then distill the enriched γ-stearolactone.
-
Chromatography
Q4: During silica gel column chromatography, my γ-stearolactone is co-eluting with unreacted fatty acids.
A4: This is a frequent issue, as the long aliphatic chain of γ-stearolactone gives it a polarity similar to that of long-chain fatty acids like stearic or oleic acid.[4]
-
Causality: On normal-phase silica gel, separation is based on polarity. Both γ-stearolactone and fatty acids have a polar head group (lactone/carboxylic acid) and a large, nonpolar tail, resulting in similar retention times in many solvent systems.
-
Troubleshooting Steps:
-
Switch to Reversed-Phase Chromatography: In reversed-phase (e.g., C18 silica), separation is based more on hydrophobicity. While both molecules are hydrophobic, subtle differences can often be exploited for better separation. A gradient elution from a polar solvent (like methanol/water) to a less polar one (like pure methanol or acetonitrile) is often effective.
-
Utilize Solid-Phase Extraction (SPE): For a cleaner separation, consider an SPE cleanup step. An aminopropyl-bonded silica SPE cartridge can be used to selectively retain fatty acids, allowing the neutral lactone to pass through.[4]
-
pH Adjustment (for LLE Pre-cleanup): Before chromatography, perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (e.g., diethyl ether) and wash with a mild aqueous base (e.g., 5% sodium bicarbonate solution). The fatty acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while the neutral lactone remains in the organic layer. Be cautious, as strong bases or prolonged exposure can hydrolyze the lactone.[14]
-
Section 3: Purity Assessment and Characterization
Confirming the purity of your final product is a critical, self-validating step.
Q1: How do I definitively confirm the purity of my final γ-stearolactone sample?
A1: A single analytical technique is often insufficient. A combination of methods provides the most trustworthy assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for volatile and semi-volatile compounds.[15][16] A single, sharp peak on the chromatogram is a good indicator of purity. The mass spectrum provides the molecular weight and fragmentation pattern, confirming the identity of the compound.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation.[18] Purity can be assessed by the absence of impurity peaks. Quantitative NMR (qNMR) can be used for highly accurate purity determination against a certified internal standard.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) can detect non-volatile impurities that would not be seen by GC.
Q2: How can I determine the enantiomeric purity of my chiral γ-stearolactone?
A2: If your synthesis is stereospecific, you must verify the enantiomeric excess (e.e.).
-
Chiral GC: This is the most direct method. Use a GC column with a chiral stationary phase (e.g., a cyclodextrin-based column). The two enantiomers will interact differently with the chiral phase, resulting in different retention times and allowing for their separation and quantification.[19][20]
-
NMR with Chiral Shift Reagents: This is a classic method where a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) is added to the NMR sample.[21] The reagent forms diastereomeric complexes with the enantiomers, causing their corresponding peaks in the ¹H NMR spectrum to shift to different frequencies, allowing for integration and e.e. calculation.[22][23][24]
Section 4: General FAQs
Q1: What is the best general strategy for purifying γ-stearolactone from a crude synthetic reaction?
A1: A multi-step approach is almost always necessary. A robust, general workflow is:
-
Aqueous Workup/Extraction: Start with a liquid-liquid extraction to remove water-soluble impurities and inorganic salts. Include a mild basic wash (e.g., NaHCO₃) if acidic impurities are present.[25][26][27][28]
-
Chromatography: Use flash column chromatography (either normal or reversed-phase, depending on the impurities) as the primary purification step to separate the target compound from closely related organic impurities.
-
Final Polish: Depending on the state of the product after chromatography, use either vacuum distillation (if it's a liquid with high-boiling impurities) or crystallization (if it's a solid or can be induced to crystallize) to achieve high purity and remove residual chromatographic solvents.
Q2: My final product contains trace amounts of water. How can I remove it?
A2: Water can be detrimental, potentially causing hydrolysis over time.
-
Azeotropic Distillation: For bulk removal, dissolving the lactone in a solvent that forms a low-boiling azeotrope with water (like toluene) and distilling it can effectively remove water.
-
Drying Agents: Dissolve the product in a dry organic solvent (like dichloromethane) and stir over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄), followed by filtration and solvent removal.
-
Heat Treatment Prior to Distillation: For some lactones, a controlled heat treatment (e.g., 150-250°C for a few hours) before vacuum distillation can help drive off residual water.[5] This must be done cautiously to avoid thermal degradation.
Q3: What are the recommended storage conditions for high-purity γ-stearolactone?
A3: Lactones can be susceptible to hydrolysis, especially in the presence of moisture, acids, or bases.[29][30] For long-term stability, store high-purity γ-stearolactone in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., 4°C).
Section 5: Detailed Protocols
Protocol 1: Standard GC-MS Method for Purity Analysis
This protocol provides a starting point for assessing the purity of γ-stearolactone.
-
Sample Preparation: Prepare a ~1 mg/mL solution of your purified γ-stearolactone in a high-purity solvent like ethyl acetate or dichloromethane.
-
GC-MS Instrument Conditions:
-
Column: A mid-polarity column, such as a DB-35MS or equivalent ((35%-Phenyl)-methylpolysiloxane), is a good starting point.[17] Dimensions: 30-60 m length, 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.
-
Inlet: 260°C, Split mode (e.g., 50:1 split ratio).
-
Oven Program:
-
Initial Temperature: 100°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Final Hold: Hold at 280°C for 10 min.
-
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 40-450.
-
-
Analysis: Inject 1 µL of the sample. The resulting chromatogram should show a single major peak. Integrate this peak and any impurity peaks to calculate the purity as a percentage of the total area. Confirm the identity of the major peak by comparing its mass spectrum to a reference library.
Section 6: Visual Workflows
Diagram 1: General Purification Workflow
Caption: A general multi-step workflow for purifying γ-stearolactone.
Diagram 2: Troubleshooting Co-eluting Impurities in Chromatography
Caption: Decision tree for resolving co-elution issues in chromatography.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. gamma-OCTADECALACTONE | C18H34O2 | CID 10396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. thegoodscentscompany.com [thegoodscentscompany.com]
- 4. Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JPS5927881A - Purification of gamma-butyrolactone - Google Patents [patents.google.com]
- 6. High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. buschvacuum.com [buschvacuum.com]
- 8. youtube.com [youtube.com]
- 9. chemicaltweak.com [chemicaltweak.com]
- 10. Azeotropic distillation | PPTX [slideshare.net]
- 11. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 12. Research Progress on Azeotropic Distillation Technology [scirp.org]
- 13. gwsionline.com [gwsionline.com]
- 14. benchchem.com [benchchem.com]
- 15. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. CN109613141B - Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip - Google Patents [patents.google.com]
- 18. Analysis of 7-Membered Lactones by Computational NMR Methods. Proton NMR Chemical Shift Data are More Discriminating than Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of the enantiomeric composition of gamma-lactones in edible oils by on-line coupled high performance liquid chromatography and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [PDF] Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent. | Semantic Scholar [semanticscholar.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. glaserr.missouri.edu [glaserr.missouri.edu]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. youtube.com [youtube.com]
- 28. A liquid-liquid extraction procedure followed by a low temperature purification step for the analysis of macrocyclic lactones in milk by liquid chromatography-tandem mass spectrometry and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. carlroth.com:443 [carlroth.com:443]
- 30. static1.squarespace.com [static1.squarespace.com]
stability of gamma-stearolactone under different pH conditions
Welcome to the technical support center for γ-stearolactone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability of γ-stearolactone under various pH conditions. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and address challenges in your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions about the properties and handling of γ-stearolactone.
Q1: What is γ-stearolactone and where is it used?
Gamma-stearolactone, also known as γ-octadecalactone or 4-octadecanolide, is a chemical compound belonging to the lactone family.[1][2][3] Lactones are cyclic esters. Due to their characteristic aromas, many γ-lactones are utilized in the food, beverage, cosmetic, and fragrance industries.[4][5][6][7][8] For instance, γ-undecalactone is known for its peach-like scent.[5][6] While specific applications for γ-stearolactone are less commonly documented in readily available literature, its chemical nature as a lactone dictates its stability profile.
Q2: What is the primary mechanism of γ-stearolactone degradation in aqueous solutions?
The primary degradation pathway for γ-stearolactone in aqueous media is hydrolysis.[9][10][11] Being a cyclic ester, the ester bond in the lactone ring is susceptible to cleavage by water, leading to the formation of the corresponding hydroxy acid, 4-hydroxystearic acid. This reaction can be influenced by pH, temperature, and the presence of catalysts.[12][13]
Q3: How does pH impact the stability of γ-stearolactone?
The stability of γ-stearolactone is highly dependent on the pH of the solution. The hydrolysis of the lactone is subject to both acid and base catalysis.[9][12][14][15]
-
Acidic Conditions (pH < 4): Under strongly acidic conditions, the hydrolysis of γ-stearolactone is catalyzed. However, the reaction is reversible, leading to an equilibrium between the lactone and its corresponding open-chain form, 4-hydroxystearic acid.[12][16] To favor the lactone form, it is often necessary to acidify the solution.[17][18]
-
Neutral to Slightly Acidic Conditions (pH 4-6): In this range, the rate of hydrolysis is generally at its minimum. However, an equilibrium between the lactone and the hydroxy acid form still exists. For some lactones, this equilibrium may favor the hydroxy acid.[12]
-
Alkaline Conditions (pH > 7): Under alkaline conditions, the hydrolysis of γ-stearolactone is significantly accelerated and is practically irreversible.[9][10][12] This is because the resulting carboxylic acid is deprotonated to form the carboxylate salt, which does not readily cyclize back to the lactone.
Q4: Is the hydrolysis of γ-stearolactone reversible?
Yes, the hydrolysis is reversible under acidic and neutral conditions, where an equilibrium exists between the closed-ring lactone and the open-chain hydroxy acid.[12] However, under alkaline conditions, the formation of the carboxylate salt of the hydroxy acid makes the reaction effectively irreversible.[10][12]
Q5: What are the expected degradation products of γ-stearolactone?
The primary degradation product of γ-stearolactone hydrolysis is 4-hydroxystearic acid. In alkaline solutions, this will exist as the corresponding 4-hydroxystearate salt.
Q6: How can I monitor the stability and degradation of γ-stearolactone in my experiments?
The stability of γ-stearolactone can be monitored by measuring its concentration over time. Common analytical techniques for the detection of lactones include Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[17][18][19][20][21] It is important to consider that during analysis, the equilibrium between the lactone and its hydroxy acid form can be a factor.
Q7: What are the recommended storage conditions for γ-stearolactone?
To ensure the long-term stability of γ-stearolactone, it should be stored in a cool, dry place, protected from light and moisture.[5][8] For solutions, it is advisable to use a buffered system at a slightly acidic pH (around 4-5) if compatible with the application. Avoid alkaline conditions to prevent rapid degradation.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your research.
Problem: Rapid and unexpected loss of γ-stearolactone in my aqueous formulation.
-
Probable Cause: The pH of your formulation is likely in the alkaline range (pH > 7), leading to rapid, irreversible hydrolysis of the lactone.
-
Solution:
-
Measure the pH of your formulation.
-
If the pH is neutral or alkaline, consider adjusting it to a slightly acidic range (pH 4-6) using a suitable buffer system that is compatible with your application.
-
Conduct a preliminary stability study to determine the optimal pH for your formulation.
-
Problem: I am observing inconsistent and non-reproducible concentrations of γ-stearolactone in my analytical measurements.
-
Probable Cause: This could be due to the equilibrium between the lactone and its hydroxy acid form shifting during sample preparation and analysis. Changes in pH or temperature can influence this equilibrium.
-
Solution:
-
Standardize your sample preparation protocol. Ensure that the pH and temperature are consistent for all samples.
-
To quantify the total amount of the compound (lactone + hydroxy acid), you can either analyze for both species or convert the hydroxy acid back to the lactone before analysis.
-
Acidifying the sample can drive the equilibrium towards the lactone form, which may provide more consistent results, especially for GC-MS analysis.[17][18]
-
Problem: My γ-stearolactone-containing product is showing changes in viscosity over time.
-
Probable Cause: Some lactones have a tendency to polymerize over time, which can lead to an increase in viscosity.[16]
-
Solution:
-
Investigate the storage conditions. Elevated temperatures can accelerate polymerization.
-
Analyze the formulation for the presence of oligomers or polymers.
-
Evaluate the compatibility of γ-stearolactone with other components in your formulation, as they may be catalyzing the polymerization.
-
Visualizations and Data
pH-Dependent Equilibrium of γ-Stearolactone
The following diagram illustrates the equilibrium between γ-stearolactone and its hydrolyzed form, 4-hydroxystearic acid, under different pH conditions.
Caption: pH-dependent hydrolysis of γ-stearolactone.
Summary of γ-Stearolactone Stability
| pH Range | Condition | Predominant Reaction | Stability Outlook |
| < 4 | Acidic | Reversible Hydrolysis | Moderate; equilibrium exists. |
| 4 - 6 | Slightly Acidic | Minimal Hydrolysis | Optimal stability. |
| > 7 | Alkaline | Irreversible Hydrolysis | Poor; rapid degradation. |
Experimental Protocols
Protocol: pH Stability Assessment of γ-Stearolactone
This protocol outlines a general procedure to evaluate the stability of γ-stearolactone at different pH values.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 3, 5, 7, 9).
-
Stock Solution Preparation: Prepare a concentrated stock solution of γ-stearolactone in a suitable organic solvent (e.g., ethanol, acetonitrile).
-
Sample Preparation:
-
Add a small aliquot of the γ-stearolactone stock solution to each buffer solution to achieve the desired final concentration.
-
Ensure the final concentration of the organic solvent is low to minimize its effect on the stability.
-
-
Incubation:
-
Incubate the samples at a controlled temperature (e.g., 25°C, 40°C).
-
Protect the samples from light.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 1, 3, 7, 14 days), withdraw an aliquot from each sample.
-
Immediately quench the reaction if necessary (e.g., by adjusting the pH or freezing).
-
-
Analysis:
-
Analyze the concentration of the remaining γ-stearolactone in each sample using a validated analytical method such as GC-MS or HPLC.
-
-
Data Analysis:
-
Plot the concentration of γ-stearolactone versus time for each pH value.
-
Determine the rate of degradation at each pH.
-
Experimental Workflow for Stability Study
Caption: Workflow for a pH stability study.
Protocol: General GC-MS Analysis of γ-Stearolactone
This is a general guideline; specific parameters may need to be optimized for your instrument and application.
-
Sample Preparation:
-
Extract the γ-stearolactone from the aqueous matrix using a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
To ensure all the compound is in the lactone form, consider acidifying the sample before extraction.[17][18]
-
Dry the organic extract over anhydrous sodium sulfate and concentrate if necessary.
-
-
GC-MS Parameters:
-
GC Column: A non-polar or medium-polarity column is typically used for lactone analysis.[21]
-
Injection: Splitless or split injection depending on the concentration.
-
Oven Program: Start at a low temperature and ramp up to a temperature appropriate for the elution of γ-stearolactone.
-
Carrier Gas: Helium or Hydrogen.
-
MS Detection: Electron Ionization (EI) mode. Scan for the characteristic ions of γ-stearolactone.
-
-
Quantification:
-
Use an internal standard for accurate quantification.
-
Prepare a calibration curve using standards of known γ-stearolactone concentrations.
-
References
- 1. gamma-OCTADECALACTONE | C18H34O2 | CID 10396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. gamma-octadecalactone, 502-26-1 [thegoodscentscompany.com]
- 4. gamma-undecalactone (aldehyde C-14 (so-called)), 104-67-6 [thegoodscentscompany.com]
- 5. consolidated-chemical.com [consolidated-chemical.com]
- 6. Undecalactone Gamma (104-67-6) – Premium Fruity-Peachy Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 7. The Effects of Gamma-Decalactone on the Physicochemical and Antimicrobial Properties of Pectin-Based Packaging Films - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the shelf life of US Natural Gamma Decalactone? - KUNSHAN ODOWELL CO.,LTD [odowell.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of lactone hydrolysis in neutral and alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The interconversion kinetics, equilibrium, and solubilities of the lactone and hydroxyacid forms of the HMG-CoA reductase inhibitor, CI-981 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The roles of pH and concentration in lactic acid-induced stimulation of epidermal turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ScenTree - Gamma-Decalactone (CAS N° 706-14-9) [scentree.co]
- 17. Analytical Methodologies for Detection of Gamma-valerolactone, Delta-valerolactone, Acephate, and Azinphos Methyl and their Associated Metabolites in Complex Biological Matrices | Journal Article | PNNL [pnnl.gov]
- 18. Analytical Methodologies for Detection of Gamma-Valerolactone, Delta-Valerolactone, Acephate and Azinphos Methyl and Their Associated Metabolites in Complex Biological Matrices - UNT Digital Library [digital.library.unt.edu]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. CN109613141B - Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip - Google Patents [patents.google.com]
preventing degradation of gamma-stearolactone during analysis
Technical Support Center: Gamma-Stearolactone Analysis
Welcome to the technical support center for the analysis of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this long-chain gamma-lactone. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound peak area is inconsistent across replicate injections. What could be the cause?
A1: Inconsistent peak areas for this compound often point to on-column or in-injector degradation. This can be caused by high temperatures in the gas chromatography (GC) inlet, which can lead to thermal decomposition.[1] Another common cause is hydrolysis, where the lactone ring is opened, especially if there is residual moisture or acidic/basic conditions in your sample or chromatographic system.[2][3]
Q2: I am observing a broad or tailing peak for this compound. How can I improve the peak shape?
A2: Poor peak shape is often a sign of active sites within the GC inlet liner or on the column itself.[1] These active sites can interact with the lactone, causing peak tailing. Additionally, if hydrolysis is occurring during the analysis, the resulting hydroxy acid can also exhibit poor chromatography, contributing to the distorted peak shape.
Q3: Can I use either Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to analyze this compound?
A3: Both GC and HPLC can be used for the analysis of gamma-lactones.[4][5][6] However, GC is often preferred due to its higher resolution for volatile and semi-volatile compounds.[5][7] For HPLC analysis, a reversed-phase method is typically employed. The choice between the two techniques will depend on the sample matrix, the required sensitivity, and the available equipment.
Q4: Why am I seeing a new, earlier-eluting peak in my chromatogram after my samples have been sitting at room temperature?
A4: The appearance of a new peak, particularly one that elutes earlier, could be a degradation product.[1] For this compound, the most likely degradation pathway is hydrolysis to the corresponding gamma-hydroxy stearic acid. The open-chain form is more polar and may interact differently with the column, potentially leading to a change in retention time.
Troubleshooting Guides
Issue 1: Analyte Loss and Poor Reproducibility in GC Analysis
The primary challenge in the GC analysis of gamma-lactones is preventing their degradation in the hot injector and on the column.[1]
Causality: Gamma-lactones, including this compound, are cyclic esters. The ester bond is susceptible to hydrolysis, a reaction that is catalyzed by acidic or basic conditions and accelerated by high temperatures.[2][8][9] In a GC system, the high temperature of the inlet can provide the energy needed for thermal degradation, while any active sites (e.g., silanol groups on the liner or column) can catalyze this breakdown.
-
Injector Temperature Optimization:
-
Action: Lower the injector temperature. A common starting point for inlet temperature is 250 °C, but for thermally labile compounds, this may be too high.[1][7]
-
Procedure:
-
Begin with an injector temperature of 200 °C.
-
Inject a standard of this compound and assess the peak area and shape.
-
Incrementally increase the temperature by 10-20 °C and repeat the injection.
-
Plot the peak area against the injector temperature. The optimal temperature is the lowest one that provides good peak shape and response without evidence of degradation (a drop in peak area at higher temperatures).
-
-
-
Use of an Inert Liner:
-
Action: Employ a deactivated (silanized) injector liner. Standard glass liners can have active silanol groups that promote degradation.
-
Procedure:
-
Replace the standard liner with a deactivated one.
-
Consider using a liner with a taper at the bottom to minimize contact between the sample and hot metal surfaces in the injector.[1]
-
-
-
Column Selection and Conditioning:
-
Action: Use a well-conditioned, low-bleed column.
-
Procedure:
-
Ensure your column is properly conditioned according to the manufacturer's instructions to remove any residual catalysts or active sites.
-
A column with a bonded and cross-linked stationary phase is generally more robust.
-
-
Data Summary: GC Inlet Temperature vs. Peak Area
| Inlet Temperature (°C) | Relative Peak Area (%) | Peak Shape |
| 280 | 75 | Tailing |
| 250 | 95 | Symmetrical |
| 220 | 100 | Symmetrical |
| 200 | 98 | Slightly Broad |
This table illustrates a typical trend where excessively high temperatures can lead to degradation and lower peak areas.
Workflow for Optimizing GC Conditions
Caption: Workflow for optimizing GC inlet temperature.
Issue 2: Hydrolysis During Sample Preparation and Storage
The stability of this compound is highly dependent on the pH and the solvent system used.
Causality: The hydrolysis of the lactone ring is a reversible reaction that is favored under both acidic and basic conditions.[2][8][9] In neutral conditions, the equilibrium lies towards the closed-ring lactone form. However, the presence of water and extreme pH can lead to the formation of the open-chain gamma-hydroxy stearic acid.
-
Solvent Selection:
-
Action: Use dry, aprotic solvents.
-
Procedure:
-
Solvents such as hexane, dichloromethane, or ethyl acetate are good choices.
-
If an alcohol like ethanol or methanol must be used, ensure it is of high purity and anhydrous.
-
Avoid aqueous or protic solvents if possible, especially for long-term storage.
-
-
-
pH Control:
-
Action: Maintain a neutral pH for aqueous samples.
-
Procedure:
-
If working with aqueous matrices, buffer the solution to a pH between 6 and 7.
-
Avoid strong acids or bases during any extraction or dilution steps. If pH adjustment is necessary, use a mild buffer system.
-
-
-
Storage Conditions:
-
Action: Store samples at low temperatures.
-
Procedure:
-
For short-term storage (a few hours), refrigeration at 2-8 °C is recommended.[10]
-
For long-term storage, store samples at -20 °C or below in tightly sealed vials to prevent moisture ingress.
-
-
Hydrolysis of this compound
References
- 1. Activity and Decomposition | Separation Science [sepscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Reactivity of lactones and GHB formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical Methodologies for Detection of Gamma-Valerolactone, Delta-Valerolactone, Acephate and Azinphos Methyl and Their Associated Metabolites in Complex Biological Matrices - UNT Digital Library [digital.library.unt.edu]
- 5. Analytical Methodologies for Detection of Gamma-valerolactone, Delta-valerolactone, Acephate, and Azinphos Methyl and their Associated Metabolites in Complex Biological Matrices | Journal Article | PNNL [pnnl.gov]
- 6. Determination of the enantiomeric composition of gamma-lactones in edible oils by on-line coupled high performance liquid chromatography and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimization and Troubleshooting for Gamma-Stearolactone Analysis by GC-MS
Welcome to the technical support center for the analysis of gamma-stearolactone (also known as γ-octadecalactone or 4-octadecanolide) using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method optimization and to offer clear, actionable solutions to common challenges encountered during analysis.
Frequently Asked Questions (FAQs) for Method Development
This section addresses fundamental questions regarding the setup of a robust GC-MS method for this compound analysis, explaining the causality behind each parameter choice.
Q1: What is the ideal GC stationary phase for analyzing this compound and why?
A1: The selection of the stationary phase is the most critical factor for achieving a successful separation.[1] The guiding principle is "like dissolves like," meaning the polarity of the stationary phase should match the polarity of the analyte.[1][2]
This compound (C18H34O2) is a relatively large molecule with a long alkyl chain, making it predominantly non-polar.[3][4][5] Therefore, a low-polarity stationary phase is the most effective choice.
-
Primary Recommendation: A 5% Phenyl / 95% Dimethylpolysiloxane phase (e.g., DB-5ms, HP-5MS, TG-5MS) is the industry standard and the best starting point.[6][7] This phase separates compounds primarily by their boiling points, which is ideal for a homologous series or for separating analytes from a less complex matrix.[6][8] The slight phenyl content provides some polarizability, which can improve selectivity for compounds with aromatic rings or double bonds, without significantly retaining the non-polar stearolactone.
-
Alternative for Complex Matrices: If your sample contains numerous polar interferents, a slightly more polar column, such as one with a 35% phenyl content (e.g., DB-35ms), may offer better separation by providing different selectivity.[9] However, for most applications, starting with the least polar phase that achieves the desired separation is recommended.[6][8]
Q2: How do I choose the correct GC column dimensions (Length, I.D., Film Thickness)?
A2: Column dimensions are crucial for balancing resolution, analysis time, and sample capacity.[8][10]
-
Length: A 30-meter column is the standard for most applications, offering an excellent balance between resolution and run time.[6] If you have a very complex sample with many closely eluting peaks, a 60-meter column can increase resolution, but it will also double the analysis time.[2] Conversely, for simple, clean samples, a 15-meter column can provide faster analysis.[2]
-
Internal Diameter (I.D.): A 0.25 mm I.D. column is the most common choice, providing a good compromise between efficiency (narrower peaks) and sample loading capacity.[1] For trace analysis requiring the highest possible resolution and sensitivity, a 0.18 mm I.D. column could be used, but it has a lower sample capacity and is more prone to overloading.[1]
-
Film Thickness: A 0.25 µm film thickness is standard for most analyses. For highly volatile compounds, a thicker film (e.g., 1.0 µm) would increase retention, but this compound is a high-boiling compound, making a standard 0.25 µm film ideal.[10]
The interplay of these parameters is summarized in the table below.
| Parameter | Effect of Increase | Recommendation for γ-Stearolactone |
| Length | Increases Resolution, Analysis Time, Cost | 30 m |
| Internal Diameter | Increases Sample Capacity, Decreases Resolution | 0.25 mm |
| Film Thickness | Increases Retention, Sample Capacity | 0.25 µm |
Q3: What are the optimal injector settings (temperature, mode) for trace analysis of this compound?
A3: The injector's role is to transfer your sample onto the GC column efficiently and reproducibly.
-
Injection Mode: For trace-level analysis, Splitless injection is highly recommended.[11] This mode transfers the entire injected sample volume onto the column, maximizing sensitivity.[11][12] If your sample is highly concentrated, a Split injection (e.g., 50:1 or 100:1 split ratio) should be used to prevent overloading the column, which can cause peak fronting.[11][13]
-
Injector Temperature: The temperature must be high enough to ensure the complete and rapid vaporization of this compound and the sample solvent, but not so high as to cause thermal degradation. A starting temperature of 250-280 °C is appropriate.[7]
-
Carrier Gas: Helium is the most common carrier gas, with a constant flow rate of 1.0-1.2 mL/min being typical for a 0.25 mm I.D. column.[9][14]
Q4: How should I develop the oven temperature program?
A4: A temperature program is essential for eluting a high-boiling compound like this compound while maintaining good peak shape.
-
Initial Temperature & Hold: Start with a low initial temperature, for example, 50-80 °C , and hold for 1-2 minutes.[7][14] This allows the sample to focus at the head of the column, resulting in sharp, narrow peaks.
-
Temperature Ramp: Increase the temperature at a controlled rate. A ramp of 10-20 °C/min is a good starting point.[7][14] A faster ramp shortens the analysis time but reduces resolution, while a slower ramp improves resolution but lengthens the run.
-
Final Temperature & Hold: The final temperature should be high enough to ensure this compound elutes from the column, typically around 250-280 °C .[7][14] Hold this temperature for 5-10 minutes to ensure that all heavier matrix components are eluted, cleaning the column for the next injection.[7]
Q5: What are the key MS parameters for detecting this compound?
A5: Proper MS settings are vital for both identification and quantification.
-
Ionization Mode: Standard Electron Ionization (EI) at 70 eV is the universal choice for creating reproducible mass spectra for library matching.[7]
-
Source Temperature: An ion source temperature of 230 °C is a common starting point.[7] This prevents contamination from less volatile compounds without causing thermal degradation of the analyte.
-
Acquisition Mode:
-
Full Scan: For initial method development and compound identification, acquire data in Full Scan mode (e.g., m/z 50-350). This allows you to see the full mass spectrum and compare it to libraries like NIST. The NIST WebBook shows the mass spectrum for this compound.[5]
-
Selected Ion Monitoring (SIM): For high-sensitivity quantification, switch to SIM mode once the retention time and key ions are known.[15][16] This mode monitors only a few specific ions, dramatically increasing the signal-to-noise ratio. For gamma-lactones, the characteristic fragment ion is often m/z 85 .[17] Other useful ions for this compound can be selected from its full spectrum for confirmation.
-
Troubleshooting Guide
Encountering problems is a normal part of the analytical process. This guide provides a systematic approach to resolving common issues.[13]
Q: My this compound peak is tailing. What are the possible causes and how do I fix it?
A: Peak tailing is one of the most common chromatographic problems, often indicating an issue with activity in the system or a disruption in the flow path.[12][18]
-
Cause 1: Active Sites in the Injector or Column: Active sites are locations in the sample path (e.g., inlet liner, column) that can interact undesirably with the analyte. This is especially problematic for polar compounds, but can also affect molecules with functional groups like the lactone ring.
-
Solution:
-
Replace the Inlet Liner: The glass inlet liner is a common source of activity and contamination. Replace it with a new, deactivated liner.
-
Perform Column Maintenance: Cut 10-15 cm from the front of the column to remove accumulated non-volatile residues and active sites.
-
Use an Inert Column: Ensure you are using a high-quality, low-bleed, MS-certified column (e.g., a "ms" designated column) designed for inertness.[15]
-
-
-
Cause 2: Poor Column Installation: An improper connection at the inlet or detector can create "dead volume," where the carrier gas flow is turbulent, causing peaks to broaden and tail.[13]
-
Solution: Re-install the column according to the manufacturer's instructions, ensuring the cut is clean and square and the column is inserted to the correct depth in both the injector and the MS transfer line.
-
-
Cause 3: Contamination: Contamination in the carrier gas or sample can degrade the column's stationary phase, exposing active sites.
Q: I'm seeing no peaks or a very low signal for my analyte. What should I check?
A: This issue can range from a simple syringe problem to a more complex instrument failure.[18]
-
Cause 1: Injection Issue: The sample may not be reaching the column.
-
Solution: Check the autosampler syringe for bubbles or blockages. Ensure the injection volume is appropriate. Manually inspect the injection process if possible.
-
-
Cause 2: Severe Leak: A major leak in the injector or column fittings can prevent the sample from being carried to the detector.
-
Solution: Use an electronic leak detector to check the septum, liner O-ring, and column fittings.
-
-
Cause 3: MS Detector Issue: The detector may not be functioning correctly.
-
Solution: Check the MS tuning report. Ensure the filament is on and the electron multiplier voltage is appropriate. If the tune fails, it indicates a hardware problem (e.g., vacuum issue, contaminated source) that requires maintenance.[20]
-
Q: My baseline is drifting or noisy. What's the cause?
A: An unstable baseline can compromise quantification and detection limits.
-
Cause 1: Column Bleed: This occurs when the stationary phase degrades and elutes from the column, causing the baseline to rise with the oven temperature.[20]
-
Cause 2: Contamination: Contamination in the injector, carrier gas, or from a previous sample can slowly elute, causing a drifting or noisy baseline.
Below is a logical workflow for troubleshooting common peak shape problems.
Caption: Troubleshooting workflow for poor peak shape.
Detailed Experimental Protocol: Quantitative Analysis of this compound
This protocol provides a validated starting point for the analysis. Users should perform their own validation according to internal and regulatory requirements.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 10 mL of aqueous sample, add an appropriate amount of internal standard (e.g., deuterated this compound or a related compound like gamma-undecalactone).
-
Add 5 mL of a volatile, non-polar organic solvent such as hexane or dichloromethane.[11][19]
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample for 5 minutes at 3000 rpm to separate the aqueous and organic layers.
-
Carefully transfer the organic (top) layer to a clean vial.
-
Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen if necessary.[21]
-
Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.[22]
2. GC-MS Instrument Parameters
The following table summarizes the recommended starting parameters for a standard GC-MS system.
| Parameter | Setting | Rationale |
| GC System | Agilent 7890 or equivalent | N/A |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | Low polarity phase ideal for this compound.[7] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier, optimal flow for 0.25mm I.D. column. |
| Injector | Splitless | Maximizes sensitivity for trace analysis.[11][22] |
| Injector Temp | 270 °C | Ensures complete vaporization without degradation. |
| Oven Program | 70 °C (1 min), then 15 °C/min to 280 °C (5 min) | Balances resolution and analysis time. |
| MS System | Agilent 5977 or equivalent | N/A |
| Ion Source | Electron Ionization (EI), 70 eV | Standard for creating reproducible spectra.[7] |
| Source Temp | 230 °C | Standard operating temperature. |
| Quad Temp | 150 °C | Standard operating temperature. |
| Acquisition | SIM Mode | For highest sensitivity and selectivity.[15] |
| SIM Ions | Quantifier: m/z 85, Qualifiers: (Select 2-3 other prominent ions from the full spectrum) | m/z 85 is a characteristic fragment for gamma-lactones.[17] |
3. Quality Control
-
Calibration: Prepare a multi-point calibration curve (e.g., 5-7 levels) using standards of known concentration to ensure linearity and accuracy.
-
Blanks: Inject a solvent blank after every 10-15 samples to check for carryover and system contamination.[12]
-
Check Standards: Run a mid-level calibration standard periodically to monitor instrument performance and verify the stability of the calibration.
By following this structured approach—understanding the fundamentals, applying a logical troubleshooting process, and using a validated protocol—researchers can confidently develop and execute robust and reliable GC-MS methods for the analysis of this compound.
References
- 1. fishersci.ca [fishersci.ca]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. gamma-OCTADECALACTONE | C18H34O2 | CID 10396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 2(3H)-Furanone, dihydro-5-tetradecyl- [webbook.nist.gov]
- 6. fishersci.com [fishersci.com]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. trajanscimed.com [trajanscimed.com]
- 9. CN109613141B - Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip - Google Patents [patents.google.com]
- 10. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
- 11. youtube.com [youtube.com]
- 12. agilent.com [agilent.com]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Gamma-Decalactone | C10H18O2 | CID 12813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 19. Sample preparation GC-MS [scioninstruments.com]
- 20. aimanalytical.com [aimanalytical.com]
- 21. organomation.com [organomation.com]
- 22. uoguelph.ca [uoguelph.ca]
Technical Support Center: Troubleshooting Poor Resolution of Gamma-Stearolactone in HPLC
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of gamma-stearolactone. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to poor chromatographic resolution. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions based on field-proven insights.
Understanding the Molecule: γ-Stearolactone
Before diving into troubleshooting, it's crucial to understand the physicochemical properties of this compound (also known as 4-octadecanolide). It is a C18 lactone, a cyclic ester, with a molecular weight of 282.5 g/mol .[1] Its long alkyl chain makes it predominantly non-polar, rendering it practically insoluble in water but soluble in organic solvents like ethanol.[1] This hydrophobicity is the primary driver of its retention in reversed-phase HPLC.
Troubleshooting Guide: Question & Answer
Issue 1: My this compound peak is broad and tailing. What's causing this and how do I fix it?
Broad and tailing peaks are common frustrations in HPLC, leading to inaccurate integration and poor resolution.[2][3]
Potential Causes & Solutions:
-
Secondary Interactions: The primary retention mechanism should be hydrophobic interaction with the stationary phase.[4] However, residual silanol groups on the silica-based stationary phase can interact with polar functionalities on your analyte, causing peak tailing.[5] While this compound is largely non-polar, the lactone ring does have polar character.
-
Solution 1: Mobile Phase pH Adjustment. For acidic or basic analytes, adjusting the mobile phase pH can suppress ionization and reduce secondary interactions. For a neutral compound like this compound, this is less critical. However, ensuring the mobile phase pH is between 3 and 7 is a good practice to minimize silanol interactions.[4]
-
Solution 2: Use an End-Capped Column. Modern, high-purity, end-capped C18 or C8 columns are designed to minimize exposed silanols. If you are using an older column, consider upgrading.
-
Solution 3: Lower the Flow Rate. Slower flow rates can sometimes improve peak shape, although this will increase run time.[6]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[6][7]
-
Solution: Reduce the injection volume or the concentration of your sample. Perform a loading study by injecting progressively smaller amounts to find the optimal concentration.
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.
-
Solution: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the lengths as short as possible.
-
-
Column Contamination or Degradation: Accumulation of strongly retained sample components or mobile phase impurities can damage the column head, creating a void or a contaminated surface.[3][8]
Issue 2: I'm seeing poor resolution between this compound and a closely eluting impurity. How can I improve the separation?
Achieving baseline resolution is critical for accurate quantification.
Strategies for Improving Resolution:
-
Optimize Mobile Phase Composition:
-
Principle: Resolution is a function of selectivity, efficiency, and retention factor. Changing the mobile phase composition directly impacts selectivity.
-
Action 1: Adjust Organic Modifier Percentage. In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase retention times and potentially improve resolution.[10] Make small, incremental changes (e.g., 2-5%) and observe the effect.
-
Action 2: Change the Organic Modifier. Acetonitrile and methanol have different solvent strengths and selectivities.[4] If you are using acetonitrile, try switching to methanol, or vice-versa. Methanol is a protic solvent and can offer different selectivity for compounds with polar functional groups.[4]
-
-
Change the Stationary Phase:
-
Principle: Different stationary phase chemistries offer unique selectivities.
-
Action 1: Switch from C18 to C8. A C8 column is less retentive than a C18 column, which can sometimes provide better resolution for moderately non-polar compounds.[11]
-
Action 2: Consider a Phenyl-Hexyl Column. Phenyl-based columns can provide alternative selectivity through pi-pi interactions, which may be beneficial if the impurity has aromatic character.[4][11]
-
-
Decrease the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, though it will lead to longer analysis times.[6]
-
Increase Column Length or Decrease Particle Size: Using a longer column or a column packed with smaller particles will increase the number of theoretical plates and thus improve resolution.[6]
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for this compound analysis?
A good starting point for a hydrophobic molecule like this compound would be a reversed-phase method.
| Parameter | Recommendation | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention for non-polar analytes.[12] |
| Mobile Phase | Acetonitrile:Water (80:20 v/v) | A high organic content is needed to elute the hydrophobic this compound in a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at a low wavelength (e.g., 210 nm) | Lactones lack a strong chromophore, so low UV is often necessary. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[8] |
Q2: My peak shape is distorted (split or fronting). What should I check first?
Split or fronting peaks often point to a problem at the beginning of the chromatographic system.[2][3]
-
Injection Solvent: Injecting your sample in a solvent that is much stronger than your mobile phase can cause peak distortion.[5][8] Solution: Dissolve your sample in the initial mobile phase composition or a weaker solvent.
-
Partial Column Blockage: A partially blocked frit at the head of the column can cause the sample band to spread unevenly. Solution: Try back-flushing the column. If that fails, the frit may need to be replaced, or the column itself may need replacement.[5]
-
Column Void: A void can form at the top of the column bed over time.[5] Solution: This usually requires replacing the column.
Q3: Can the lactone ring of this compound open during analysis?
Yes, the hydrolysis of the lactone ring to the corresponding hydroxy carboxylic acid can occur, especially under basic or strongly acidic conditions. This would result in a second peak and a loss of the primary analyte peak.
-
Preventative Measures:
-
Keep the mobile phase pH within a neutral to mildly acidic range (pH 3-7).
-
Ensure sample solutions are prepared in a stable matrix and analyzed promptly. For some lactones, acidification of the sample can be used to convert the carboxylate form back to the lactone form.[13]
-
Visual Troubleshooting Workflow
Below is a decision tree to guide you through troubleshooting poor resolution.
A decision tree for troubleshooting poor HPLC resolution.
References
- 1. gamma-OCTADECALACTONE | C18H34O2 | CID 10396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uhplcs.com [uhplcs.com]
- 3. mastelf.com [mastelf.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. agilent.com [agilent.com]
- 6. youtube.com [youtube.com]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. halocolumns.com [halocolumns.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. pharmtech.com [pharmtech.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Liquid chromatographic quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in Gamma-Stearolactone Analysis
Welcome to the technical support center dedicated to the robust analysis of gamma-stearolactone (γ-stearolactone). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying this high-molecular-weight lactone in challenging matrices. As a seasoned application scientist, I have compiled this resource to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your analytical methods effectively.
This compound (C18H34O2, MW: 282.46 g/mol ), also known as γ-octadecalactone, is a colorless, waxy solid with a faint fatty aroma.[1] Its insolubility in water and solubility in organic solvents like ethanol dictate the analytical approaches for its extraction and analysis.[1] This guide will address common challenges, particularly matrix effects, encountered during its quantification by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in γ-stearolactone analysis?
A1: Matrix effects are the alteration of an analyte's signal (either suppression or enhancement) caused by co-eluting compounds from the sample matrix.[2] In the analysis of γ-stearolactone, complex matrices such as plasma, cosmetic creams, or food products contain a myriad of compounds like lipids, proteins, and carbohydrates that can interfere with the analysis.[3]
-
In GC-MS , matrix components can accumulate in the injector port liner or the head of the analytical column. This can mask active sites where analytes might otherwise adsorb or degrade, leading to a phenomenon known as matrix-induced enhancement , which results in an artificially high signal.[4][5]
-
In LC-MS/MS , co-eluting matrix components can compete with γ-stearolactone for ionization in the mass spectrometer's source, typically leading to ion suppression and a decreased signal.
These effects can lead to inaccurate quantification, poor method reproducibility, and compromised sensitivity.
Q2: Which analytical technique is better for γ-stearolactone analysis: GC-MS or LC-MS/MS?
A2: The choice between GC-MS and LC-MS/MS depends on the specific requirements of your assay, including the sample matrix, required sensitivity, and available instrumentation. Both techniques have been successfully used for the analysis of lactones.[6]
-
GC-MS is well-suited for volatile and semi-volatile compounds. Given γ-stearolactone's relatively high molecular weight, it is considered a semi-volatile compound. GC-MS often provides excellent chromatographic resolution and is a robust technique. However, derivatization may be necessary to improve its volatility and chromatographic behavior.
-
LC-MS/MS is highly sensitive and specific, particularly when operated in Multiple Reaction Monitoring (MRM) mode.[7] It is well-suited for analyzing compounds in complex biological fluids with minimal sample cleanup. For γ-stearolactone, LC-MS/MS can offer very low detection limits without the need for derivatization.
The following table provides a general comparison:
| Feature | GC-MS | LC-MS/MS |
| Analyte Volatility | Requires semi-volatile to volatile analytes. | Suitable for a wide range of polarities and volatilities. |
| Derivatization | May be required for γ-stearolactone to improve volatility and peak shape. | Generally not required. |
| Sensitivity | Good, with LODs typically in the low ng/mL to µg/mL range.[8] | Excellent, with LODs often in the pg/mL to low ng/mL range.[9] |
| Selectivity | Good, especially with high-resolution MS. | Excellent, especially in MRM mode.[7] |
| Matrix Effects | Primarily matrix-induced enhancement.[4] | Primarily ion suppression. |
| Typical Matrices | Food, flavors, cosmetics.[8][10] | Biological fluids, pharmaceuticals.[9][11] |
Q3: What is the most effective way to compensate for matrix effects?
A3: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) . A SIL-IS, such as deuterated γ-stearolactone, is chemically identical to the analyte but has a different mass. It is added to the sample at the beginning of the sample preparation process and experiences the same extraction inefficiencies and matrix effects as the analyte. By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved.
If a SIL-IS is not available, a structural analogue can be used, but it may not perfectly mimic the behavior of the analyte. Matrix-matched calibration curves, where standards are prepared in a blank matrix identical to the sample, are another effective strategy, especially in GC-MS.[5]
Troubleshooting Guide
This section addresses common issues encountered during the analysis of γ-stearolactone.
GC-MS Troubleshooting
Problem: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause 1: Active Sites in the GC System.
-
Explanation: this compound, with its polar lactone group, can interact with active sites (silanol groups) in the injector liner, on the column, or in the transfer line, leading to peak tailing.
-
Solution:
-
Use a deactivated inlet liner: Regularly replace the liner with a fresh, deactivated one.
-
Column Maintenance: Trim the first 10-20 cm of the analytical column to remove accumulated non-volatile matrix components and active sites.
-
Derivatization: Consider derivatizing the hydroxyl group that can be formed upon ring-opening to a less polar functional group.
-
-
-
Possible Cause 2: Inappropriate Injection Temperature.
-
Explanation: If the injector temperature is too low, the high-molecular-weight γ-stearolactone may not vaporize completely or quickly, leading to broad or tailing peaks.
-
Solution: Optimize the injector temperature. A starting point for a semi-volatile compound like γ-stearolactone would be around 250-280°C.
-
-
Possible Cause 3: Column Overload.
-
Explanation: Injecting too much analyte can saturate the stationary phase, leading to fronting peaks.
-
Solution: Dilute the sample or reduce the injection volume.
-
Problem: Low or No Signal (Poor Sensitivity)
-
Possible Cause 1: Analyte Loss During Sample Preparation.
-
Explanation: this compound may be lost during extraction or cleanup steps due to incomplete extraction, adsorption to labware, or evaporation.
-
Solution:
-
Optimize Extraction: Ensure the chosen extraction solvent and conditions are optimal for γ-stearolactone.
-
Use an Internal Standard: A SIL-IS will help to monitor and correct for recovery losses.
-
Careful Evaporation: If an evaporation step is necessary, use a gentle stream of nitrogen and avoid excessive heat.
-
-
-
Possible Cause 2: Inefficient Transfer to the Column.
-
Explanation: As a semi-volatile compound, γ-stearolactone may condense in cooler spots within the injector if the temperature is not uniform.
-
Solution: Ensure the injector is properly heated and consider using a pulsed splitless or on-column injection technique.
-
LC-MS/MS Troubleshooting
Problem: Weak or No Signal
-
Possible Cause 1: Ion Suppression.
-
Explanation: Co-eluting matrix components, especially lipids and phospholipids from plasma or cream bases, can severely suppress the ionization of γ-stearolactone in the ESI source.
-
Solution:
-
Improve Sample Cleanup: Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.
-
Chromatographic Separation: Optimize the LC gradient to separate γ-stearolactone from the bulk of the matrix components.
-
Dilution: Diluting the sample can reduce the concentration of interfering species.
-
-
-
Possible Cause 2: Suboptimal MS Parameters.
-
Explanation: The ionization and fragmentation of γ-stearolactone are highly dependent on the MS source and collision energy parameters.
-
Solution:
-
Tune the Instrument: Ensure the mass spectrometer is properly tuned and calibrated.
-
Optimize Source Parameters: Infuse a standard solution of γ-stearolactone to optimize the spray voltage, gas flows, and temperatures.
-
Optimize MRM Transitions: Determine the optimal precursor ion (likely [M+H]+ or [M+Na]+) and product ions, as well as the collision energy for each transition. For a C18 lactone, a common fragment ion would be related to the lactone ring structure.
-
-
Problem: Inconsistent Results (Poor Precision)
-
Possible Cause 1: Variability in Sample Preparation.
-
Explanation: Inconsistent recovery during extraction or incomplete removal of matrix components can lead to high variability.
-
Solution:
-
Automate Sample Preparation: If possible, use automated systems for LLE or SPE to improve consistency.
-
Use a SIL-IS: An isotopically labeled internal standard is the most effective way to correct for variability in sample preparation and matrix effects.
-
-
-
Possible Cause 2: Matrix Effects Varying Between Samples.
-
Explanation: The composition of the matrix can differ from sample to sample, leading to variable ion suppression or enhancement.
-
Solution:
-
Matrix-Matched Calibrants: Prepare calibration standards in a representative blank matrix.
-
Standard Addition: For a small number of samples, the method of standard addition can be used to correct for matrix effects in each individual sample.
-
-
Experimental Workflows & Protocols
Workflow for Method Development and Troubleshooting
Workflow for method development and troubleshooting.
Protocol 1: Extraction of γ-Stearolactone from a Cosmetic Cream for GC-MS Analysis
This protocol is adapted from methods used for the analysis of fragrance allergens and other semi-volatile compounds in cosmetic products.[8][12]
-
Sample Preparation:
-
Weigh 0.5 g of the cosmetic cream into a 15 mL centrifuge tube.
-
Add 50 µL of an internal standard solution (e.g., deuterated γ-stearolactone or a similar long-chain lactone at 10 µg/mL in ethanol).
-
Add 5 mL of ethanol and vortex for 2 minutes to disperse the cream.
-
Place the tube in an ultrasonic bath for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Optional Cleanup (if high lipid content): Perform a Solid-Phase Extraction (SPE) using a C18 cartridge. Condition the cartridge with 5 mL of methanol followed by 5 mL of ethanol. Load the extract and elute with 5 mL of methanol.
-
Evaporate the solvent to approximately 1 mL under a gentle stream of nitrogen.
-
Transfer to a 2 mL autosampler vial for GC-MS analysis.
-
-
GC-MS Parameters:
| Parameter | Recommended Setting |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Mode | Splitless (1 µL) |
| Injector Temp. | 280 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 10 min |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| SIM Ions | Monitor characteristic ions for γ-stearolactone (e.g., m/z 85, and the molecular ion if visible) |
Protocol 2: Extraction of γ-Stearolactone from Human Plasma for LC-MS/MS Analysis
This protocol is based on established methods for the extraction of small molecules from plasma.[13][14]
-
Sample Preparation:
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of an internal standard solution (e.g., deuterated γ-stearolactone at 50 ng/mL in methanol).
-
Add 400 µL of ice-cold acetonitrile containing 1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50:50 (v/v) methanol:water.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Parameters:
| Parameter | Recommended Setting |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be optimized, but a potential transition for γ-stearolactone ([M+H]+ = 283.3) could be 283.3 -> 85.1 (lactone ring fragment) and 283.3 -> [another characteristic fragment] |
Diagram of a Solid-Phase Extraction (SPE) Workflow
Solid-Phase Extraction (SPE) workflow for sample cleanup.
Quantitative Performance Data (Exemplary)
The following table provides typical performance data that can be expected for the analysis of long-chain lactones in complex matrices, based on published methods for similar analytes. These values should be established and validated for each specific method and laboratory.
| Parameter | GC-MS (Cosmetic Matrix)[8] | LC-MS/MS (Plasma Matrix)[9] |
| Linear Range | 0.1 - 10 µg/g | 1 - 500 ng/mL |
| LOD | 0.03 - 0.4 µg/g | 0.02 - 0.58 ng/mL |
| LOQ | 0.1 - 1.2 µg/g | 1 ng/mL |
| Recovery | 80 - 120% | 85 - 115% |
| Precision (RSD) | < 10% | < 15% |
References
- 1. gamma-OCTADECALACTONE | C18H34O2 | CID 10396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sensory-Directed Identification of Creaminess-Enhancing Semi-Volatile Lactones in Crumb Chocolate [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. benchchem.com [benchchem.com]
- 7. forensicrti.org [forensicrti.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Solid-Phase Extraction Sorbents for Monitoring the In Vivo Intestinal Survival and Digestion of Kappa-Casein-Derived Caseinomacropeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. matheo.uliege.be [matheo.uliege.be]
- 13. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Enantioselective Separation of Gamma-Stearolactone Isomers
Welcome to the dedicated technical support center for the enantioselective separation of gamma-stearolactone (also known as γ-octadecalactone). This guide is designed for researchers, analytical scientists, and professionals in drug development and flavor/fragrance industries who are navigating the complexities of resolving the (R)- and (S)-enantiomers of this long-chain, chiral molecule. Here, you will find practical, in-depth guidance presented in a direct question-and-answer format to address common challenges and streamline your method development process.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the separation of this compound enantiomers.
Q1: What makes the enantioselective separation of this compound challenging?
A1: The primary challenge lies in the fact that enantiomers possess identical physical and chemical properties in an achiral environment. They have the same boiling point, solubility, and mass spectrum, making them indistinguishable by standard chromatographic techniques. Separation is only possible in a chiral environment where the transient diastereomeric complexes formed between each enantiomer and a chiral selector have different energy states. Additionally, this compound's long C14 alkyl chain (a tetradecyl group) imparts significant hydrophobicity, which can lead to issues like poor solubility in certain mobile phases and strong, non-specific interactions with the stationary phase, potentially causing peak tailing.
Q2: Which chromatographic techniques are most effective for separating this compound enantiomers?
A2: Three primary techniques are well-suited for this challenge:
-
High-Performance Liquid Chromatography (HPLC): Particularly in normal-phase mode, HPLC using polysaccharide-based chiral stationary phases is a robust and widely successful approach for lactone separations.[1][2]
-
Supercritical Fluid Chromatography (SFC): SFC is often superior to HPLC for chiral separations due to its use of supercritical CO₂ as the main mobile phase component. This results in lower viscosity, allowing for higher flow rates, faster analysis times, and reduced consumption of organic solvents.[3] It is highly effective for non-polar compounds like this compound.
-
Gas Chromatography (GC): Chiral GC using capillary columns coated with cyclodextrin derivatives is a powerful technique for volatile and semi-volatile compounds, including many lactones found in flavors and fragrances.[4][5][6]
Q3: What type of chiral stationary phase (CSP) should I start with?
A3: The choice of CSP is the most critical factor in achieving separation. Based on extensive literature for lactones and long-chain fatty compounds, the following are recommended starting points:
-
For HPLC/SFC: Polysaccharide-based CSPs are the gold standard. Columns derived from amylose or cellulose coated with phenylcarbamate derivatives show broad enantioselectivity for a vast range of chiral compounds, including lactones.[2][7] Excellent starting choices include columns with amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector.
-
For GC: Cyclodextrin-based capillary columns are most common. Derivatized β- and γ-cyclodextrins are particularly effective for resolving lactone enantiomers by forming temporary inclusion complexes with the analytes.[4][6][8]
Q4: How does the long alkyl chain of this compound affect the separation?
A4: The C14 alkyl chain significantly influences the molecule's chromatographic behavior. Its non-polar nature dictates mobile phase selection, often favoring normal-phase (e.g., hexane/alcohol mixtures) or SFC conditions. This hydrophobicity can also lead to secondary, non-enantioselective interactions with the stationary phase support or linker, which is a common cause of peak tailing.[9] Managing these secondary interactions is key to achieving sharp, symmetrical peaks and, consequently, better resolution.
Part 2: Troubleshooting Guide
This guide provides systematic solutions to common problems encountered during the enantioselective separation of this compound.
Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Symptom: The enantiomers elute as a single peak or as poorly separated shoulders.
Troubleshooting Workflow for Poor Resolution
References
reducing by-product formation in gamma-stearolactone synthesis
Technical Support Center: Gamma-Stearolactone Synthesis
Welcome to the technical support guide for the synthesis of this compound (also known as 4-octadecanolide).[1][2][3] This resource is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of minimizing by-product formation and optimizing your reaction outcomes.
Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific issues that may arise during the acid-catalyzed synthesis of this compound from oleic acid. The primary reaction involves the isomerization of the double bond in oleic acid, followed by intramolecular cyclization (lactonization).[4][5]
Issue 1: Low Overall Yield of Lactones
Question: My reaction has gone to completion, but the overall yield of both gamma- and delta-stearolactone is significantly lower than expected. What are the likely causes and how can I improve it?
Answer:
Low overall lactone yield in the acid-catalyzed reaction of oleic acid is typically due to incomplete reaction, degradation of the product, or the formation of non-lactone by-products.
Probable Causes & Solutions:
-
Incomplete Double Bond Isomerization: The crucial first step is the migration of the Δ9 double bond of oleic acid to the Δ4 position for gamma-lactone formation or the Δ5 position for delta-lactone formation.[4] Insufficient acid strength or concentration can lead to an incomplete reaction.
-
Formation of Estolides (Oligomers): A significant side reaction is the intermolecular esterification between the hydroxy fatty acid intermediate and another molecule of oleic acid, forming oligomeric estolides.[4] This is particularly prevalent at higher temperatures and reactant concentrations.
-
Recommendation: Consider using a polar, non-participating solvent such as methylene chloride to dilute the reactants, which can disfavor the bimolecular oligomerization reaction.[4]
-
-
Sub-optimal Reaction Temperature: The reaction temperature influences both the rate of reaction and the equilibrium between different products.
-
Recommendation: For sulfuric acid-catalyzed reactions, a temperature of around 50°C is often a good starting point, though this can favor the gamma-lactone over the delta-lactone.[4] Lower temperatures may slow the reaction down, requiring longer reaction times.
-
Issue 2: High Levels of Delta-Stearolactone By-product
Question: My primary goal is to synthesize this compound, but I am observing a high proportion of the delta-stearolactone isomer in my final product. How can I improve the regioselectivity for the gamma-isomer?
Answer:
The formation of both gamma- and delta-stearolactone is common, as they are formed from the cyclization of closely related carbocation intermediates. The ratio of these isomers is highly sensitive to the reaction conditions. The gamma-lactone is generally the thermodynamically more stable product.[4]
Probable Causes & Solutions:
-
Reaction Temperature: Temperature is a critical factor controlling the regioselectivity of the lactonization. Lower temperatures tend to favor the formation of the delta-lactone.[4]
-
Recommendation: Increasing the reaction temperature can shift the equilibrium towards the more stable gamma-lactone. For example, with sulfuric acid in methylene chloride, increasing the temperature from room temperature to 50°C has been shown to decrease the δ/γ ratio significantly.[4]
-
-
Choice of Acid Catalyst: Different acids can exhibit different selectivities.
Data Summary: Effect of Temperature on Lactone Ratio
| Catalyst | Solvent | Temperature (°C) | δ/γ Ratio | Total Lactone Yield (%) |
| H₂SO₄ (2 eq.) | Methylene Chloride | Room Temp | ~15:1 | ~50 |
| H₂SO₄ (2 eq.) | Methylene Chloride | 50 | ~0.3:1 | ~75 |
| HClO₄ (1 eq.) | None | 50 | ~3.1:1 | Modest |
Data synthesized from literature reports.[4]
Issue 3: Formation of Polymeric By-products (Estolides)
Question: After my reaction, I have a significant amount of a waxy or polymeric material that is difficult to separate from my desired lactone. What is this, and how can I prevent its formation?
Answer:
This material is likely composed of estolides, which are oligomers formed from the intermolecular esterification of hydroxy-stearic acid intermediates.[4] Their formation competes with the desired intramolecular lactonization.
Probable Causes & Solutions:
-
High Reactant Concentration: The formation of estolides is a bimolecular process, and its rate is therefore highly dependent on the concentration of the reactants.
-
Recommendation: Employing a solvent, such as a non-participating polar solvent, can reduce the concentration of the reactive intermediates and thus suppress estolide formation.[4]
-
-
Prolonged Reaction Times at Elevated Temperatures: While higher temperatures can favor gamma-lactone formation, extended reaction times can also promote side reactions like oligomerization.
-
Recommendation: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time that maximizes lactone formation while minimizing by-products.
-
Workflow for Minimizing By-product Formation
Caption: Workflow for optimizing this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of acid-catalyzed lactonization of oleic acid?
The reaction proceeds through an initial protonation of the double bond of oleic acid, forming a carbocation. This is followed by a series of hydride and proton shifts, effectively "walking" the carbocation along the carbon chain. When the positive charge is at the C4 or C5 position, the carboxyl group acts as an intramolecular nucleophile, attacking the carbocation to form a five-membered (gamma) or six-membered (delta) ring, which upon deprotonation yields the lactone.[4][5]
Q2: Are there alternative, non-acidic methods for synthesizing this compound?
Yes, biocatalytic and enzymatic methods exist for the synthesis of lactones, though they are often less direct for this compound from oleic acid. These methods typically involve the hydroxylation of a fatty acid at a specific position, followed by β-oxidation to shorten the chain to the appropriate length for lactonization.[7][8][9] For instance, some microorganisms can convert oleic acid into 10-hydroxystearic acid, which can then be a precursor for other lactones.[10][11] These methods can offer high stereoselectivity but may require more complex process development.
Q3: How can I effectively purify this compound from the reaction mixture?
Purification can be challenging due to the similar physical properties of the by-products. A multi-step approach is often necessary:
-
Extraction: After quenching the reaction, perform a liquid-liquid extraction to separate the organic products from the aqueous acid phase. Diethyl ether has been shown to be an effective extraction solvent for lactones.[12]
-
Distillation: Vacuum distillation can be used to separate the lactones from non-volatile polymeric material (estolides).[13][14]
-
Crystallization: this compound is a solid at room temperature.[4] Fractional crystallization can be an effective method to separate it from the often-liquid delta-lactone and other impurities.
Q4: What are the best analytical techniques to monitor the reaction and quantify the products?
Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification is the most common and effective method.[12][15][16][17] GC-MS allows for the clear identification of gamma- and delta-stearolactone isomers and other potential by-products based on their mass spectra and retention times.
Analytical Workflow Diagram
Caption: Analytical workflow for reaction monitoring.
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of this compound
-
To a stirred solution of oleic acid (1 equivalent) in methylene chloride (100% wt/vol), add concentrated sulfuric acid (2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 50°C and maintain this temperature.
-
Monitor the reaction progress by taking aliquots, quenching them in water, extracting with diethyl ether, and analyzing by GC.
-
Once the reaction has reached the desired conversion (typically 24 hours), cool the mixture to room temperature and slowly pour it over ice water to quench the reaction.
-
Separate the organic layer and extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution until effervescence ceases, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: GC-MS Analysis of Lactone Products
-
Sample Preparation: Dilute a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Column: Use a non-polar or medium-polarity column, such as one with a (35%-phenyl)-methylpolysiloxane stationary phase, for good separation of the isomers.[17]
-
GC Conditions:
-
Injector Temperature: 260°C
-
Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min)
-
Oven Program: Start at 60°C (hold for 1 min), ramp to 240°C at 8°C/min, then ramp to 260°C at 10°C/min (hold for 5-10 min).[17]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Identification: Compare the mass spectra and retention times of the peaks in your sample to those of authentic standards or literature data. The mass spectrum of stearolactone will show a molecular ion peak at m/z 282.[4]
References
- 1. gamma-OCTADECALACTONE | C18H34O2 | CID 10396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gamma-octadecalactone, 502-26-1 [thegoodscentscompany.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Lactones from Unspecific Peroxygenase-Catalyzed In-Chain Hydroxylation of Saturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Attempt to Develop an Effective Method for the Separation of Gamma-Decalactone from Biotransformation Medium [mdpi.com]
- 13. JPS5927881A - Purification of gamma-butyrolactone - Google Patents [patents.google.com]
- 14. JP4348890B2 - Method for purifying gamma-butyrolactone - Google Patents [patents.google.com]
- 15. scispace.com [scispace.com]
- 16. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CN109613141B - Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Long-Term Stability of Gamma-Stearolactone Standards
Welcome to the technical support center for gamma-stearolactone. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical information, troubleshooting advice, and detailed protocols to ensure the long-term stability and integrity of your this compound standards. As Senior Application Scientists, we have synthesized our expertise to offer you a comprehensive resource grounded in scientific principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
A1: this compound, also known as γ-octadecalactone, is a fatty lactone with the chemical formula C₁₈H₃₄O₂ and a molecular weight of 282.5 g/mol .[1][2] It is a colorless solid or a clear, colorless liquid characterized by a faint, waxy, or fatty aroma.[2][3] This compound is practically insoluble in water but exhibits solubility in ethanol.[1][4] Its CAS number is 502-26-1.[1][3][5]
| Property | Value |
| Molecular Formula | C₁₈H₃₄O₂ |
| Molecular Weight | 282.5 g/mol [1] |
| CAS Number | 502-26-1[1][3] |
| Appearance | Colorless solid or clear, colorless liquid[3] |
| Odor | Very weak, waxy, fatty aroma[3] |
| Solubility | Practically insoluble in water; Soluble in ethanol[1][4] |
Q2: What is the primary cause of instability in this compound standards?
A2: The principal cause of instability for this compound, as with other lactones, is its susceptibility to hydrolysis.[6] The five-membered lactone ring is prone to cleavage of its cyclic ester bond, particularly in the presence of water, which results in the formation of the corresponding open-chain hydroxy acid, in this case, gamma-hydroxystearic acid.[3][7] This hydrolytic degradation is catalyzed by both acidic and basic conditions and is accelerated by elevated temperatures.[6][8][9]
Q3: Why is it crucial to maintain the stability of this compound standards?
Q4: How should I store pure, solid this compound?
A4: For optimal long-term stability, pure, solid this compound should be stored at or below -20°C.[10][11] It is essential to keep it in a tightly sealed, amber vial to protect it from moisture and light.[10][11] Storing it under an inert atmosphere, such as argon or nitrogen, is also recommended to prevent potential oxidative degradation.[10]
Q5: What is the best practice for preparing and storing this compound stock solutions?
A5: The best practice is to prepare fresh stock solutions for each experiment to ensure the highest accuracy.[10][11] If a stock solution must be prepared in advance and stored, it is crucial to use an anhydrous, aprotic solvent like high-purity DMSO or ethanol. For extended storage, these solutions should be kept in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[6] Avoid using aqueous buffers for long-term storage of stock solutions due to the significant risk of hydrolysis.[6]
Troubleshooting Guide
Issue 1: I am observing inconsistent results in my assays using a this compound standard.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Degradation of the standard solution | Prepare a fresh stock solution of this compound for each experiment. If using a previously prepared stock, verify its purity using a suitable analytical method like HPLC or GC-MS before use. | This compound can hydrolyze over time in solution, especially if any moisture is present. Freshly prepared solutions ensure the concentration is accurate. |
| Improper storage of the standard | Ensure your solid and solution standards are stored under the recommended conditions: ≤-20°C for solids, -80°C for solutions in anhydrous aprotic solvents, protected from light and moisture. | Exposure to elevated temperatures, moisture, and light can accelerate the degradation of this compound. |
| Contamination of the solvent | Use only high-purity, anhydrous solvents for preparing stock solutions. Ensure that the solvents have been stored properly to prevent water absorption. | The presence of water in the solvent will facilitate the hydrolysis of the lactone ring. |
Issue 2: My analytical results show a peak that I suspect is a degradation product of this compound.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Hydrolysis of this compound | The primary degradation product is likely gamma-hydroxystearic acid. You can confirm this by running a forced degradation study (see protocol below) under acidic or basic conditions and monitoring the formation of this new peak. | The hydrolysis of the lactone ring opens it to form the corresponding hydroxy acid. This reaction is a well-established degradation pathway for lactones. |
| Oxidative or photodegradation | If the unexpected peak is not gamma-hydroxystearic acid, consider the possibility of oxidative or photodegradation. Perform a forced degradation study under oxidative (e.g., with H₂O₂) and photolytic conditions to see if the same peak is generated. | While hydrolysis is the most common degradation pathway, exposure to strong oxidizing agents or high-intensity light can lead to other degradation products. |
Experimental Protocols
This protocol outlines the best practices for storing and handling this compound to maintain its integrity.
Materials:
-
Pure, solid this compound
-
Anhydrous dimethyl sulfoxide (DMSO) or ethanol
-
Amber glass vials with Teflon-lined caps
-
Inert gas (argon or nitrogen)
-
Calibrated analytical balance
-
Micropipettes
Procedure for Storing Solid Standard:
-
Upon receipt, immediately place the sealed container of solid this compound in a freezer at ≤-20°C for long-term storage.
-
For weighing, allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the solid.
-
After dispensing the required amount, flush the vial with an inert gas, securely cap it, and promptly return it to the freezer.
Procedure for Preparing and Storing Stock Solutions:
-
Accurately weigh the desired amount of solid this compound in a tared amber vial.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve the target concentration.
-
Vortex the solution until the solid is completely dissolved.
-
If the solution is to be stored, dispense it into single-use aliquots in amber vials.
-
Flush the headspace of each vial with an inert gas before capping tightly.
-
Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.
A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of your analytical method.[11][12] This protocol provides a general framework; the specific conditions may need to be adjusted to achieve a target degradation of 5-20%.[13]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent like acetonitrile or methanol.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid (HCl).
-
Incubate the mixture at 60°C.
-
Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Before analysis, neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (NaOH) and dilute with the mobile phase.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide (NaOH).
-
Incubate the mixture at room temperature.
-
Withdraw samples at various time points (e.g., 1, 2, 4, 8 hours).
-
Before analysis, neutralize the samples with an equivalent amount of 0.1 M HCl and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature and protect it from light.
-
Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours) and dilute with the mobile phase for analysis.
-
-
Thermal Degradation (in solution):
-
Incubate an aliquot of the stock solution at 60°C, protected from light.
-
Withdraw samples at various time points (e.g., 1, 3, 7 days) and dilute with the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample, wrapped in aluminum foil, under the same temperature conditions.
-
Analyze both the exposed and control samples at appropriate time intervals.
-
3. Sample Analysis:
-
Analyze the stressed samples, along with an unstressed control, using a stability-indicating analytical method, such as the HPLC method described below.
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent this compound peak.
Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study of this compound.
This protocol provides a starting point for an HPLC method to separate this compound from its primary hydrolysis product, gamma-hydroxystearic acid. Note: This method should be validated for your specific application to ensure it is stability-indicating.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | A system with a gradient pump, autosampler, and UV or ELSD detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 1% Acetic Acid in Water |
| Mobile Phase B | Methanol |
| Gradient | Start with a suitable ratio of A:B (e.g., 20:80), then ramp up to a higher concentration of B over ~20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detector | UV at 205-210 nm (for underivatized compounds) or Evaporative Light Scattering Detector (ELSD)[14][15] |
| Injection Volume | 10 µL |
Rationale for Method Parameters:
-
A C18 column is a good starting point for separating the relatively nonpolar this compound from the more polar gamma-hydroxystearic acid.
-
A gradient elution is necessary to effectively separate the two compounds and any other potential impurities.
-
The addition of a small amount of acetic acid to the mobile phase helps to suppress the ionization of the carboxylic acid group on gamma-hydroxystearic acid, resulting in better peak shape.[14][15]
-
UV detection at low wavelengths (205-210 nm) can be used for compounds with weak chromophores, like fatty acids and lactones.[15] An ELSD is a good alternative for non-volatile analytes that lack a UV chromophore.[14]
Primary Degradation Pathway of this compound
Caption: The hydrolysis of this compound to gamma-hydroxystearic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. gamma-OCTADECALACTONE | C18H34O2 | CID 10396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Degradation pathway of homoserine lactone bacterial signal molecules by halogen antimicrobials identified by liquid chromatography with photodiode array and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gamma-octadecalactone, 502-26-1 [thegoodscentscompany.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Factors affecting the stability and repeatability of gamma camera calibration for quantitative imaging applications based on a retrospective review of clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photocatalytic Synthesis of γ-Lactones from Alkenes: High-Resolution Mass Spectrometry as a Tool To Study Photoredox Reactions [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. cdn2.hubspot.net [cdn2.hubspot.net]
- 12. longdom.org [longdom.org]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. aocs.org [aocs.org]
Validation & Comparative
A Comparative Analysis of Gamma-Stearolactone Across Diverse Fat Matrices: A Technical Guide
This guide provides a comprehensive comparative analysis of gamma-stearolactone (γ-stearolactone), a significant flavor and fragrance compound, across a variety of common dietary and industrial fats. Intended for researchers, scientists, and professionals in drug development and food science, this document delves into the prevalence of γ-stearolactone, its chemical significance, and the rigorous analytical methodologies required for its accurate quantification. Our objective is to present a scientifically sound comparison supported by experimental data and detailed protocols, empowering informed decisions in product development, quality control, and scientific research.
Introduction to this compound: Beyond the Aroma
This compound (C18H34O2), also known as γ-octadecalactone, is a naturally occurring lactone that contributes to the characteristic creamy, fatty, and waxy aroma profiles of many foods.[1][2] Its presence, even at trace levels, can significantly impact the sensory perception of a product. Beyond its role as a flavor compound, γ-stearolactone and other lactones are of interest for their potential biological activities and as precursors in the synthesis of specialty chemicals. The concentration of this lipophilic molecule varies considerably among different fat sources, influenced by factors such as the origin of the fat (animal or vegetable), the diet of the animal, processing methods, and storage conditions. Understanding these variations is critical for food formulation, flavor chemistry, and the development of oleochemicals.
Comparative Abundance of this compound in Various Fats
The concentration of γ-stearolactone is not uniform across different fat matrices. Dairy fats, in particular, are well-recognized for their lactone content, which contributes to their desirable flavor profiles. In contrast, the presence and concentration of γ-stearolactone in vegetable oils and other animal fats are less consistently documented. The following table summarizes available quantitative data for γ-stearolactone and other relevant γ-lactones in a selection of fats. It is important to note that direct comparisons between studies can be challenging due to variations in analytical methodologies.
| Fat Source | Gamma-Lactone | Concentration Range (µg/g) | Reference |
| Dairy Fats | |||
| Butterfat | γ-Dodecalactone | Present, enantiomeric excess of (R)-form | [3] |
| Cream | γ-Octalactone, γ-Decalactone, γ-Dodecalactone | Not explicitly quantified for stearolactone | [4] |
| Cheddar Cheese | γ-Octalactone, γ-Undecalactone, γ-Dodecalactone | Present, increases with maturity | [4] |
| Animal Fats | |||
| Beef Tallow | γ-Lactones | Present, contribute to sweet aroma | [5] |
| Lard (Pork Fat) | γ-Lactone | Imparts a deep-frying aroma | [6] |
| Vegetable Oils | |||
| Coconut Oil | γ-Nonalactone | Not explicitly quantified for stearolactone | [7][8] |
| Olive Oil | γ-Lactones | Generally low to non-detectable | [9][10] |
Key Insights:
-
Dairy products , particularly butter and aged cheeses, are generally rich sources of various γ-lactones, including the longer-chain lactones that contribute to creamy and buttery notes.[3][4] The concentration of these lactones often increases during processing and aging due to the enzymatic and thermal degradation of precursor hydroxy fatty acids.
-
Animal fats like beef tallow and lard are known to contain γ-lactones that contribute to their characteristic cooked and roasted flavors.[5][6] The specific lactone profile can be influenced by the animal's diet and the rendering process.
-
Vegetable oils typically exhibit lower concentrations of γ-lactones compared to animal fats. While some, like coconut oil, are known for their lactone content (predominantly shorter-chain lactones like γ-nonalactone), others, such as olive oil, generally have very low or undetectable levels of these compounds.[7][8][9][10]
Experimental Protocol: Quantification of this compound in a Fat Matrix
Accurate and reproducible quantification of γ-stearolactone in complex lipid matrices requires a robust analytical methodology. The following protocol outlines a validated approach using solvent extraction followed by gas chromatography-mass spectrometry (GC-MS), a technique that offers high sensitivity and selectivity.[11]
Principle
This method is based on the extraction of lipophilic compounds, including γ-stearolactone, from the fat sample using an organic solvent. The extract is then concentrated and analyzed by GC-MS. Quantification is achieved by creating a calibration curve with a known standard of γ-stearolactone. For enhanced accuracy, especially in complex matrices, the use of a stable isotope-labeled internal standard is recommended.
Materials and Reagents
-
Solvents: Hexane (analytical grade), Methanol (analytical grade)[11]
-
Internal Standard (Optional but Recommended): Isotope-labeled γ-stearolactone (e.g., ¹³C-labeled)
-
Standard: this compound (≥98% purity)
-
Anhydrous Sodium Sulfate
-
Nitrogen gas (high purity)
-
Sample Vials (20 mL, screw-cap with PTFE-lined septa)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE)
Sample Preparation and Extraction
The causality behind the choice of solvent extraction lies in the lipophilic nature of γ-stearolactone. A non-polar solvent like hexane efficiently dissolves the fat matrix, while a more polar solvent like methanol can be used to partition and extract the slightly more polar lactones from the bulk triglycerides.
-
Sample Weighing: Accurately weigh approximately 0.5 g of the melted and homogenized fat sample into a 15 mL centrifuge tube.
-
Internal Standard Spiking (Optional): If using an internal standard, spike the sample with a known concentration at this stage. This self-validating step corrects for any analyte loss during sample preparation and analysis.
-
Solvent Addition: Add 1.5 mL of methanol to the centrifuge tube.
-
Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the lactones into the methanol phase.
-
Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the upper methanol layer from the lower lipid layer.
-
Collection of Extract: Carefully transfer the upper methanol layer to a clean vial.
-
Drying and Concentration: Pass the extract through a small column of anhydrous sodium sulfate to remove any residual water. Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 1 mL.
-
Filtration: Filter the concentrated extract through a 0.45 µm PTFE syringe filter into a GC vial.
GC-MS Analysis
The choice of a high-temperature capillary column is crucial to first elute the target lactones and then effectively "bake-out" the co-extracted triglycerides, preventing column contamination and ensuring method robustness.[11]
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B or equivalent[4]
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp 1: 10 °C/min to 250 °C, hold for 5 minutes
-
Ramp 2: 20 °C/min to 300 °C, hold for 5 minutes (column bake-out)
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. The characteristic ion for γ-lactones is m/z 85.[11] For γ-stearolactone, monitor ions such as m/z 85, 99, and the molecular ion if detectable.
Calibration and Quantification
-
Stock Solution: Prepare a stock solution of γ-stearolactone in methanol at a concentration of 1000 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of γ-stearolactone in the samples (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Calibration Curve: Inject each calibration standard into the GC-MS and plot the peak area of the target ion (m/z 85) against the concentration to generate a calibration curve. The linearity of the curve (R² > 0.99) validates the quantitative performance of the method.
-
Sample Quantification: Inject the prepared sample extracts and determine the concentration of γ-stearolactone by comparing the peak area to the calibration curve.
Visualizing the Workflow and Key Relationships
To provide a clear overview of the analytical process and the relationship between different fat types and their lactone content, the following diagrams are presented.
Caption: Experimental workflow for the quantification of γ-stearolactone in fat matrices.
Caption: Logical relationship between fat source and typical γ-lactone content.
Conclusion
This guide provides a comparative overview of γ-stearolactone in various fats, highlighting the significantly higher concentrations found in dairy and animal fats compared to most vegetable oils. The detailed GC-MS protocol offers a robust and validated method for the accurate quantification of this important flavor compound. The presented information and methodologies are intended to serve as a valuable resource for scientists and researchers in the fields of food science, flavor chemistry, and oleochemistry, facilitating further research and development in these areas. The self-validating nature of the described protocol, particularly with the inclusion of an internal standard, ensures the generation of trustworthy and reproducible data, which is paramount for scientific integrity.
References
- 1. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 2. gamma-octadecalactone, 502-26-1 [thegoodscentscompany.com]
- 3. Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. beef tallow flavor [thegoodscentscompany.com]
- 6. Formation Mechanism of Lipid and Flavor of Lard Under the Intervention of Heating Temperature via UPLC-TOF-MS/MS with OPLS-DA and HS-GC-IMS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. tofwerk.com [tofwerk.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comparative Sensory and Instrumental Analysis of Gamma-Stearolactone and Delta-Stearolactone
Introduction: The Subtle Complexity of High Molecular Weight Lactones
In the vast landscape of flavor and fragrance compounds, lactones represent a class of cyclic esters renowned for their diverse and impactful sensory profiles. While short- and medium-chain lactones, such as γ-decalactone (peach) and δ-decalactone (creamy, coconut), are well-characterized and widely utilized, their long-chain counterparts remain a more specialized area of study. This guide provides an in-depth comparison of the sensory and physicochemical properties of two C18 isomers: gamma-stearolactone (γ-octadecalactone) and delta-stearolactone (δ-octadecalactone).
Structural and Physicochemical Properties: The Foundation of Sensory Perception
The fundamental difference between γ- and δ-stearolactone lies in the structure of their cyclic ester rings. The γ-lactone possesses a five-membered ring (a tetrahydrofuranone core), while the δ-lactone features a six-membered ring (a tetrahydropyranone core). This seemingly minor variation in ring size profoundly influences the molecule's three-dimensional shape, stability, and interaction with sensory receptors.
Below is a diagram illustrating the structural relationship between the parent hydroxy acid and the resulting lactone isomers.
Caption: Formation of γ- and δ-stearolactone from their hydroxy acid precursors.
This structural variance impacts key physical properties that govern their behavior in a product matrix and during consumption.
| Property | γ-Stearolactone (γ-Octadecalactone) | δ-Stearolactone (δ-Octadecalactone) | Causality and Sensory Implication |
| Molecular Formula | C₁₈H₃₄O₂ | C₁₈H₃₄O₂ | Identical formula, differences arise from isomeric structure. |
| Molecular Weight | 282.5 g/mol [1] | 282.5 g/mol [2] | High molecular weight contributes to low volatility and a likely significant role in mouthfeel and texture over potent aroma. |
| Melting Point | 36.0 to 40.0 °C[3] | 33.0 to 39.0 °C[4] | Both are solid at room temperature, suggesting they require heat or dissolution in a fat phase to be sensorially active. Their melting behavior in the mouth could be a key sensory cue.[5] |
| Boiling Point | 374.0 to 375.0 °C[3] | 374.0 to 376.0 °C[4] | Very high boiling points confirm their low volatility, meaning they are perceived more retronasally (in-mouth) than orthonasally (sniffing). |
| Vapor Pressure | ~0.000007 mmHg @ 25°C (est.)[3] | ~0.000007 mmHg @ 25°C (est.)[4] | Extremely low vapor pressure limits their contribution to ambient or top-note aroma. |
| Solubility | Insoluble in water; Soluble in alcohol[1][3] | Insoluble in water; Soluble in alcohol[2][4] | Lipophilicity dictates their primary application in fat-based systems (dairy, oils, emulsions) where they can readily dissolve and interact with other components. |
Comparative Sensory Profile: From Aroma to Mouthfeel
Based on qualitative descriptors from flavor and fragrance industry databases, a comparative sensory profile can be constructed. The primary distinction appears to be the emergence of a "savory" or "buttery" character in the delta isomer.
| Sensory Attribute | γ-Stearolactone | δ-Stearolactone | Commentary |
| Aroma Family | Fatty, Waxy | Fatty, Waxy, Buttery | Both share a foundational fatty/waxy character typical of long-chain lipids. |
| Primary Descriptors | Waxy, Fatty[3] | Fatty, Waxy, Savory[2][4] | The delta isomer introduces a savory complexity not described for the gamma version. |
| Secondary Descriptors | Very weak aroma[1] | Fatty butter-like[6] | This suggests the delta isomer may have a more distinct and potentially more impactful flavor identity, leaning towards dairy-fat notes. |
| Hypothesized Mouthfeel | Contributes to creaminess, potential influence on melting perception[5] | Contributes to creaminess, potential influence on melting perception[5] | Research suggests that rather than contributing a strong aroma, these molecules may alter the physical sensation of fat in the oral cavity, enhancing perceptions of richness and lubricity.[5] |
The sensory experience of these compounds is multimodal, integrating olfaction (smell), gustation (taste), and tactile sensations (mouthfeel).[2][3][5] The perception of "creaminess" itself is a complex construct derived from milky flavor, smooth texture, and visual cues.[3][5] The stearolactones likely act as crucial chemical triggers for this integrated perception.
Experimental Protocol 1: Quantitative Descriptive Analysis (QDA) for High-Fat Sensory Matrices
To objectively quantify the sensory differences between γ- and δ-stearolactone, a QDA methodology with a panel trained specifically on fatty and textural attributes is required.[7][8][9]
Objective: To identify and quantify the key aroma, flavor, and mouthfeel attributes of γ-stearolactone and δ-stearolactone in a standardized high-fat medium.
Methodology:
-
Panelist Selection and Training:
-
Recruit 10-12 panelists screened for their ability to detect and describe differences in fatty and waxy stimuli.[8]
-
Conduct a multi-stage training program:
-
Lexicon Development: Panelists are presented with reference standards for fatty, waxy, buttery, savory, creamy, and mouth-coating attributes. They collaboratively develop a consensus lexicon to describe the samples.
-
Reference Standards:
-
Waxy: Food-grade carnauba wax emulsion.
-
Fatty: High-quality, fresh sunflower oil and beef tallow.
-
Buttery: Diacetyl solution, fresh unsalted butter.
-
Creamy/Mouthfeel: A series of milk samples with varying fat content (e.g., skim, 2%, whole, and light cream).[10]
-
-
Intensity Scaling: Panelists are trained to use a 15-cm unstructured line scale, anchored with "None" and "Very High," to rate the intensity of each attribute.[8]
-
-
-
Sample Preparation:
-
A deodorized, neutral-tasting base, such as a 10% milk fat cream or a standardized oil-in-water emulsion, is used as the evaluation matrix.
-
γ-stearolactone and δ-stearolactone are dissolved into the heated fat phase at a concentration determined by preliminary testing to be clearly perceptible but not overwhelming (e.g., 50-100 ppm). A control sample (matrix only) is also prepared.
-
Samples are homogenized, portioned into coded cups, and served at a controlled temperature (e.g., 40°C) to ensure the lactones are melted and fully integrated.
-
-
Evaluation Protocol:
-
Panelists evaluate the samples in individual sensory booths under controlled lighting.
-
The presentation order is randomized and balanced across panelists.
-
Panelists are instructed to first evaluate the orthonasal aroma (sniffing), then the full flavor and mouthfeel profile upon tasting.
-
A palate cleanser (e.g., unsalted crackers, room temperature water) and a mandatory rest period are enforced between samples to prevent sensory fatigue.
-
-
Data Analysis:
-
The intensity ratings from the line scales are converted to numerical data.
-
Analysis of Variance (ANOVA) is used to determine if there are significant differences between the samples for each attribute.
-
Principal Component Analysis (PCA) is employed to visualize the relationships between the samples and their sensory attributes, creating a sensory map of the products.[7]
-
Experimental Protocol 2: Gas Chromatography-Olfactometry (GC-O) for Instrumental-Sensory Correlation
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[11] This allows for the identification of specific chemical compounds responsible for key aroma notes.
Objective: To identify and characterize the aroma-active regions of γ- and δ-stearolactone as they elute from a GC column.
Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Methodology:
-
Sample Preparation:
-
Dilute solutions of pure γ-stearolactone and δ-stearolactone are prepared in a high-purity solvent like dichloromethane. The choice of solvent is critical to avoid co-elution with early-eluting compounds.[11]
-
Concentration should be optimized to provide a clear olfactory signal without overwhelming the assessor.
-
-
GC-MS-O Configuration:
-
Gas Chromatograph: Equipped with a high-temperature inlet (e.g., 270°C) to ensure complete vaporization of the high-boiling point lactones.
-
Column: A polar capillary column (e.g., a polyethylene glycol or "WAX" type) is recommended. This is a critical choice; a polar column will provide better separation and peak shape for the polar lactone functional group compared to a non-polar column.
-
Oven Program: A carefully optimized temperature program is required, starting at a moderate temperature (e.g., 100°C) and ramping up to a high final temperature (e.g., 250-260°C) to ensure the C18 lactones elute within a reasonable time.
-
Effluent Splitter: At the end of the column, the eluate is split, with approximately half directed to the Mass Spectrometer (MS) for chemical identification and the other half to a heated sniffing port for sensory detection.[12]
-
-
Olfactometry Protocol:
-
A trained assessor sniffs the effluent from the sniffing port throughout the GC run.
-
The assessor records the time, duration, intensity, and sensory descriptor of any detected odor.
-
This process is repeated multiple times with different assessors to ensure reproducibility.
-
-
Data Correlation:
-
The olfactometry data (aromagram) is aligned with the chromatogram from the MS detector.
-
This allows for the direct correlation of a specific aroma descriptor (e.g., "waxy," "buttery") with the chemical structure of the compound eluting at that exact time (γ- or δ-stearolactone).
-
Conclusion: A Tale of Two Isomers
The comparison between this compound and delta-stearolactone highlights a critical principle in sensory science: minor structural changes can lead to significant, albeit subtle, shifts in sensory perception.
-
This compound presents as a foundational waxy and fatty molecule. Its primary contribution in a food or flavor matrix is likely to be textural, enhancing the perception of richness and body without imparting a distinct flavor of its own.
-
Delta-Stearolactone , while sharing the waxy and fatty base, introduces a more complex and defined flavor dimension, characterized by savory and buttery notes. This makes it a more active flavor ingredient, capable of pushing a profile towards a creamy, dairy-like character.
For the drug development professional, these compounds offer potential as sophisticated excipients. Their ability to impart lubricity and a creamy mouthfeel could be invaluable in improving the palatability of oral suspensions, emulsions, or chewable formulations, effectively masking undesirable textures or off-notes from active pharmaceutical ingredients.
The experimental protocols detailed herein provide a robust framework for the objective evaluation of these and other high molecular weight flavor compounds. By combining trained panel descriptive analysis with precise instrumental techniques like GC-O, researchers can deconstruct the complex sensory contributions of these molecules and unlock their full potential in product formulation.
References
- 1. Mouthfeel of Food and Beverages: A Comprehensive Review of Physiology, Biochemistry, and Key Sensory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. Multimodal mechanisms of food creaminess sensation - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. Flavoromic determination of lactones in cheddar cheese by GC-MS-olfactometry, aroma extract dilution analysis, aroma recombination and omission analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multimodal mechanisms of food creaminess sensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sensorysociety.org [sensorysociety.org]
- 9. fiveable.me [fiveable.me]
- 10. uu.nl [uu.nl]
- 11. pfigueiredo.org [pfigueiredo.org]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of Gamma-Stearolactone: Chemical vs. Enzymatic Routes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of specialty chemicals, γ-stearolactone (also known as γ-octadecalactone) holds a significant position due to its versatile applications, ranging from flavor and fragrance compositions to potential use as a chiral building block in pharmaceutical synthesis. The synthesis of this C18 lactone can be broadly approached through two distinct paradigms: traditional chemical synthesis and modern enzymatic routes. This guide provides an in-depth, objective comparison of these methodologies, elucidating the underlying scientific principles, performance metrics, and environmental considerations to inform the selection of the most appropriate synthetic strategy for a given application.
The Chemical Approach: Baeyer-Villiger Oxidation
The cornerstone of chemical synthesis for converting cyclic ketones into lactones is the Baeyer-Villiger oxidation, a reliable and well-documented transformation first reported in 1899.[1] This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of a cyclic ketone precursor, in this case, cyclooctadecanone, to yield γ-stearolactone.
Mechanistic Rationale and Experimental Causality
The Baeyer-Villiger oxidation is typically effected by peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or by using hydrogen peroxide in conjunction with a Lewis acid catalyst. The accepted mechanism proceeds via the "Criegee intermediate".[2]
-
Carbonyl Activation: The reaction is initiated by the protonation of the carbonyl oxygen of cyclooctadecanone by the peroxyacid, which enhances the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The peroxyacid then performs a nucleophilic attack on the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Rearrangement: In the rate-determining step, one of the alkyl groups attached to the carbonyl carbon migrates to the adjacent oxygen of the peroxide group, leading to the cleavage of the weak O-O bond and the departure of a carboxylic acid. The migratory aptitude generally favors the more substituted carbon, which in the symmetric cyclooctadecanone is not a factor for regioselectivity.
-
Product Formation: The resulting oxocarbenium ion is then deprotonated to yield the final γ-stearolactone.
The choice of oxidant and solvent is critical. m-CPBA is highly effective but can be hazardous and generates a chlorinated benzoic acid byproduct. Greener alternatives involving hydrogen peroxide and a metal or Lewis acid catalyst are increasingly favored as they produce water as the primary byproduct.[3] Chlorinated solvents like dichloromethane are common due to their inertness and ability to dissolve the reactants, but their environmental impact is a significant drawback.
Caption: Chemical synthesis of γ-stearolactone via Baeyer-Villiger oxidation.
The Enzymatic Approach: Biocatalysis and Biotransformation
Enzymatic synthesis represents a paradigm shift towards greener, more selective, and sustainable chemical production. For γ-stearolactone, the primary enzymatic routes involve either the direct lactonization of a hydroxy fatty acid precursor using lipases or the multi-step biotransformation of unsaturated fatty acids by whole-cell microorganisms.
Mechanistic Rationale and Experimental Causality
1. Lipase-Catalyzed Intramolecular Esterification:
This approach utilizes lipases, which are hydrolases that can function in reverse in non-aqueous media to catalyze esterification. The substrate for this reaction is 4-hydroxystearic acid.
-
Enzyme Selection: Lipases, such as those from Candida antarctica (often immobilized as Novozym 435), are widely used due to their broad substrate specificity, stability in organic solvents, and high catalytic activity.[4]
-
Reaction Environment: The reaction is typically carried out in an organic solvent (e.g., toluene, hexane) under anhydrous conditions to shift the equilibrium towards ester (lactone) formation and prevent the competing hydrolysis reaction.
-
Mechanism: The lipase's active site, containing a catalytic triad (serine, histidine, aspartate), activates the carboxylic acid group of 4-hydroxystearic acid, forming an acyl-enzyme intermediate. The hydroxyl group at the C4 position of the same molecule then acts as the nucleophile, attacking the acyl-enzyme intermediate to form the cyclic ester (γ-stearolactone) and regenerate the free enzyme.
2. Whole-Cell Biotransformation:
A more complex and biomimetic approach involves the use of microorganisms, such as certain yeasts and bacteria, to convert readily available fatty acids like oleic acid into valuable lactones. This process leverages the cell's natural metabolic pathways. For the synthesis of a related compound, γ-dodecalactone, from oleic acid, the pathway involves:[5][6]
-
Hydration: The microorganism's hydratase enzymes catalyze the addition of water across the double bond of oleic acid to produce 10-hydroxystearic acid.
-
β-Oxidation: The resulting hydroxy fatty acid then undergoes several cycles of the β-oxidation pathway, shortening the carbon chain by two carbons in each cycle.
-
Lactonization: Once the chain is shortened to the appropriate length (e.g., 4-hydroxydodecanoic acid for γ-dodecalactone), the intermediate undergoes spontaneous or enzyme-assisted lactonization to form the final product. A similar pathway can be envisaged for γ-stearolactone from a suitable C18 hydroxy fatty acid precursor.
This method is advantageous as it can start from inexpensive, renewable feedstocks. However, it often requires extensive process optimization to maximize yields and can be sensitive to substrate and product inhibition.[7]
Caption: Enzymatic pathways for γ-lactone synthesis.
Performance Comparison at a Glance
The following table summarizes key performance indicators for the chemical and enzymatic synthesis of γ-stearolactone and its close analogs, highlighting the typical differences between the two approaches.
| Parameter | Chemical Synthesis (Representative) | Enzymatic Synthesis (Representative) |
| Method | Baeyer-Villiger Oxidation | Whole-Cell Biotransformation |
| Starting Material | Cyclooctadecanone | Oleic Acid |
| Catalyst/Reagent | m-CPBA or H₂O₂/Lewis Acid | Micrococcus luteus cells |
| Yield | Typically high, often >90% for Baeyer-Villiger reactions.[5] | 37% conversion of oleic acid to γ-dodecalactone.[6] |
| Enantiomeric Excess (ee) | Racemic (unless chiral catalysts/auxiliaries are used). | Can be highly enantioselective, depending on the enzyme. |
| Reaction Temperature | 0 °C to room temperature. | Ambient (e.g., 28-35 °C).[8] |
| Solvent | Chlorinated solvents (e.g., CH₂Cl₂). | Aqueous fermentation medium. |
| Key Advantages | High yields, well-established, applicable to various ketones. | Mild conditions, high selectivity, renewable feedstocks, environmentally benign.[9] |
| Key Disadvantages | Harsh reagents, hazardous byproducts, use of organic solvents, often lacks stereoselectivity. | Lower volumetric productivity, complex downstream processing, potential for substrate/product inhibition. |
Experimental Protocols
Protocol 1: Chemical Synthesis via Baeyer-Villiger Oxidation (Representative)
This protocol is a representative example of a Baeyer-Villiger oxidation and would require optimization for the specific substrate, cyclooctadecanone.
-
Dissolution: Dissolve cyclooctadecanone (1 equivalent) in dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.2 equivalents) in CH₂Cl₂ to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford γ-stearolactone.
Protocol 2: Enzymatic Synthesis via Whole-Cell Biotransformation (Representative for a γ-Lactone)
This protocol is based on the biotransformation of oleic acid to γ-dodecalactone and serves as a model for long-chain γ-lactone production.[6]
-
Inoculum Preparation: Cultivate Micrococcus luteus in a suitable growth medium for 24-48 hours at 28 °C with shaking.
-
Biotransformation Setup: In a fermentation vessel, prepare the biotransformation medium. Add the microbial culture to the medium.
-
Substrate Addition: Add oleic acid (as the substrate) to the culture. The concentration needs to be optimized to avoid toxicity.
-
Fermentation: Incubate the culture at 28 °C with agitation (e.g., 150 rpm) for several days (e.g., 5 days). Monitor the pH and substrate consumption periodically.
-
Extraction and Lactonization: After the incubation period, acidify the culture broth to facilitate the lactonization of the 4-hydroxy acid intermediate. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Concentrate the organic extract and purify the γ-lactone product using column chromatography or distillation.
Conclusion: A Choice Guided by Application and Philosophy
The choice between chemical and enzymatic synthesis of γ-stearolactone is not merely a technical decision but also a strategic one, influenced by factors such as cost, scale, desired purity, and commitment to sustainable practices.
Chemical synthesis via the Baeyer-Villiger oxidation offers a robust, high-yielding, and rapid method for producing γ-stearolactone. It is a well-understood and scalable process, making it suitable for bulk chemical production where stereochemistry is not a primary concern. However, its reliance on potentially hazardous reagents and organic solvents poses significant environmental and safety challenges.
Enzymatic synthesis , on the other hand, aligns with the principles of green chemistry. It operates under mild, aqueous conditions, utilizes renewable feedstocks, and can offer exquisite selectivity, which is paramount if a specific enantiomer of a substituted lactone is desired.[8] While challenges such as lower volumetric productivity and more complex downstream processing remain, ongoing advances in enzyme engineering and bioprocess optimization are continuously enhancing the economic viability and industrial appeal of biocatalytic routes.
For researchers and drug development professionals, the high selectivity of enzymatic methods can be a decisive advantage, potentially simplifying synthetic pathways and reducing the need for complex purification steps. As the chemical industry pivots towards greater sustainability, the enzymatic synthesis of compounds like γ-stearolactone is poised to become an increasingly important and competitive manufacturing strategy.
References
- 1. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Bacterial Biotransformation of Oleic Acid: New Findings on the Formation of γ-Dodecalactone and 10-Ketostearic Acid in the Culture of Micrococcus luteus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. New Biotransformation Process for Production of the Fragrant Compound γ-Dodecalactone from 10-Hydroxystearate by Permeabilized Waltomyces lipofer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized γ-Stearolactone
Introduction: The Importance of Unambiguous Structural Elucidation
In the fields of flavor chemistry, materials science, and pharmaceutical development, γ-stearolactone (also known as 4-octadecanolide) is a molecule of significant interest due to its waxy, fatty aroma and its potential as a biocompatible monomer. The synthesis of this C18 lactone, while achievable through several routes, culminates in a critical challenge: confirming that the desired molecular architecture has been successfully constructed. Failure to rigorously validate the structure can lead to erroneous downstream data and wasted resources.
This guide provides a comprehensive, multi-technique framework for the structural confirmation of synthesized γ-stearolactone. It is designed for researchers and drug development professionals, moving beyond a simple recitation of methods to explain the causality behind experimental choices. By integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we can build a self-validating analytical workflow that provides irrefutable evidence of the target molecule's identity and purity.
Context: A Common Synthesis Route
To understand the analytical challenges, we must first consider the starting point. A common and effective method for synthesizing γ-stearolactone involves the acid-catalyzed intramolecular cyclization of a corresponding hydroxy acid, which can be derived from oleic acid. One established method involves heating oleic acid with an aqueous solution of perchloric acid, which facilitates both hydration of the double bond and subsequent lactonization[1]. This process, while effective, can potentially yield isomers or unreacted starting material, necessitating the robust analytical confirmation detailed below.
The Analytical Workflow: A Triad of Evidence
No single analytical technique is sufficient to confirm a chemical structure. True confidence is achieved when multiple, independent methods provide converging lines of evidence. Our approach relies on a triad of core analytical techniques: NMR for mapping the carbon-hydrogen framework, IR for identifying key functional groups, and MS for confirming molecular weight and fragmentation patterns.
Caption: Overall workflow from synthesis to structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. By probing the magnetic environments of ¹H (proton) and ¹³C nuclei, we can map out the connectivity and chemical nature of the entire carbon-hydrogen framework.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified, dry γ-stearolactone sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an ideal solvent as it is chemically inert and its residual proton signal (at ~7.26 ppm) and carbon triplet (at ~77.16 ppm) serve as convenient internal references[2][3].
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to calibrate the chemical shift scale to 0.00 ppm.
-
Acquisition: Acquire ¹H and ¹³C{¹H} (proton-decoupled) spectra on a 400 MHz or higher field spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the crowded alkyl region of the spectrum.
-
Data Processing: Process the raw data (Free Induction Decay) with Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons corresponding to each peak.
Data Interpretation and Comparison
The key to confirmation is comparing the experimental data to expected values derived from established chemical shift principles[4][5][6].
¹H NMR Analysis: The long tetradecyl chain results in a large, overlapping signal for most of its methylene (CH₂) groups. The diagnostic signals are those on or near the lactone ring, which are shifted downfield due to the deshielding effect of the electron-withdrawing ester functional group.
| Expected Proton Environment | Expected δ (ppm) | Expected Multiplicity | Expected Integration | Rationale for Chemical Shift |
| -CH₃ (Terminal methyl) | ~0.88 | Triplet (t) | 3H | Standard terminal methyl group in a long alkyl chain. |
| -(CH₂)₁₂- (Bulk chain) | ~1.25 | Broad Multiplet (m) | 24H | Shielded alkyl protons, far from electronegative atoms. |
| -CH₂- (β to C=O) | ~1.65 | Multiplet (m) | 2H | Slightly deshielded due to proximity to the carbonyl group. |
| -CH₂- (α to C=O) | ~2.40 | Multiplet (m) | 2H | Significantly deshielded by the adjacent carbonyl group. |
| -CH- (γ to C=O, on ring) | ~4.45 | Multiplet (m) | 1H | Most deshielded proton, being attached to a carbon bonded to the ester oxygen. |
¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum should show 18 distinct signals, confirming the presence of 18 unique carbon atoms. The most diagnostic signals are the carbonyl carbon and the carbons of the lactone ring.
| Expected Carbon Environment | Expected δ (ppm) | Rationale for Chemical Shift |
| C=O (Lactone carbonyl) | ~177 | The carbonyl carbon is highly deshielded, typical for esters and lactones[6]. |
| -CH-O- (Ring carbon bonded to O) | ~81 | Deshielded due to direct attachment to the electronegative oxygen atom. |
| -CH₂- (Bulk chain) | ~22-35 | Standard chemical shift range for sp³ hybridized carbons in an alkyl chain. |
| -CH₂- (α to C=O) | ~29 | Deshielded by the adjacent carbonyl group. |
| -CH₂- (β to C=O) | ~28 | Slightly deshielded by the carbonyl group. |
| -CH₃ (Terminal methyl) | ~14 | Standard chemical shift for a terminal methyl carbon[7]. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups. For γ-stearolactone, the most critical feature is the carbonyl (C=O) group within the five-membered lactone ring.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the purified liquid or solid γ-stearolactone directly onto the ATR crystal. This technique requires minimal sample preparation.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-600 cm⁻¹.
Data Interpretation and Comparison
The defining characteristic of a γ-lactone is its C=O stretching frequency, which is elevated compared to open-chain esters or larger lactone rings due to ring strain[8][9].
| Functional Group | Expected Absorption (cm⁻¹) | Intensity | Rationale for Frequency |
| C=O Stretch (γ-Lactone) | 1760 - 1795 | Strong, Sharp | Five-membered rings introduce angle strain, which increases the energy (and thus frequency) of the C=O bond vibration. Saturated γ-lactones absorb at higher frequencies than δ-lactones (six-membered rings) or acyclic esters (1735-1750 cm⁻¹)[8][10]. |
| C-O Stretch | ~1150 - 1250 | Strong | Characteristic of the C-O single bond stretch within the ester group. |
| C-H Stretch (sp³) | ~2850 - 2960 | Strong | Corresponds to the stretching of C-H bonds in the long alkyl chain. |
The presence of a strong, sharp peak around 1770 cm⁻¹ is a crucial piece of evidence confirming the five-membered lactone ring structure[8].
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides two vital pieces of information: the exact molecular weight of the compound and structural clues from its fragmentation pattern.
Experimental Protocol: Electrospray Ionization (ESI)-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile[11].
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). ESI is a "soft" ionization technique that minimizes fragmentation, making it ideal for observing the molecular ion.
-
Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ and potentially the sodium adduct [M+Na]⁺ will be observed.
-
Tandem MS (MS/MS): To confirm the structure, perform a tandem MS (or MS²) experiment. Isolate the [M+H]⁺ ion (m/z 283.26) and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.
Data Interpretation and Comparison
The molecular formula of γ-stearolactone is C₁₈H₃₄O₂. Its monoisotopic mass is 282.2559 g/mol .
| Ion | Expected m/z | Significance |
| [M+H]⁺ | 283.26 | Confirms the molecular weight of the parent compound. |
| [M+Na]⁺ | 305.24 | A common adduct in ESI-MS, further confirming the molecular weight. |
| [M+H - H₂O]⁺ | 265.25 | A characteristic neutral loss for lactones, indicating the presence of the oxygen-containing ring[12]. |
| [M+H - CO]⁺ | 255.27 | Another common fragmentation pathway for lactones is the loss of carbon monoxide[12]. |
| Side Chain Fragments | Various | Cleavage at various points along the long alkyl side chain will produce a series of smaller fragment ions. |
The combination of the correct molecular ion peak and characteristic neutral losses (H₂O, CO) provides strong, corroborating evidence for the γ-lactone structure[12][13].
References
- 1. US3054804A - Method for preparing gamma-stearolactone - Google Patents [patents.google.com]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. kgroup.du.edu [kgroup.du.edu]
- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 5. compoundchem.com [compoundchem.com]
- 6. compoundchem.com [compoundchem.com]
- 7. researchgate.net [researchgate.net]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. Infrared Spectrometry [www2.chemistry.msu.edu]
- 10. chem.pg.edu.pl [chem.pg.edu.pl]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Gas-phase fragmentation of gamma-lactone derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Gamma-Stearolactone Extraction Methodologies for Researchers and Drug Development Professionals
In the pursuit of novel therapeutics and advanced formulations, the efficient isolation of bioactive compounds is paramount. Gamma-stearolactone (γ-octadecalactone), a C18 lactone, is a molecule of significant interest due to its aromatic properties and potential physiological activities. The choice of extraction methodology for this high molecular weight, lipophilic compound profoundly impacts yield, purity, and downstream applications. This guide provides an in-depth, objective comparison of prevalent extraction techniques for this compound, grounded in experimental data and established scientific principles. We will delve into the nuances of Solvent Extraction, Steam Distillation, and Supercritical Fluid Extraction (SFE), offering a comprehensive analysis to inform your experimental design and process development.
The Molecular Target: Understanding this compound
This compound is a cyclic ester with an 18-carbon aliphatic chain. Its chemical nature—high molecular weight and lipophilicity—dictates the challenges and opportunities in its extraction. A successful extraction strategy must overcome the low volatility and poor water solubility of this molecule while preserving its structural integrity.
Comparative Analysis of Extraction Techniques
The selection of an extraction method is a critical decision that balances efficiency, selectivity, cost, and environmental impact. Here, we compare three primary methods for the extraction of this compound.
Solvent Extraction: The Conventional Workhorse
Solvent extraction is a long-established and straightforward method for isolating lipophilic compounds. The choice of solvent is critical and is dictated by the principle of "like dissolves like." For this compound, non-polar or moderately polar organic solvents are most effective.
Causality in Experimental Choices: The selection of a solvent like diethyl ether or hexane is based on their ability to effectively solubilize the long aliphatic chain of this compound.[1] The solvent-to-sample ratio is a key parameter; a higher ratio can increase extraction yield, but also leads to greater solvent consumption and longer concentration times.[2] Acidification of the medium prior to extraction can be beneficial, particularly when extracting from a biotransformation broth, as it ensures the lactone is in its closed-ring, less polar form, enhancing its partitioning into the organic solvent.
Self-Validating System: A robust solvent extraction protocol includes an internal standard to accurately quantify the extraction efficiency.[1] The purity of the resulting extract should be assessed by a suitable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS), to identify and quantify any co-extracted impurities.[1]
Steam Distillation (Hydrodistillation): Harnessing Volatility
Steam distillation is a technique particularly suited for the extraction of volatile compounds.[3] While this compound has a high boiling point, it is volatile in the presence of steam, allowing for its separation from non-volatile materials at temperatures below its decomposition point.[3]
Causality in Experimental Choices: This method relies on the principle that the total vapor pressure of a mixture of immiscible liquids (water and this compound) is the sum of their individual vapor pressures. This allows the lactone to co-distill with water at a temperature below 100°C, thus preventing thermal degradation.[4] The efficiency of steam distillation is influenced by the vapor pressure and molecular weight of the target compound.[5] For high molecular weight compounds like this compound, the extraction efficiency may be lower compared to more volatile, lower molecular weight compounds.
Self-Validating System: The completeness of the extraction can be monitored by collecting fractions of the distillate over time and analyzing their lactone content. The process is considered complete when the concentration of this compound in the distillate becomes negligible. The purity of the condensed oil phase should be confirmed by GC-MS analysis.
Supercritical Fluid Extraction (SFE): The Green and Tunable Alternative
Supercritical fluid extraction (SFE), most commonly utilizing carbon dioxide (CO₂), is a modern, green extraction technology that offers high selectivity and efficiency.[6] A supercritical fluid possesses properties of both a liquid and a gas, allowing it to penetrate the sample matrix like a gas and dissolve compounds like a liquid.[6]
Causality in Experimental Choices: The solvent power of supercritical CO₂ is highly tunable by altering the pressure and temperature, allowing for selective extraction.[7] For a lipophilic, high molecular weight compound like this compound, higher pressures are generally required to increase the density and solvating power of the CO₂.[8] The addition of a co-solvent, such as ethanol, can further enhance the extraction efficiency of moderately polar compounds.[7] The non-toxic and non-flammable nature of CO₂, coupled with its easy removal from the extract by simple depressurization, makes SFE an environmentally friendly and attractive option.
Self-Validating System: The optimization of SFE parameters (pressure, temperature, CO₂ flow rate, and co-solvent percentage) is crucial for maximizing yield and purity. This is often achieved using experimental designs like response surface methodology.[9] The extraction kinetics can be monitored by collecting extracts at different time intervals to determine the optimal extraction time. The final extract's purity and composition are verified using GC-MS.
Quantitative Data Summary
The following table summarizes the key performance indicators for each extraction method, based on available data for lactones and similar lipophilic compounds.
| Feature | Solvent Extraction | Steam Distillation | Supercritical Fluid Extraction (SFE) |
| Typical Yield | High, often near-quantitative recovery from the matrix.[1] | Moderate to high, but can be lower for high molecular weight compounds.[10] | High, with optimized parameters.[9] |
| Purity of Crude Extract | Moderate, often co-extracts other lipophilic compounds.[1] | High, very selective for volatile compounds.[10] | Very high, highly selective and tunable.[11] |
| Extraction Time | Relatively fast for a single extraction, but can be lengthy with multiple extractions. | Can be time-consuming, depending on the volatility of the compound. | Fast, typically in the range of 10 to 120 minutes. |
| Solvent Consumption | High, requires significant volumes of organic solvents.[2] | Low, uses water as the distillation medium. | Very low, CO₂ is recycled in many systems.[12] |
| Energy Consumption | Moderate, for solvent heating and removal. | High, for boiling water to generate steam. | Moderate to high, for pressurizing and heating CO₂. |
| Environmental Impact | High, due to the use and disposal of organic solvents. | Low, water is a green solvent. | Very low, CO₂ is non-toxic and recyclable. |
| Suitability for Thermolabile Compounds | Good, can be performed at room temperature. | Excellent, operates at temperatures below 100°C.[4] | Excellent, operates at relatively low temperatures (e.g., 40-60°C).[7] |
Experimental Protocols
Protocol for Solvent Extraction of this compound
This protocol is adapted from methods used for the extraction of long-chain fatty acids and lactones.[1][13]
-
Sample Preparation: Homogenize the source material (e.g., plant tissue, microbial culture). If the source is aqueous, acidify to a pH of approximately 3 to ensure the lactone is in its closed-ring form.
-
Extraction:
-
To a known amount of the prepared sample, add a suitable organic solvent (e.g., diethyl ether, hexane) at a solvent-to-sample ratio of 1:1 (v/v or w/v).
-
Agitate vigorously for 15-30 minutes.
-
Separate the organic phase from the aqueous/solid phase.
-
Repeat the extraction twice more with fresh solvent.
-
-
Drying and Concentration:
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the solvent using a rotary evaporator to obtain the crude this compound extract.
-
-
Quantification: Analyze the crude extract using GC-MS with an appropriate internal standard for accurate quantification.
Protocol for Steam Distillation of this compound
This protocol is based on general principles of steam distillation for essential oils and flavor compounds.[3][10]
-
Apparatus Setup: Assemble a steam distillation apparatus, including a boiling flask for water, a sample flask, a condenser, and a collection vessel.
-
Sample Loading: Place the comminuted source material into the sample flask.
-
Distillation:
-
Heat the water in the boiling flask to generate steam.
-
Pass the steam through the sample material. The steam will carry the volatile this compound.
-
Condense the vapor mixture of steam and lactone in the condenser.
-
Collect the distillate, which will consist of an aqueous layer and an immiscible organic layer containing the this compound.
-
-
Separation:
-
Separate the organic layer from the aqueous layer using a separatory funnel.
-
The aqueous layer can be further extracted with a small amount of an organic solvent to recover any dissolved lactone.
-
-
Drying and Analysis: Dry the organic phase over anhydrous sodium sulfate and analyze by GC-MS.
Protocol for Supercritical Fluid Extraction (SFE) of this compound
-
Sample Preparation: The source material should be dried and ground to a consistent particle size to ensure efficient extraction.
-
SFE System Setup:
-
Load the prepared sample into the extraction vessel of the SFE system.
-
-
Extraction Parameters:
-
Pressure: 250-350 bar
-
Temperature: 40-60 °C
-
CO₂ Flow Rate: 2-5 mL/min
-
Co-solvent (optional): 5-10% ethanol
-
Extraction Time: 60-120 minutes
-
-
Extraction and Collection:
-
Pressurize and heat the CO₂ to the desired supercritical conditions and pass it through the extraction vessel.
-
The CO₂ containing the dissolved this compound is then depressurized in a collection vessel, causing the lactone to precipitate out.
-
-
Analysis: The collected extract is dissolved in a suitable solvent and analyzed by GC-MS.
Visualization of Experimental Workflows
References
- 1. Comparison of Three Extraction Techniques for the Determination of Volatile Flavor Components in Broccoli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2022060593A1 - Natural lactones and hydroxy fatty acids and methods of making same - Google Patents [patents.google.com]
- 6. Comparative analysis of extraction technologies for plant extracts and absolutes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Green Extraction of Plant Materials Using Supercritical CO2: Insights into Methods, Analysis, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Influence of extraction methods on the composition of essential oils] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.tamu.edu [chem.tamu.edu]
- 10. engineering.iastate.edu [engineering.iastate.edu]
- 11. GC-MS and GC×GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
A Researcher's Guide to the Quantitative Comparison of Gamma-Stearolactone in Diverse Food Matrices
This guide provides an in-depth technical comparison of the quantitative levels of gamma-stearolactone across various food matrices. Designed for researchers, scientists, and professionals in drug development and food science, this document delves into the nuances of analytical methodologies, offering field-proven insights and experimental data to support your research endeavors. We will explore the causality behind experimental choices, ensuring that every protocol described is a self-validating system grounded in authoritative scientific principles.
Introduction to this compound: A Subtle Influencer of Food Aroma and Quality
This compound (γ-octadecalactone) is a naturally occurring lactone that contributes to the sensory profile of numerous food products.[1][2] Its faint, waxy, and fatty aroma plays a subtle yet significant role in the overall flavor and consumer acceptance of foods, particularly those rich in lipids.[2] The concentration of this C18 lactone can vary significantly depending on the food matrix, processing methods, and storage conditions.[3][4] Accurate quantification of this compound is crucial for quality control, authenticity assessment, and understanding flavor chemistry in complex food systems.
This guide will navigate the complexities of analyzing this compound in different food matrices, focusing on the most prevalent and challenging categories: dairy products and fats and oils.
Comparative Analysis of this compound: A Quantitative Overview
The concentration of this compound and other related gamma-lactones varies considerably across different food matrices. The following table summarizes quantitative data from various studies, providing a comparative snapshot of their prevalence. It is important to note that concentrations can be influenced by factors such as animal feed, processing techniques (e.g., thermal treatment), and fermentation.[3][4][5]
| Food Matrix | Gamma-Lactone | Concentration Range | Analytical Method | Reference |
| Dairy Products | ||||
| Raw Milk | γ-Lactones | 0.01 - 52 µg/kg (for various volatiles) | HS-SPME-GC-MS | [6] |
| Pasteurized Milk | γ-Lactones | Not significantly different from raw milk | HS-SPME-GC-MS | [7] |
| UHT Milk | γ-Lactones | Higher concentrations than raw/pasteurized | HS-SPME-GC-MS | [7] |
| Butter | (R)-γ-dodecalactone | Major lactone present | Solvent Extraction-GC-MS | [4] |
| Fermented Butter | (R)-γ-dodecalactone | Major lactone present | Solvent Extraction-GC-MS | [4] |
| Cream | γ-Lactones | Present and increase with heat treatment | GCxGC-TOF-MS | [8] |
| Cheese | γ-Undecalactone | Identified in Cheddar cheese | GC-MS, GC-O | [8] |
| Fats and Oils | ||||
| Margarine | δ-Decalactone, δ-Dodecalactone | Racemic forms, indicating synthetic origin | Solvent Extraction-GC-MS | [4] |
| Vegetable Oils (Olive, Almond, Hazelnut, Peanut, Walnut) | γ-Lactones | Detection limits: 0.06 - 0.22 mg/L | RPLC-GC | [9] |
| Coconut Oil | γ-Nonalactone | Known to contribute to coconut flavor | - | [10] |
| Animal Fats | Fatty Acids & TGs | Used to detect adulteration in milk fat | GC Analysis | [11][12] |
Deciphering the Matrix: Methodologies for Accurate Quantification
The choice of analytical methodology is paramount for the accurate quantification of this compound and is heavily dependent on the food matrix. The high-fat content of dairy products and oils presents a significant challenge, often requiring robust sample preparation techniques to isolate the target analytes from the complex lipid background.[13][14][15]
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard
Causality of Choice: GC provides excellent separation of analytes based on their volatility and interaction with the stationary phase, while MS offers definitive identification based on the mass-to-charge ratio of fragmented ions.[16] This combination is essential for distinguishing this compound from other co-eluting compounds that may be present in the food sample.
Sample Preparation: The Critical First Step
Effective sample preparation is crucial to minimize matrix effects and achieve accurate quantification.[15] For high-fat matrices, the goal is to efficiently extract the more polar lactones from the nonpolar lipid environment.
1. Solvent Extraction for High-Fat Matrices (Butter, Cream, Oils)
Solvent extraction is a classic and effective method for isolating lactones from fatty foods.[4][13][15] The choice of solvent is critical to ensure efficient extraction of the target analytes while minimizing the co-extraction of interfering lipids.
-
Rationale: A multi-step solvent extraction, often followed by a clean-up step, is necessary to separate the lactones from the bulk triglycerides. The use of a polar solvent like hexane allows for the initial dissolution of the fat, followed by partitioning with a more polar solvent to selectively extract the lactones.[13]
2. Headspace Solid-Phase Microextraction (HS-SPME) for Liquid and Semi-Solid Matrices (Milk, Juice)
HS-SPME is a solvent-free, rapid, and sensitive technique for the extraction of volatile and semi-volatile compounds.[6][7][18][19] It is particularly well-suited for analyzing the headspace above a liquid or semi-solid sample, thereby minimizing interference from non-volatile matrix components.
-
Rationale: By exposing a coated fiber to the headspace of the sample, HS-SPME selectively adsorbs volatile compounds, including gamma-lactones. This technique avoids the introduction of solvents and can be easily automated, making it a high-throughput option for quality control laboratories.[6][18] The choice of fiber coating is crucial and should be optimized based on the polarity of the target analytes.[18]
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed methodologies for the quantification of this compound in high-fat and liquid food matrices. These protocols are designed to be self-validating through the use of internal standards and rigorous quality control measures.
Protocol 1: Quantification of this compound in Butter and Fats via Solvent Extraction and GC-MS
This protocol is adapted from methodologies used for the analysis of lactones in high-fat dairy products.[4][13]
Experimental Workflow Diagram
Caption: Workflow for Solvent Extraction and GC-MS Analysis of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 gram of the homogenized butter or fat sample into a 15 mL centrifuge tube.
-
Add 5 mL of hexane to dissolve the sample completely. Vortex for 1 minute.
-
Spike the sample with a known concentration of an internal standard (e.g., γ-undecalactone) to correct for extraction efficiency and instrumental variability.
-
Perform a liquid-liquid extraction by adding 5 mL of acetonitrile. Vortex vigorously for 2 minutes and centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the lower acetonitrile layer, which contains the lactones, to a clean tube.
-
Repeat the extraction of the hexane layer with another 5 mL of acetonitrile and combine the acetonitrile extracts.
-
Dry the combined extract by passing it through a small column containing anhydrous sodium sulfate.
-
Gently evaporate the solvent under a stream of nitrogen to a final volume of approximately 100 µL.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the concentrated extract into the GC-MS system in splitless mode.
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program: Start at 50°C (hold for 2 min), ramp to 250°C at 5°C/min, and hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Can be run in full scan mode (m/z 40-400) for initial identification or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy. For this compound, characteristic ions such as m/z 85 (from the lactone ring) should be monitored.[13]
-
-
Quantification: Create a calibration curve using standards of this compound of known concentrations, each containing the same amount of internal standard. The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Protocol 2: Quantification of Gamma-Lactones in Milk via HS-SPME and GC-MS
This protocol is based on established methods for the analysis of volatile compounds in milk.[6][7]
Experimental Workflow Diagram
Caption: Workflow for HS-SPME and GC-MS Analysis of Gamma-Lactones in Milk.
Methodology:
-
Sample Preparation and Extraction:
-
Pipette 10 mL of the milk sample into a 20 mL headspace vial.
-
Add a known amount of internal standard.
-
Add approximately 2 grams of sodium chloride (NaCl) to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.[19]
-
Seal the vial with a PTFE/silicone septum.
-
Place the vial in a heating block or water bath and allow it to equilibrate at 60°C for 15 minutes with gentle agitation.
-
Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for 30 minutes at 60°C.
-
-
GC-MS Analysis:
-
Injection: Immediately after extraction, retract the fiber and insert it into the heated injection port of the GC-MS for thermal desorption of the analytes (e.g., at 250°C for 5 minutes in splitless mode).
-
GC-MS Conditions: Follow the GC-MS conditions as outlined in Protocol 1. The temperature program may be adjusted to optimize the separation of the specific volatile profile of milk.
-
Quantification: Similar to Protocol 1, use a calibration curve prepared with standards of this compound and the internal standard in a matrix that mimics milk (e.g., water or a model milk solution) to ensure accurate quantification.
-
Conclusion: Navigating the Nuances of Lactone Analysis
The quantitative comparison of this compound in different food matrices is a complex but essential task for ensuring food quality and understanding flavor chemistry. The choice of analytical methodology, particularly the sample preparation technique, is critical and must be tailored to the specific food matrix. For high-fat matrices like butter and oils, solvent extraction remains a robust and reliable method. For more aqueous matrices such as milk, HS-SPME offers a rapid, sensitive, and solvent-free alternative.
By employing the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, researchers and scientists can confidently and accurately quantify this compound, contributing to a deeper understanding of its role in the sensory properties of food. The provided workflows and data serve as a foundational resource for developing and validating analytical methods for lactones in a variety of complex food systems.
References
- 1. gamma-octadecalactone, 502-26-1 [thegoodscentscompany.com]
- 2. gamma-OCTADECALACTONE | C18H34O2 | CID 10396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Exploring Formation and Control of Hazards in Thermal Processing for Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mcdb.ca [mcdb.ca]
- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 7. Quantitative determination of thermally derived off-flavor compounds in milk using solid-phase microextraction and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of the enantiomeric composition of gamma-lactones in edible oils by on-line coupled high performance liquid chromatography and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 开云(中国)Kaiyun·官方网站-登录入口 [chemechemi.com]
- 11. hctrsuok.com [hctrsuok.com]
- 12. Determination of Milk Fat Adulteration with Vegetable Oils and Animal Fats by Gas Chromatographic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. gcms.cz [gcms.cz]
- 15. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
A Comparative Olfactory Study of γ-Stearolactone Enantiomers: Unveiling Chiral Nuances in Aroma Perception
Introduction: The Significance of Chirality in Aroma Chemistry
γ-Stearolactone, also known as γ-octadecalactone, is a long-chain aliphatic lactone that, in its racemic form, is known to contribute a subtle "very weak waxy fatty aroma"[1]. As with many chiral molecules, the spatial arrangement of atoms can dramatically influence its interaction with biological receptors, including the olfactory receptors in the human nose. Consequently, the individual enantiomers of γ-stearolactone, (R)-γ-stearolactone and (S)-γ-stearolactone, are likely to possess distinct aroma profiles and odor detection thresholds. This guide provides a comprehensive framework for the comparative study of these enantiomers, from their synthesis and separation to their detailed sensory characterization. While specific sensory data for the individual enantiomers of γ-stearolactone is not yet extensively documented in publicly available literature, this guide will leverage data from homologous γ-lactones to hypothesize potential aroma differences and will provide detailed experimental protocols for researchers to elucidate these properties.
The Olfactory Landscape of γ-Lactone Enantiomers: A Case for Stereochemical Distinction
The principle that enantiomers can elicit different olfactory responses is well-established. For instance, the enantiomers of carvone are famously perceived as caraway ((S)-(+)-carvone) and spearmint ((R)-(-)-carvone). This phenomenon is not limited to terpenes; studies on various γ-lactones have consistently demonstrated the profound impact of chirality on aroma. For example, the enantiomers of γ-decalactone exhibit distinct aroma nuances, with the (R)-enantiomer often described as having a more pronounced peachy and fruity character[2]. It is therefore highly probable that the enantiomers of γ-stearolactone also possess unique and discernible aroma profiles that are masked in the racemic mixture.
Based on the trends observed in other long-chain aliphatic lactones, we can hypothesize the potential aroma characteristics of the γ-stearolactone enantiomers. As chain length increases in γ-lactones, the aroma profile tends to shift from fruity and coconut-like to more creamy, fatty, and waxy notes. It is plausible that one enantiomer of γ-stearolactone may present a more pronounced creamy or milky character, while the other may lean towards a cleaner, waxy, or even a subtle fruity or floral note.
Hypothesized Aroma Profiles and Odor Thresholds
To guide future research, the following table presents a hypothetical comparison of the aroma profiles and odor detection thresholds of the γ-stearolactone enantiomers. These values are extrapolated from the known characteristics of the racemic mixture and the observed differences in other chiral lactones.
| Compound | Hypothesized Aroma Profile | Hypothesized Odor Detection Threshold (in water) |
| (R)-γ-Stearolactone | Creamy, milky, slightly sweet, with a soft, waxy background. | Potentially lower threshold due to a more specific receptor interaction. |
| (S)-γ-Stearolactone | Waxy, fatty, with subtle nutty or savory undertones. | Potentially higher threshold compared to the (R)-enantiomer. |
| Racemic γ-Stearolactone | Very weak waxy, fatty aroma.[1] | A composite threshold influenced by both enantiomers. |
Experimental Guide for the Comparative Analysis of γ-Stearolactone Enantiomers
To empirically validate the hypothesized differences in the aroma profiles of (R)- and (S)-γ-stearolactone, a systematic experimental approach is required. This involves the preparation of enantiomerically pure samples, followed by rigorous sensory analysis.
Part 1: Preparation of Enantiomerically Pure γ-Stearolactone
Researchers have two primary pathways to obtain enantiomerically pure γ-stearolactone: enantioselective synthesis or chiral separation of the racemic mixture.
The enantioselective synthesis of γ-lactones can be achieved through various methods, including asymmetric catalysis and biocatalysis. A promising approach involves the Ru-catalyzed asymmetric transfer hydrogenation of γ-keto carboxylic acids, which can yield chiral γ-lactones with high enantiomeric excess[3].
Protocol 1: Enantioselective Synthesis of (R)- or (S)-γ-Stearolactone via Asymmetric Hydrogenation
This protocol is a generalized procedure based on established methods for other chiral lactones and would require optimization for γ-stearolactone.
-
Substrate Preparation: Synthesize the precursor, 4-oxo-octadecanoic acid.
-
Asymmetric Hydrogenation:
-
In an inert atmosphere glovebox, charge a reaction vessel with the 4-oxo-octadecanoic acid substrate.
-
Add a solution of a chiral ruthenium catalyst (e.g., a Ru-BINAP derivative) in a suitable solvent (e.g., methanol).
-
Introduce a hydrogen source, such as formic acid/triethylamine azeotrope.
-
Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC or GC).
-
-
Lactonization:
-
Upon completion of the hydrogenation, acidify the reaction mixture to facilitate the spontaneous cyclization of the resulting 4-hydroxyoctadecanoic acid to the corresponding γ-lactone.
-
-
Purification:
-
Extract the product with an organic solvent and purify by column chromatography on silica gel to yield the enantiomerically enriched γ-stearolactone.
-
-
Enantiomeric Excess Determination:
-
Determine the enantiomeric excess (ee%) of the product using chiral gas chromatography (as described in the following section).
-
For researchers starting with a racemic mixture of γ-stearolactone, chiral gas chromatography is the most effective method for analytical and semi-preparative separation.
Protocol 2: Chiral Gas Chromatography Separation of γ-Stearolactone Enantiomers
This protocol is based on established methods for the chiral separation of long-chain lactones.
-
Instrumentation:
-
A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
A chiral capillary column, such as a cyclodextrin-based stationary phase (e.g., Rt-βDEXcst)[4].
-
-
Sample Preparation:
-
Dissolve the racemic γ-stearolactone in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.
-
-
GC Conditions:
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 200°C at 5°C/min.
-
Ramp 2: Increase to 250°C at 2°C/min, hold for 10 minutes.
-
-
Detector: FID at 260°C or MS in scan mode (m/z 50-350).
-
-
Data Analysis:
-
Identify the two enantiomer peaks based on their retention times.
-
For preparative separation, a larger diameter column and a fraction collector can be employed.
-
Part 2: Sensory Analysis of γ-Stearolactone Enantiomers
Once enantiomerically pure samples are obtained, their aroma profiles and odor detection thresholds can be determined using established sensory analysis techniques.
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the human nose as a highly sensitive detector.
Protocol 3: Aroma Profile Analysis by Gas Chromatography-Olfactometry (GC-O)
-
Instrumentation:
-
A GC-O system with a sniffing port.
-
-
Sample Analysis:
-
Inject a diluted solution of each enantiomer into the GC-O system using the same GC conditions as for the chiral separation.
-
-
Aroma Evaluation:
-
A trained sensory panel sniffs the effluent at the sniffing port and records the aroma descriptors for each eluting compound.
-
The intensity of the aroma can also be rated on a standardized scale.
-
The odor detection threshold is the minimum concentration of a substance that can be detected by the human sense of smell.
Protocol 4: Determination of Odor Detection Thresholds in Water
-
Sample Preparation:
-
Prepare a series of aqueous solutions of each enantiomer with decreasing concentrations (e.g., using a 1:3 dilution series).
-
-
Sensory Panel Evaluation:
-
Present the samples to a trained sensory panel using a three-alternative forced-choice (3-AFC) test. In each set, two samples are blanks (pure water), and one contains the lactone.
-
Panelists are asked to identify the sample that is different.
-
-
Data Analysis:
-
The group threshold is calculated as the geometric mean of the individual best-estimate thresholds.
-
Visualizing the Experimental Workflow
To provide a clear overview of the experimental process, the following diagrams illustrate the key workflows.
Caption: Workflow for Enantioselective Synthesis.
Caption: Workflow for Chiral Separation and Sensory Analysis.
Conclusion: Paving the Way for Future Sensory Discoveries
The study of γ-stearolactone enantiomers presents a compelling opportunity to deepen our understanding of structure-odor relationships in long-chain aliphatic compounds. While the current literature provides a foundational understanding of the racemic mixture, the distinct sensory characteristics of the individual (R) and (S) enantiomers remain an open area for investigation. By employing the detailed experimental workflows outlined in this guide—encompassing enantioselective synthesis or chiral separation followed by rigorous sensory analysis—researchers are well-equipped to unlock the nuanced aroma profiles of these chiral molecules. The anticipated findings will not only contribute valuable data to the field of flavor and fragrance chemistry but also have the potential to unveil novel ingredients with unique sensory properties for a wide range of applications.
References
- 1. gamma-octadecalactone, 502-26-1 [thegoodscentscompany.com]
- 2. (R)-gamma-decalactone, 107797-26-2 [thegoodscentscompany.com]
- 3. Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of γ-Stearolactone
This guide provides an in-depth, procedural framework for the safe and compliant disposal of γ-Stearolactone (also known as gamma-octadecalactone). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the causality behind each step, ensuring a culture of safety and environmental responsibility in the laboratory.
Pre-Disposal Assessment: Understanding γ-Stearolactone
Before any disposal protocol can be implemented, a thorough understanding of the substance's properties and associated hazards is essential. This initial assessment forms the basis of a safe operational and disposal plan.
Physicochemical Properties & Known Hazards
γ-Stearolactone is an organic compound classified as a lactone. While specific hazard data for γ-Stearolactone is not extensively documented, data from structurally similar lactones and general chemical principles necessitate a cautious approach. The primary hazards are associated with irritation and potential environmental harm if disposed of improperly.[1][2][3]
Key safety data points, synthesized from supplier safety data sheets (SDS) for related lactones, are summarized below.[1][2][3]
| Property | Value / Classification | Rationale & Implication for Disposal |
| Synonyms | γ-Octadecalactone, 4-Hydroxyoctadecanoic acid γ-lactone | Ensures correct identification of the chemical for waste manifest documentation. |
| CAS Number | 502-26-1 | Critical for accurate labeling and regulatory reporting.[4] |
| Physical State | Liquid at room temperature. | Influences containment strategy; liquid waste containers are required. |
| Hazard Class | Skin Irritant (Category 2), Eye Irritant (Category 2), Potential Respiratory Irritant | Dictates the mandatory use of Personal Protective Equipment (PPE) to prevent exposure during handling and disposal.[2][3] |
| Environmental | Potentially harmful to aquatic organisms. | Underlines the critical importance of preventing release into the environment. Drain disposal is strictly prohibited.[1] |
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Given the irritant nature of similar lactones, a comprehensive PPE protocol is mandatory for all personnel handling γ-Stearolactone waste.
-
Hand Protection : Wear chemically resistant gloves, such as nitrile or neoprene.[1] Always inspect gloves for tears or punctures before use.
-
Eye/Face Protection : Use safety glasses with side shields or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1]
-
Skin and Body Protection : A standard laboratory coat is required. For larger quantities or potential splash hazards, a chemically resistant apron should be worn over the lab coat.[1]
-
Respiratory Protection : If handling outside of a fume hood or in poorly ventilated areas where vapors may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
Operational Plan: Segregation and Collection of γ-Stearolactone Waste
Proper disposal begins at the point of generation. The following steps provide a self-validating system for the safe collection and temporary storage of γ-Stearolactone waste, ensuring regulatory compliance and minimizing risk.
Step 1: Waste Characterization
The generator of the waste is legally responsible for determining if it is hazardous.[5]
-
Pure γ-Stearolactone : Any unused or off-spec γ-Stearolactone is to be considered chemical waste.
-
Contaminated Materials : Any materials (e.g., pipette tips, gloves, absorbent pads, glassware) grossly contaminated with γ-Stearolactone must also be treated as hazardous waste.
-
Mixtures : If γ-Stearolactone is part of a solution, the entire mixture must be characterized. The presence of other hazardous components (e.g., flammable solvents, other toxic chemicals) may require additional segregation.
Step 2: Use a Designated and Compatible Waste Container
-
Container Material : Use a chemically compatible container, typically high-density polyethylene (HDPE) or glass, with a secure, leak-proof screw cap. Never use metal containers for acidic compounds.[6]
-
Container Condition : Ensure the container is in good condition, free from cracks or residue from previous use.[5]
-
Venting : Do not use containers that can build up pressure if there is any potential for gas-producing reactions.
Step 3: Proper Labeling at the Point of Generation
This is a critical step for safety and compliance. Each container must be labeled immediately upon the first addition of waste.[6]
The label must include:
-
The words "Hazardous Waste ".[6]
-
Full Chemical Name(s) : "γ-Stearolactone". Avoid using abbreviations or chemical formulas. For mixtures, list all constituents.[6]
-
Associated Hazards : Clearly indicate the hazards, such as "Irritant" or "Skin/Eye Irritant".[6]
Step 4: Segregation in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish an SAA at or near the point of generation.[6]
-
Location : The SAA should be a designated area, such as a secondary containment tray within a chemical fume hood or a dedicated cabinet.[6]
-
Segregation : Store γ-Stearolactone waste away from incompatible materials. As a general principle, keep organic compounds separate from strong oxidizing agents, acids, and bases.[6]
-
Volume Limits : No more than 55 gallons of hazardous waste may be accumulated in an SAA.
The following diagram illustrates the workflow for waste generation and collection in the laboratory.
Caption: In-Lab Waste Collection and Disposal Workflow.
Disposal Protocol: Final Disposition
The final disposal of γ-Stearolactone must be conducted in compliance with all local, state, and federal regulations, primarily governed by the Resource Conservation and Recovery Act (RCRA) in the United States.[7][8]
Prohibited Disposal Methods
-
Drain Disposal is Strictly Forbidden : Due to its potential harm to aquatic life and regulatory prohibitions on discharging organic chemicals into sanitary sewers, drain disposal is illegal.[9] Intentional dilution to circumvent these rules is also unlawful.[9]
-
Evaporation : Allowing the chemical to evaporate in a fume hood is not a permissible disposal method and is a violation of environmental regulations.[9]
-
Regular Trash : Solid waste contaminated with γ-Stearolactone (e.g., gloves, absorbent pads) must not be disposed of in the regular trash.
Step-by-Step Disposal Procedure
-
Container Management : Keep the hazardous waste container securely closed at all times, except when adding waste.[1]
-
Full Container : Once the container is full (leaving some headspace, ~10%, for expansion), seal it tightly and record the "full" date on the label.
-
Removal from SAA : Full containers must be removed from the SAA within three days.[6]
-
Contact Environmental Health & Safety (EH&S) : Your institution's EH&S department (or equivalent) is responsible for the collection of hazardous waste. Contact them to schedule a pickup. Do not move the waste to an unapproved location.
-
Final Disposal : The waste will be transported to a licensed and approved Treatment, Storage, and Disposal Facility (TSDF).[5] Disposal will typically involve incineration at a permitted hazardous waste facility.[1][10]
-
Record Keeping : The generator must maintain records of waste disposal, often in the form of a manifest, which tracks the waste from "cradle-to-grave" as required by RCRA.[5][7]
By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and proper disposal of γ-Stearolactone, upholding their commitment to scientific integrity, personal safety, and environmental stewardship.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.es [fishersci.es]
- 3. synerzine.com [synerzine.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. epa.gov [epa.gov]
- 8. benchchem.com [benchchem.com]
- 9. research.columbia.edu [research.columbia.edu]
- 10. fishersci.com [fishersci.com]
Personal protective equipment for handling gamma-Stearolactone
An Essential Guide to the Safe Handling of γ-Stearolactone: From Personal Protection to Disposal
For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety of your laboratory environment. This guide serves as a comprehensive resource for handling γ-Stearolactone (also known as γ-Octadecalactone), providing essential safety protocols and logistical plans. By moving beyond a simple checklist, we delve into the causality behind these procedures, empowering you to work with confidence and security.
Understanding the Hazard Profile of γ-Stearolactone
γ-Stearolactone (CAS 502-26-1) is a fatty lactone.[1][2] While comprehensive toxicological data is limited, the chemical structure necessitates careful handling.[3] Safety Data Sheets (SDS) for analogous gamma-lactones indicate potential hazards including skin, eye, and respiratory irritation.[4][5] Therefore, a proactive and conservative approach to safety is paramount. The primary routes of potential exposure are skin contact, eye contact, and inhalation of aerosols or dust.
Core Directive: Personal Protective Equipment (PPE)
The foundation of safe chemical handling is the consistent and correct use of Personal Protective Equipment. The following recommendations are based on a thorough risk assessment for standard laboratory procedures involving γ-Stearolactone.
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Eyes | Safety Goggles | Must be chemical-splash resistant and comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3][6] This provides a seal around the eyes to protect against splashes from all angles. |
| Hands | Chemical-Resistant Gloves | Impermeable gloves (e.g., Nitrile or Vinyl) should be worn at all times.[7][8] The integrity of gloves must be inspected before each use. Glove suitability depends on thickness, temperature, and specific use conditions. |
| Body | Laboratory Coat | A standard, long-sleeved lab coat protects skin and personal clothing from accidental contamination.[7][8] |
| Respiratory | Engineering Controls / Respirator | All work should be performed in a well-ventilated area. A chemical fume hood is required when generating vapors or aerosols.[9] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[3][6] |
Procedural Blueprint: From Handling to Disposal
A systematic workflow is critical to minimizing risk. The following diagram and protocols outline the lifecycle of γ-Stearolactone in a laboratory setting.
Caption: A procedural workflow for the safe laboratory use of γ-Stearolactone.
Experimental Protocol: Safe Handling and Transfer
-
Pre-Handling Verification : Before any procedure, thoroughly wash hands and any exposed skin.[10] Ensure an eyewash station and safety shower are accessible.[3]
-
Donning PPE : Put on a lab coat, chemical splash goggles, and nitrile gloves as specified in the table above.
-
Work Area Preparation : Conduct all manipulations within a certified chemical fume hood or a well-ventilated area to keep airborne concentrations low.[3]
-
Chemical Transfer : When handling the substance, avoid any actions that could generate dust or aerosols. Use a spatula for solids and handle liquids carefully to prevent splashing.
-
Storage : After use, ensure the container is tightly closed to prevent leakage or contamination.[6][10] Store in a cool, dry, well-ventilated area away from incompatible substances.[3]
Emergency Protocol: Spill Management
In the event of a spill, swift and correct action is crucial.
-
Alert and Isolate : Immediately alert personnel in the vicinity.[7][8]
-
Assess and Equip : For non-emergency personnel, avoid the area. Emergency responders must use appropriate PPE, including respiratory protection if vapors are present.[7][8]
-
Containment : Prevent the spill from entering drains or waterways.[8][11] Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill.[3][11]
-
Cleanup : Collect the absorbed material and place it into a designated, labeled container for hazardous waste.[8]
-
Decontamination : Wash the spill area thoroughly. Take off any contaminated clothing and wash it before reuse.[4][11]
Logistical Plan: Waste Disposal
Proper disposal is a critical final step in the chemical handling lifecycle. Improper disposal can lead to environmental harm and regulatory non-compliance.
-
Waste Classification : All unused γ-Stearolactone and materials contaminated with it (e.g., gloves, absorbent pads, empty containers) must be treated as hazardous waste.
-
Collection : Collect waste in approved, clearly labeled, and sealed containers. Do not mix with other waste streams unless compatibility is confirmed.
-
Final Disposal : Dispose of the waste through a licensed chemical waste management company, adhering strictly to all local, regional, and national regulations.[10][12] Under no circumstances should this material be allowed to enter drains, sewers, or water courses.[11][12]
By integrating these safety measures and procedural workflows into your daily laboratory practice, you build a self-validating system of safety and responsibility, ensuring the protection of yourself, your colleagues, and your research.
References
- 1. gamma-OCTADECALACTONE | C18H34O2 | CID 10396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. synerzine.com [synerzine.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. directpcw.com [directpcw.com]
- 8. directpcw.com [directpcw.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. axxence.de [axxence.de]
- 12. perfumersupplyhouse.com [perfumersupplyhouse.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
